molecular formula C9H13Cl2N3 B1469644 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride CAS No. 27311-25-7

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride

Número de catálogo: B1469644
Número CAS: 27311-25-7
Peso molecular: 234.12 g/mol
Clave InChI: RAQGXXRFNJEAAN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N3 and its molecular weight is 234.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c10-4-3-7-6-12-8-2-1-5-11-9(7)8;;/h1-2,5-6,12H,3-4,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQGXXRFNJEAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)CCN)N=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856249
Record name 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27311-25-7
Record name 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride (CAS No: 27311-25-7), a heterocyclic amine of significant interest in medicinal chemistry. The pyrrolopyridine scaffold is a key pharmacophore in numerous biologically active compounds, acting as a purine isostere and interacting with a variety of enzymatic targets.[1] This guide will delve into the structural and physicochemical characteristics of the title compound, offering insights into its basicity, solubility, and stability. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its handling, characterization, and application in a research setting. Detailed, field-proven experimental protocols for characterization are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Pyrrolopyridine Scaffold

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds composed of a fused pyrrole and pyridine ring.[2] Their structural resemblance to purines allows them to act as versatile pharmacophores, engaging with a wide array of biological targets, particularly kinases.[1] The diverse biological activities exhibited by pyrrolopyridine derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, have established this scaffold as a privileged structure in drug discovery.[2][3] The title compound, 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, as a dihydrochloride salt, possesses key structural features—a basic ethylamine side chain and the pyrrolopyridine core—that suggest its potential as a valuable building block or active agent in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The fundamental properties of a drug candidate are critical to its developability. While specific experimental data for 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride are not widely published, we can infer its likely characteristics based on its structure and data from related compounds.

Chemical Structure
  • IUPAC Name: 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride

  • CAS Number: 27311-25-7

  • Molecular Formula: C₉H₁₃Cl₂N₃

  • Molecular Weight: 234.13 g/mol

The structure comprises a 1H-pyrrolo[3,2-b]pyridine core with an ethanamine substituent at the 3-position of the pyrrole ring. The dihydrochloride salt form indicates that two of the basic nitrogen centers are protonated.

Basicity and pKa

The basicity of the molecule is a critical determinant of its solubility, absorption, and interaction with biological targets. There are three nitrogen atoms capable of protonation: the pyridine nitrogen, the pyrrole nitrogen, and the primary amine of the ethylamine side chain. The dihydrochloride salt form suggests that the primary amine and the pyridine nitrogen are the most basic centers.

  • Predicted pKa: While no experimental pKa values are available for this specific isomer, a predicted pKa of 15.40 has been noted for the analogous 1H-pyrrolo[3,2-c]pyridine-3-ethanamine, though this likely refers to the pyrrole N-H acidity rather than the basicity of the other nitrogens. The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH).[4] For similar bicyclic aromatic amines and ethylamines, the pKa of the conjugate acid of the primary amine is expected to be in the range of 9-10, and the pyridine nitrogen's conjugate acid pKa is anticipated to be around 4-5.

Solubility and Stability
  • Solubility: As a dihydrochloride salt, the compound is expected to have good solubility in aqueous solutions. The solubility will be pH-dependent, with higher solubility at lower pH values where the amine groups are protonated. In organic solvents, the free base form would likely be more soluble in polar organic solvents like DMSO and DMF.

  • Stability: The stability of pyrrolopyridine derivatives can be influenced by factors such as pH, light, and temperature. Generally, these compounds are stable under standard laboratory conditions. However, stability studies are crucial to define appropriate storage and handling conditions.[5] For example, some related compounds are stored at 2-8°C and protected from light.

The following table summarizes the known and inferred physicochemical properties:

PropertyValue/InformationSource
CAS Number 27311-25-7Commercial Suppliers
Molecular Formula C₉H₁₃Cl₂N₃Commercial Suppliers
Molecular Weight 234.13 g/mol Commercial Suppliers
Appearance Likely a solidInferred from salt form
pKa (predicted) No reliable predicted values for basic centers found.
Solubility Expected to be soluble in water and DMSO.Inferred from structure
Storage Conditions Store under an inert atmosphere at room temperature.[6]

Synthesis and Characterization

A robust and reproducible synthetic route and thorough characterization are fundamental to ensuring the quality and reliability of a research compound.

Proposed Synthetic Pathway

While a specific protocol for the synthesis of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine is not detailed in the available literature, a plausible route can be designed based on established methodologies for the functionalization of the pyrrolopyridine core. A common approach involves the introduction of a side chain at the C3 position of the azaindole nucleus.

G cluster_0 Proposed Synthetic Workflow Start 1H-Pyrrolo[3,2-b]pyridine Step1 Introduction of a protected ethanamine precursor at C3 Start->Step1 e.g., Friedel-Crafts acylation followed by reduction or Mannich reaction Step2 Deprotection Step1->Step2 Standard deprotection conditions Step3 Salt Formation Step2->Step3 Treatment with HCl Product 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride Step3->Product

Caption: Proposed high-level workflow for the synthesis of the target compound.

Experimental Protocol: Characterization of Basic Properties

A self-validating system for characterizing the basic properties of a novel compound is essential for trustworthiness. The following protocols are generalized methods that can be adapted for the title compound.

This method provides a direct measurement of the pKa values.

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved analyte in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dihydrochloride salt, two equivalence points are expected.

This method is useful if the compound has a chromophore that changes with protonation state.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol). Add a small aliquot of the stock solution to each buffer solution to a constant final concentration.

  • UV-Vis Spectroscopy: Record the UV-Vis spectrum of the compound in each buffer solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change upon protonation is maximal) against the pH. The pKa is the pH at which the absorbance is halfway between the absorbances of the fully protonated and deprotonated species.

A standard shake-flask method can be employed.

  • Sample Preparation: Add an excess amount of the compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

  • Equilibration: Shake the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV.

Stability studies should be conducted according to ICH guidelines.[7]

  • Sample Preparation: Prepare solutions of the compound in various aqueous buffers (e.g., pH 4, 7, 9) and store them under different conditions (e.g., refrigerated, room temperature, elevated temperature) and protected from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots and analyze the concentration of the parent compound and the formation of any degradation products by a stability-indicating HPLC method.

  • Data Analysis: Plot the concentration of the parent compound as a function of time for each condition to determine the degradation kinetics and estimate the shelf-life.

G cluster_1 Characterization Workflow Sample Synthesized Compound Purity Purity Assessment (HPLC, LC-MS) Sample->Purity Structure Structural Elucidation (NMR, IR, HRMS) Sample->Structure pKa pKa Determination (Potentiometry, Spectrophotometry) Structure->pKa Solubility Solubility Profiling (Shake-flask method) pKa->Solubility Stability Stability Assessment (HPLC-based) Solubility->Stability

Caption: A logical workflow for the comprehensive characterization of the title compound.

Biological Activity and Potential Applications

The pyrrolo[3,2-b]pyridine scaffold is present in compounds with a wide range of biological activities. Derivatives have been investigated for their potential as:

  • Anticancer Agents: Many pyrrolopyridine derivatives function as kinase inhibitors.[1] Their structural similarity to ATP allows them to bind to the ATP-binding site of kinases, thereby modulating cell signaling pathways involved in cell proliferation and survival.

  • Antimicrobial Agents: Some pyrrolo[3,2-b]pyridine derivatives have shown activity against resistant strains of bacteria.[2]

The ethylamine side chain of the title compound could play a crucial role in its interaction with biological targets, potentially forming salt bridges with acidic residues in protein binding pockets.

Safety and Handling

Based on available supplier information, 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride should be handled with care.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride is a compound with significant potential in drug discovery, owing to its privileged pyrrolopyridine scaffold. While specific experimental data on its basic properties are scarce, this guide provides a comprehensive framework for its investigation. By employing the detailed protocols for characterization, researchers can generate reliable data to inform their drug development programs. The insights into its potential biological activities, coupled with essential safety and handling information, make this guide a valuable resource for scientists working with this and related compounds. As with any research chemical, a thorough in-house characterization is paramount to ensure the integrity of future studies.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2016). Molecules. [Link]

  • SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. (2022). Neuroquantology. [Link]

  • pKa Data Compiled by R. Williams. (2022). ACS Organic Division. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). PMC. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]

  • Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage. (2021). ResearchGate. [Link]

  • Simple Method for the Estimation of pKa of Amines. (2014). ResearchGate. [Link]

  • Stability studies needed to define the handling and transport conditions of sensitive pharmaceutical or biotechnological products. (2001). PubMed. [Link]

  • Simple Method for the Estimation of pKa of Amines†. (2014). Croatian Chemical Acta. [Link]

  • Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. (2011). ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). ResearchGate. [Link]

  • Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. (2021). TheraIndx Lifesciences. [Link]

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. (2017). PubMed. [Link]

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. (2022). Scholaris. [Link]

  • Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). (2021). MDPI. [Link]

  • Investigating experimental vs. Predicted pKa values for PET radiotracer. (2024). PubMed. [Link]

  • Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. (2019). NRA. [Link]

  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017). Master Organic Chemistry. [Link]

  • 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. (2023). MDPI. [Link]

  • Application of Accelerated Predictive Stability Studies in Extemporaneously Compounded Formulations of Chlorhexidine to Assess the Shelf Life. (2023). PMC. [Link]

  • Safety Data Sheet PRL-25® 1. Identification 2. Hazard(s) identification Danger. (2022). Pharmacal. [Link]

  • 1 H NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. (2018). ResearchGate. [Link]

Sources

An In-depth Technical Guide to 4-Azatryptamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The exploration of novel psychoactive compounds and their interactions with neuroreceptors is a cornerstone of modern neuroscience and drug development. Among the vast landscape of indole alkaloids and their analogs, aza-substituted tryptamines represent a compelling area of research. By replacing a carbon atom with nitrogen in the indole ring, the physicochemical and pharmacological properties of the parent tryptamine molecule can be significantly altered, offering new avenues for therapeutic intervention. This guide provides a comprehensive technical overview of 4-Azatryptamine dihydrochloride, a tryptamine analog with a nitrogen atom at the 4-position of the indole nucleus, corresponding to the 1H-pyrrolo[3,2-b]pyridine ring system.

This document is intended for researchers, scientists, and drug development professionals. It delves into the chemical structure, synthesis, analytical characterization, and known biological activities of 4-Azatryptamine. By providing detailed experimental insights and protocols, this guide aims to facilitate further investigation into this intriguing molecule and its potential applications.

Chemical Identity and Physicochemical Properties

4-Azatryptamine, systematically named 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine, is a heterocyclic compound that is an analog of the neurotransmitter serotonin and the psychedelic compound tryptamine.[1] The introduction of a nitrogen atom at the 4-position of the indole ring modifies the electron distribution and hydrogen bonding capabilities of the molecule, which can influence its interaction with biological targets.[2] The dihydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for experimental studies.

Chemical Structure:

Chemical structure of 4-Azatryptamine Dihydrochloride. This is a placeholder image.
Figure 1. Chemical structure of 4-Azatryptamine Dihydrochloride.

Physicochemical Data Summary:

PropertyValueSource
IUPAC Name 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride-
Molecular Formula C₉H₁₃Cl₂N₃[3]
Molecular Weight 234.13 g/mol [3]
Appearance Expected to be a crystalline solid.[3]
Solubility Soluble in water.-

Synthesis and Purification

General Synthetic Pathway

A common strategy for the synthesis of 3-substituted 1H-pyrrolo[3,2-b]pyridines involves the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions.[2][4] A plausible route to 4-azatryptamine is outlined below.

Synthesis_Pathway A 4-Chloro-3-nitropyridine C Intermediate A A->C B Vinyl Grignard Reagent B->C D Reduction C->D e.g., Fe/HCl E 4-Azaindole D->E G Intermediate B E->G F Glyoxylyl chloride F->G I Intermediate C G->I H Ammonia H->I J Reduction (e.g., LiAlH4) I->J K 4-Azatryptamine J->K M 4-Azatryptamine dihydrochloride K->M L HCl in Ether L->M

Caption: A potential synthetic pathway for 4-Azatryptamine dihydrochloride.

Exemplary Step-by-Step Synthesis Protocol (Hypothetical)

This protocol is a generalized procedure based on known indole and azaindole syntheses and should be optimized for the specific target molecule.

Step 1: Synthesis of 4-Azaindole

  • To a solution of 4-chloro-3-nitropyridine in an appropriate solvent (e.g., THF), add a vinyl Grignard reagent at a low temperature (e.g., -78 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting intermediate is then subjected to a reductive cyclization, for example, using iron powder in acetic acid or catalytic hydrogenation, to yield 4-azaindole.

  • Purify the 4-azaindole by column chromatography on silica gel.

Step 2: Introduction of the Side Chain

  • To a solution of 4-azaindole in a suitable solvent (e.g., diethyl ether), add oxalyl chloride at 0 °C to form the 3-glyoxylyl chloride derivative.

  • After the reaction is complete, evaporate the solvent and excess oxalyl chloride.

  • Dissolve the residue in a suitable solvent and add an excess of ammonia to form the corresponding glyoxylamide.

  • Reduce the glyoxylamide using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF to yield 4-azatryptamine.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolve the purified 4-azatryptamine freebase in a suitable anhydrous solvent (e.g., diethyl ether or methanol).

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

  • Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to obtain 4-Azatryptamine dihydrochloride.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 4-Azatryptamine dihydrochloride. The following techniques are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. While a specific spectrum for 4-Azatryptamine dihydrochloride is not publicly available, the expected chemical shifts can be predicted based on the structure and data from similar compounds. For instance, the ¹H NMR spectrum of a related compound, 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine dihydrochloride, shows characteristic signals for the pyrrolo[2,3-b]pyridine ring system.[5]

Expected ¹H NMR (DMSO-d₆, 400 MHz) signals for 4-Azatryptamine dihydrochloride:

  • Aromatic protons on the pyrrolo[3,2-b]pyridine ring.

  • A singlet for the C2-H of the pyrrole ring.

  • Two triplets corresponding to the -CH₂-CH₂- of the ethylamine side chain.

  • A broad singlet for the -NH₂ protons, which may be shifted downfield due to protonation.

  • A broad singlet for the N-H of the pyrrole ring.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of a tryptamine hydrochloride salt will typically show characteristic absorption bands.[6]

Expected IR (KBr) absorption bands (cm⁻¹):

  • N-H stretching (pyrrole and ammonium): ~3400-3200 cm⁻¹ (broad)

  • C-H stretching (aromatic and aliphatic): ~3100-2800 cm⁻¹

  • N-H bending : ~1620 cm⁻¹

  • C=C and C=N stretching (aromatic rings): ~1600-1450 cm⁻¹

  • C-N stretching : ~1350-1000 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 4-Azatryptamine, the protonated molecule [M+H]⁺ would be expected.

Expected Mass Spectrum Data:

  • [M+H]⁺ for C₉H₁₁N₃: Calculated m/z = 162.1031. The dihydrochloride salt will not be observed directly in most mass spectrometry techniques.

Biological Activity and Mechanism of Action

The biological activity of 4-Azatryptamine is anticipated to be primarily mediated through its interaction with serotonin (5-HT) and potentially dopamine (DA) receptors, given its structural similarity to endogenous tryptamines and other psychoactive analogs.[7] The nitrogen atom at the 4-position is expected to alter its receptor binding profile compared to tryptamine.

Expected Receptor Binding Profile

Based on studies of related tryptamine analogs, 4-Azatryptamine is likely to exhibit affinity for various serotonin receptor subtypes, particularly the 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.[8][9] Its affinity for dopamine receptors is also a possibility that warrants investigation.[10] The precise binding affinities (Ki or IC₅₀ values) would need to be determined experimentally.

Signaling Pathway

The interaction of 4-Azatryptamine with G-protein coupled receptors (GPCRs) like the 5-HT receptors would initiate intracellular signaling cascades. For example, activation of the 5-HT₂A receptor, a Gq/11-coupled receptor, would lead to the activation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, a key second messenger.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4_Azatryptamine 4_Azatryptamine 5_HT_Receptor 5-HT Receptor (GPCR) 4_Azatryptamine->5_HT_Receptor G_Protein Gq/11 5_HT_Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: A generalized signaling pathway for a Gq-coupled 5-HT receptor activated by 4-Azatryptamine.

Experimental Protocols

To characterize the biological activity of 4-Azatryptamine dihydrochloride, in vitro assays are essential. The following are detailed protocols for radioligand binding and functional assays.

Radioligand Binding Assay Protocol

This protocol is designed to determine the binding affinity of 4-Azatryptamine for a specific serotonin receptor subtype (e.g., 5-HT₂A) expressed in a cell line.[11][12]

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors).

  • 4-Azatryptamine dihydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding agent (e.g., a high concentration of an unlabeled antagonist).

  • 96-well plates.

  • Filter mats (GF/B or GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare dilutions: Prepare a series of dilutions of 4-Azatryptamine dihydrochloride in the assay buffer.

  • Assay setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Cell membranes.

    • Radioligand at a concentration near its Kd.

    • Either buffer (for total binding), non-specific binding agent (for non-specific binding), or a dilution of 4-Azatryptamine dihydrochloride.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of 4-Azatryptamine. Plot the percentage of specific binding against the log concentration of the compound and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Compound) B Set up 96-well Plate (Total, Non-specific, Competition) A->B C Incubate to Equilibrium B->C D Filter and Wash C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki determination) E->F

Caption: Workflow for a radioligand binding assay.

In Vitro Calcium Mobilization Assay Protocol

This functional assay measures the ability of 4-Azatryptamine to act as an agonist or antagonist at a Gq-coupled receptor by detecting changes in intracellular calcium levels.[13][14][15]

Materials:

  • HEK293 cells (or other suitable cell line) transiently or stably expressing the target receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to attach and grow overnight.

  • Dye Loading: Remove the growth medium and add the fluorescent calcium dye solution to the cells. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells.

  • Compound Preparation: Prepare serial dilutions of 4-Azatryptamine dihydrochloride in the assay buffer in a separate compound plate.

  • Assay Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • The instrument will then automatically add the compound from the compound plate to the cell plate.

    • Immediately begin kinetic measurement of the fluorescence signal over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • For agonist testing, measure the peak fluorescence response for each concentration of 4-Azatryptamine. Plot the response against the log concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

    • For antagonist testing, pre-incubate the cells with 4-Azatryptamine before adding a known agonist. A decrease in the agonist-induced response indicates antagonist activity.

Conclusion and Future Directions

4-Azatryptamine dihydrochloride represents a valuable tool for exploring the structure-activity relationships of tryptamine analogs at serotonin and other neuroreceptors. The introduction of a nitrogen atom at the 4-position of the indole ring is a key modification that can significantly impact its pharmacological profile. This guide provides a foundational understanding of its chemical properties, a general synthetic approach, and detailed protocols for its biological characterization.

Future research should focus on obtaining a high-resolution crystal structure of 4-Azatryptamine dihydrochloride to understand its solid-state conformation. A detailed synthesis and purification protocol with full analytical characterization, including NMR, IR, and MS data, is essential for ensuring the quality of the compound used in biological studies. Furthermore, a comprehensive receptor screening panel would provide a broader understanding of its selectivity and potential off-target effects. In vivo studies will be crucial to elucidate its pharmacokinetic and pharmacodynamic properties and to assess its potential behavioral effects. The insights gained from such studies will contribute significantly to the ongoing efforts to develop novel and more effective therapeutics for a range of neurological and psychiatric disorders.

References

  • Ghotbi, Y., Faist, J., & Stanek, J. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride. Molbank, 2023(3), M1673. [Link]

  • Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 22(4), 428–432. [Link]

  • Lee, H. Y., Yerkes, N., & O'Connor, S. E. (2009). Aza-tryptamine substrates in monoterpene indole alkaloid biosynthesis. Chemistry & Biology, 16(12), 1225–1229. [Link]

  • Nichols, D. E., Lloyd, D. H., Hoffman, A. J., & Johnson, M. P. (1988). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of Medicinal Chemistry, 31(7), 1406–12. [Link]

  • DEA Diversion Control Division. (n.d.). ALPHA-METHYLTRYPTAMINE.
  • AbacipharmTech. (n.d.). 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-((1h-pyrrolo(2,3-b)pyridin-3-yl))ethan-1-amine dihydrochloride. Retrieved from [Link]

  • Luyten, W., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (87), 51433. [Link]

  • Li, J., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]

  • Kang, S., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1541-1546. [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 564-575. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Sališová, M., & El-Fakahany, E. E. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International Journal of Molecular Sciences, 23(8), 4434. [Link]

  • Shchekotikhin, A. E., & Preobrazhenskaya, M. N. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules, 29(12), 2899. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from a relevant Gifford Bioscience source.
  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

  • bioRxiv. (2025). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor.
  • Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents. (2021). Molecules, 26(11), 3271. [Link]

  • Semantic Scholar. (2017). Affinity States of Striatal Dopamine D2 Receptors in Antipsychotic-Free Patients with Schizophrenia.
  • Wang, L., et al. (2016). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(7), 922-929. [Link]

  • PubChem. (n.d.). 2-(1H-Pyrrol-1-yl)ethanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors.
  • MDPI. (2022). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors.
  • PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid.
  • ResearchGate. (n.d.). Ca2+ Mobilization Assays in GPCR Drug Discovery.
  • Floresca, C. Z., & Schnetz, A. (2021). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International Journal of Molecular Sciences, 22(19), 10737. [Link]

  • ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands.
  • MDPI. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl].
  • National Center for Biotechnology Information. (n.d.). 2-{1h-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride.

Sources

The Ascendancy of Pyrrolo[3,2-b]pyridines: A Legacy of Discovery and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Allure of a Privileged Scaffold

The pyrrolo[3,2-b]pyridine core, a fused bicyclic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features, combining an electron-rich pyrrole ring with an electron-deficient pyridine ring, create a versatile template for designing molecules that can interact with a wide array of biological targets. This guide provides a comprehensive overview of the discovery, history, and evolution of pyrrolo[3,2-b]pyridine derivatives, with a particular focus on their emergence as potent kinase inhibitors and their broader therapeutic potential.

A Historical Perspective: From "Pyrindoles" to Modern Therapeutics

The intellectual lineage of pyrrolopyridines can be traced back to the early 20th century with the pioneering work of chemists like William Henry Perkin Jr. and Robert Robinson, who explored the synthesis of various fused nitrogen-containing heterocycles, which they termed "pyrindoles"[1][2]. While their initial work laid the foundational principles for the synthesis of such bicyclic systems, the specific exploration of the pyrrolo[3,2-b]pyridine isomer and its derivatives gained significant momentum much later with the advent of modern synthetic methodologies and a deeper understanding of its potential in drug discovery.

Early synthetic strategies often relied on classical indole syntheses adapted for the pyridine ring system, such as modifications of the Fischer indole synthesis and the Madelung synthesis[3][4]. These methods, while foundational, often required harsh reaction conditions and offered limited control over substitution patterns. The latter half of the 20th century and the early 21st century witnessed a renaissance in the synthesis of pyrrolo[3,2-b]pyridines, driven by the development of transition-metal-catalyzed cross-coupling reactions and novel cyclization strategies. These advancements have enabled the precise and efficient construction of a diverse library of derivatives, paving the way for their exploration as therapeutic agents.

The Art of Synthesis: Constructing the Pyrrolo[3,2-b]pyridine Core

The synthesis of the pyrrolo[3,2-b]pyridine scaffold can be broadly categorized into two main strategies: those that build the pyrrole ring onto a pre-existing pyridine core, and those that construct the pyridine ring onto a pyrrole precursor.

Strategies Starting from Pyridine Precursors

This approach is widely employed and offers a high degree of flexibility in introducing substituents. A common theme involves the use of a functionalized pyridine, such as an aminopyridine or a halopyridine, as the starting material.

  • Classical Cyclization Methods: Modifications of classical indole syntheses, like the Madelung synthesis, have been adapted to create the pyrrolo[3,2-b]pyridine ring system. This typically involves the intramolecular cyclization of an N-acyl-aminopyridine derivative under strong basic conditions at high temperatures[3][5].

  • Transition-Metal Catalyzed Cyclizations: Modern synthetic chemistry has provided a powerful toolkit for the construction of the pyrrolo[3,2-b]pyridine core. Palladium-catalyzed reactions, in particular, have been instrumental. For example, the intramolecular cyclization of an appropriately substituted aminopyridine bearing an alkyne or a vinyl group can efficiently form the fused pyrrole ring.

Strategies Starting from Pyrrole Precursors

Alternatively, the pyridine ring can be constructed onto a pre-existing pyrrole. This approach can be advantageous when specific substitutions on the pyrrole ring are desired from the outset.

  • Annulation Reactions: These methods involve the reaction of a functionalized pyrrole with a three-carbon synthon to build the pyridine ring. This can be achieved through various condensation and cyclization reactions.

The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials. The following diagram illustrates a generalized workflow for the synthesis of pyrrolo[3,2-b]pyridine derivatives, highlighting the two main strategic approaches.

G cluster_0 Synthesis from Pyridine Precursors cluster_1 Synthesis from Pyrrole Precursors Pyridine Functionalized Pyridine (e.g., Aminopyridine, Halopyridine) Intermediate_P Introduction of Pyrrole Precursor Sidechain Pyridine->Intermediate_P Cyclization_P Intramolecular Cyclization (e.g., Madelung, Pd-catalyzed) Intermediate_P->Cyclization_P Core_P Pyrrolo[3,2-b]pyridine Core Cyclization_P->Core_P Derivatization Further Derivatization (e.g., Cross-coupling, Functional Group Interconversion) Core_P->Derivatization Pyrrole Functionalized Pyrrole Intermediate_R Introduction of Pyridine Precursor Sidechain Pyrrole->Intermediate_R Annulation_R Ring Annulation Intermediate_R->Annulation_R Core_R Pyrrolo[3,2-b]pyridine Core Annulation_R->Core_R Core_R->Derivatization Final_Product Therapeutically Active Derivatives Derivatization->Final_Product

Generalized Synthetic Workflow for Pyrrolo[3,2-b]pyridine Derivatives

Therapeutic Frontiers: Kinase Inhibition and Beyond

The pyrrolo[3,2-b]pyridine scaffold has emerged as a powerhouse in the discovery of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The structural features of pyrrolo[3,2-b]pyridines allow them to mimic the hinge-binding region of ATP in the kinase active site, leading to potent inhibition.

Janus Kinase (JAK) Inhibition

A significant area of research has focused on the development of pyrrolo[3,2-b]pyridine derivatives as inhibitors of the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2). The JAK-STAT signaling pathway is a critical pathway in the immune system, and its overactivation is implicated in a range of autoimmune and inflammatory diseases.

The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Pyrrolo[3,2-b]pyridine-based JAK inhibitors can effectively block this signaling cascade.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK JAK->Receptor STAT STAT JAK->STAT Phosphorylation STAT->Receptor Docking pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Expression Nucleus->Gene Regulation Inhibitor Pyrrolo[3,2-b]pyridine Inhibitor Inhibitor->JAK Inhibition

Mechanism of JAK-STAT Signaling Inhibition by Pyrrolo[3,2-b]pyridine Derivatives
Other Kinase Targets and Therapeutic Applications

Beyond the JAK family, pyrrolo[3,2-b]pyridine derivatives have shown inhibitory activity against a range of other kinases, including:

  • Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers. Pyrrolo[3,2-b]pyridine derivatives have been developed as potent FGFR inhibitors[6].

  • Colony-Stimulating Factor 1 Receptor (CSF-1R): CSF-1R is involved in the survival and differentiation of macrophages and is a target in cancer and inflammatory diseases.

  • Glycogen Synthase Kinase 3β (GSK-3β): This kinase is implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's disease.

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are important targets in cancer therapy. Certain pyrrolo[3,2-b]pyridine derivatives have shown promise as CDK inhibitors[7].

The broad applicability of the pyrrolo[3,2-b]pyridine scaffold extends beyond kinase inhibition, with derivatives also being investigated as:

  • Antibacterial agents: Some derivatives have shown activity against resistant bacterial strains.

  • Antiviral agents: The scaffold has been explored for the development of compounds with antiviral properties.

  • Acetyl-CoA Carboxylase (ACC) inhibitors: ACC is a key enzyme in fatty acid synthesis and is a target for metabolic diseases and cancer[8].

Data at a Glance: A Comparative Look at Pyrrolo[3,2-b]pyridine Derivatives

The following table summarizes the activity of selected pyrrolo[3,2-b]pyridine derivatives against various kinase targets, showcasing the versatility of this scaffold.

Derivative ClassTarget Kinase(s)Reported IC₅₀Therapeutic Area
CarboxamidesACC1Potent inhibitionCancer, Metabolic Diseases
Substituted PyrrolopyridinesFGFR1/2/37-25 nMCancer
Diarylureas/AmidesVarious (e.g., Raf)Potent antiproliferative activityCancer (Melanoma)
AminopyridinesJAK familyVaries with derivativeAutoimmune Diseases
PropenamidesCDK848.6 nMCancer (Colorectal)

Experimental Protocols: A Step-by-Step Guide to Synthesis

To provide a practical understanding of the synthesis of these important compounds, a detailed, step-by-step protocol for the synthesis of a representative pyrrolo[3,2-b]pyridine derivative is provided below. This protocol is adapted from published literature and is intended for informational purposes for trained professionals.

Synthesis of a 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Derivative [8]

Step 1: Synthesis of the Pyrrolo[3,2-b]pyridine Core

  • Starting Material: A suitably substituted 2-aminopyridine.

  • Reaction: The aminopyridine is reacted with a protected α-halo-ketone in a suitable solvent (e.g., DMF) in the presence of a base (e.g., K₂CO₃) at elevated temperature to form an intermediate.

  • Cyclization: The intermediate undergoes an intramolecular cyclization, often acid-catalyzed, to form the pyrrolo[3,2-b]pyridine core.

  • Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Functionalization of the Pyrrole Ring

  • Vilsmeier-Haack Reaction: The pyrrolo[3,2-b]pyridine core is subjected to a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the 3-position of the pyrrole ring.

  • Work-up and Purification: The reaction mixture is carefully quenched with ice and neutralized. The resulting precipitate is filtered, washed, and dried to yield the 3-formyl-pyrrolo[3,2-b]pyridine derivative.

Step 3: Oxidation to the Carboxylic Acid

  • Oxidation: The 3-formyl derivative is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).

  • Work-up and Purification: The reaction mixture is worked up to remove the oxidizing agent and byproducts. The carboxylic acid is then isolated and purified.

Step 4: Amide Coupling

  • Activation: The carboxylic acid is activated using a coupling reagent such as HATU or HBTU in the presence of a base like diisopropylethylamine (DIPEA).

  • Amine Addition: The desired amine is added to the activated carboxylic acid, and the reaction is stirred at room temperature until completion.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The final 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative is purified by column chromatography or recrystallization.

Conclusion: A Scaffold with an Enduring Legacy and a Bright Future

The journey of pyrrolo[3,2-b]pyridine derivatives from their conceptual origins in the early 20th century to their current status as a cornerstone of modern drug discovery is a testament to the enduring power of heterocyclic chemistry. The versatility of this scaffold, coupled with the continuous innovation in synthetic methodologies, has unlocked a vast chemical space for the development of novel therapeutics. As our understanding of the molecular basis of disease deepens, the pyrrolo[3,2-b]pyridine core is poised to remain a critical platform for the design of the next generation of targeted therapies, promising new hope for patients worldwide.

References

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (2019). PubMed. [Link]

  • Madelung synthesis. (n.d.). Wikipedia. [Link]

  • Robinson, R. (1947). Some polycyclic natural products. Nobel Lecture. [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). ACS Publications. [Link]

  • Synthesis of Azaindoles. (2025). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. [Link]

  • The Relationship of William Henry Perkin, Jr. and Sir Robert Robinson: Teacher and Student, then Student and Teacher. (2021). PubMed. [Link]

  • A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. (2023). ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. (n.d.). Scribd. [Link]

  • Fischer Indole Synthesis. (2021). YouTube. [Link]

  • William Henry Perkin. (n.d.). Science History Institute. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2025). ResearchGate. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]

  • Novel indole and azaindole (pyrrolopyridine) cannabinoid (CB) receptor agonists: design, synthesis, structure-activity relationships, physicochemical properties and biological activity. (2011). PubMed. [Link]

  • Sir William Henry Perkin. (n.d.). Britannica. [Link]

  • The Madelung Synthesis - Full Video Lecture. (2021). YouTube. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC - PubMed Central. [Link]

  • Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. (2020). YouTube. [Link]

  • Synthesis of dihydro-1H -pyrrolo-and tetrahydropyrido[1,2-a] indoles via a modified madelung reaction. (n.d.). Semantic Scholar. [Link]

  • ChemInform Abstract: A Fischer-Indole Approach to Pyrrolo(2,3-d)pyrimidines. (2025). ResearchGate. [Link]

  • William Henry Perkin. (n.d.). Wikipedia. [Link]

  • Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. (2020). YouTube. [Link]

Sources

The 7-Azaindole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold, a heterocyclic aromatic compound also known as 1H-pyrrolo[2,3-b]pyridine, has emerged as a cornerstone in medicinal chemistry and drug discovery.[1][2] Recognized as a "privileged structure," its unique electronic and steric properties make it an exceptional bioisostere for endogenous purine and indole systems.[1][2] This guide provides a comprehensive analysis of the biological significance of the 7-azaindole core, with a primary focus on its role as a premier hinge-binding motif for protein kinases. We will dissect the fundamental physicochemical properties that drive its biological activity, explore its mechanism of action at the atomic level, and survey its extensive applications across multiple therapeutic areas, from oncology to neurodegenerative and infectious diseases.[3][4] Through detailed case studies, including the fragment-based discovery of the FDA-approved drug Vemurafenib, this document will illuminate the strategic value of the 7-azaindole scaffold.[3] Furthermore, it will provide actionable insights into synthetic methodologies and future perspectives, serving as a critical resource for professionals engaged in the design and development of next-generation therapeutics.

Chapter 1: The 7-Azaindole Core: Foundational Physicochemical and Bioisosteric Principles

Structural Features and Bioisosteric Logic

The power of the 7-azaindole scaffold lies in its elegant simplicity and profound bioisosteric relationships.[2] As a fused pyrrolopyridine system, it structurally mimics both indole and the purine base adenine.[1] The strategic replacement of a carbon atom in the benzene ring of indole with a nitrogen atom at the 7-position fundamentally alters the molecule's electronic distribution, hydrogen bonding potential, and overall physicochemical profile.[1][5]

This substitution is a cornerstone of modern medicinal chemistry for several reasons:

  • Modulation of Physicochemical Properties: The introduction of the electron-withdrawing pyridine nitrogen can fine-tune properties such as pKa, solubility, and lipophilicity (LogP), often leading to improved ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics compared to a parent indole compound.[1][2]

  • Enhanced Target Interactions: The N7 atom acts as an additional hydrogen bond acceptor, a feature absent in indole. This capability can forge new, potent interactions with biological targets, potentially increasing binding affinity and efficacy.[1]

  • Intellectual Property: Utilizing the azaindole core allows for the creation of novel chemical entities, providing a clear path for new intellectual property in a crowded therapeutic landscape.[1]

The N7-Atom's Impact on Molecular Properties

The distinction between the four positional isomers of azaindole (4-, 5-, 6-, and 7-azaindole) is significant, with each possessing unique physicochemical characteristics.[5] However, the 7-azaindole isomer is the most frequently employed in drug discovery, a testament to its favorable geometry for interacting with a wide range of biological targets, particularly kinases.[1][2] Its popularity has led to a vast number of registered chemical structures and commercially available derivatives, accelerating research and development.[2][3]

Chapter 2: The Cornerstone of Kinase Inhibition: Mechanism of Action

The human kinome, comprising over 500 protein kinases, is a primary focus of drug discovery due to its central role in cell signaling.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[3][4] The 7-azaindole scaffold has proven to be an exceptionally effective framework for designing potent and selective kinase inhibitors.[1][3]

The Kinase Hinge: A Privileged Target

Most small-molecule kinase inhibitors are designed to be ATP-competitive, binding within the deep cleft that houses the ATP-binding site.[3] A critical feature of this site is the "hinge region," a flexible backbone segment that connects the N- and C-terminal lobes of the kinase. The 7-azaindole scaffold is a masterful hinge-binding motif because it mimics the hydrogen bonding pattern of the adenine portion of ATP.[1]

The Canonical Bidentate Hydrogen Bond

The archetypal interaction involves the formation of a bidentate (two-point) hydrogen bond with the kinase hinge backbone. Specifically, the pyrrole N-H group acts as a hydrogen bond donor, while the adjacent pyridine N7 atom serves as a hydrogen bond acceptor.[3] This robust, dual-point connection provides a stable anchor for the inhibitor, forming the foundation of its inhibitory activity.

G cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Inhibitor Hinge_NH Backbone N-H Hinge_CO Backbone C=O Pyridine_N7 Pyridine N7 (Acceptor) Hinge_NH->Pyridine_N7 H-Bond Azaindole 7-Azaindole Scaffold Pyrrole_NH Pyrrole N-H (Donor) Azaindole->Pyrrole_NH Azaindole->Pyridine_N7 Pyrrole_NH->Hinge_CO H-Bond

Caption: Canonical bidentate hydrogen bonding of 7-azaindole with the kinase hinge.

Beyond the Canonical: Diverse Binding Modes

While the bidentate hinge interaction is common, X-ray crystallography has revealed that 7-azaindole inhibitors can adopt alternative binding modes, classified as "flipped" or "non-hinge".[3] A "flipped" orientation may involve only a single hydrogen bond or interaction with a different part of the hinge. These shifts can be induced by subtle changes to the substituents on the 7-azaindole ring, which can alter the steric and electronic profile of the molecule.[3] This conformational flexibility is a critical consideration during structure-activity relationship (SAR) studies, as it can confound the interpretation of binding data. Therefore, securing a co-crystal structure is an invaluable step to confirm the binding mode throughout the optimization process.[3]

Case Study: The Fragment-Based Discovery of Vemurafenib

The development of Vemurafenib (Zelboraf®), an FDA-approved inhibitor of BRAFV600E kinase for melanoma, is a landmark success story for both the 7-azaindole scaffold and the fragment-based drug discovery (FBDD) approach.[1][3]

The process began with the screening of a library of low molecular weight fragments, which identified 7-azaindole as a weak but efficient binder to the ATP site of protein kinases.[1] Guided by co-crystallography, medicinal chemists systematically "grew" the fragment, adding chemical moieties that extended into adjacent pockets of the binding site to enhance potency and selectivity. This structure-guided evolution ultimately led to Vemurafenib, a highly potent and selective inhibitor.[1][3]

FBDD_Workflow Start Fragment Library (20,000 compounds) Screening High-Throughput Screening (HTS) Start->Screening Hit_ID Hit Identification (7-Azaindole Core) Screening->Hit_ID Structure Co-crystallography (Hit + Kinase) Hit_ID->Structure SBDD Structure-Based Drug Design (SBDD) Structure->SBDD Optimization Lead Optimization (SAR Studies) SBDD->Optimization Iterative Cycles Optimization->SBDD Candidate Vemurafenib (Drug Candidate) Optimization->Candidate Synthesis_Workflow Start Commercially Available 2-Aminopyridine Derivative Step1 Core Formation (e.g., Annulation) Start->Step1 Step2 Selective Halogenation (e.g., NIS for Iodination at C3) Step1->Step2 Core Functionalized 7-Azaindole Core (e.g., 3-iodo-7-azaindole) Step2->Core Step3 Parallel Synthesis (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Core->Step3 Library Diverse Compound Library Step3->Library Step4 Biological Screening Library->Step4 End SAR Data Step4->End

Sources

An In-depth Technical Guide to 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its planar structure and synthetic tractability have made it a foundational element in the design of a wide array of pharmacologically active compounds.[2] Quinazoline derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antihypertensive, and anticonvulsant properties.[1][3] The clinical success of drugs like gefitinib, erlotinib, and alfuzosin underscores the therapeutic potential inherent in this heterocyclic framework.[3] This guide focuses on a specific derivative, 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one, providing a comprehensive overview of its physical and chemical properties, plausible synthetic routes, and its context within the broader landscape of bioactive quinazolinones.

Physicochemical Properties of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one

PropertyValueSource
Molecular Formula C₉H₇BrN₂OPubChem[4]
Molecular Weight 239.07 g/mol PubChem[4]
XLogP3-AA (Lipophilicity) 1.8PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Rotatable Bond Count 0PubChem[4]
Exact Mass 237.97418 DaPubChem[4]
Topological Polar Surface Area 41.5 ŲPubChem[4]

The addition of an amino group at the 2-position to yield 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one would alter these values, most notably increasing the hydrogen bond donor count and the topological polar surface area, which would likely influence its solubility and biological interactions.

For synthesized 6-bromo quinazoline derivatives, reported physical characteristics include being a white solid with melting points often in the range of 101-166 °C, depending on the other substituents.[3]

Experimental Protocols: Synthesis and Characterization

The synthesis of 2-amino-quinazolin-4(3H)-one derivatives can be achieved through several established synthetic methodologies. A plausible and common approach involves the cyclization of an appropriately substituted anthranilic acid or its corresponding amide.

Plausible Synthetic Pathway for 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one

A likely synthetic route would start from 2-amino-5-bromo-6-methylbenzoic acid. The general principle of the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide, can be adapted.[5] A more direct approach to introduce the 2-amino group often involves the use of cyanamide or a similar reagent.

Step-by-Step Synthesis Protocol:

  • Amidation of the Anthranilic Acid: The starting material, 2-amino-5-bromo-6-methylbenzoic acid, would first be converted to its corresponding amide, 2-amino-5-bromo-6-methylbenzamide. This can be achieved using standard amidation procedures, for instance, by activating the carboxylic acid with a coupling agent like thionyl chloride or a carbodiimide, followed by treatment with ammonia.

  • Cyclization with Cyanamide: The resulting 2-amino-5-bromo-6-methylbenzamide can then be cyclized. A common method for introducing the 2-amino group is through a reaction with cyanamide. This reaction is typically heated in a suitable solvent, such as ethanol or dimethylformamide (DMF).

  • Work-up and Purification: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the reaction mixture is cooled and the product is precipitated, often by pouring it into cold water. The crude solid is then collected by filtration, washed, and dried.[5] Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product A 2-amino-5-bromo-6-methylbenzoic acid B 2-amino-5-bromo-6-methylbenzamide A->B Amidation (e.g., SOCl₂, NH₃) C 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one B->C Cyclization (e.g., Cyanamide, heat)

Caption: Plausible synthetic workflow for 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one.

Characterization Techniques

The synthesized compound would be characterized using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. For similar 6-bromo quinazolinone derivatives, characteristic proton signals for the quinazoline ring are observed in the aromatic region of the ¹H NMR spectrum.[3]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry. The mass spectrum of a bromo-substituted compound will show a characteristic isotopic pattern for bromine.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the N-H stretches of the amino and amide groups, and the C=O stretch of the quinazolinone ring.

  • Melting Point Analysis: The melting point is a key indicator of the purity of the synthesized compound.

Biological Significance and Therapeutic Potential

The quinazolinone scaffold is a cornerstone of many biologically active molecules.[6][7] Derivatives of quinazolinone have been extensively investigated and have shown a wide range of pharmacological activities.

Anticancer Activity

A significant area of research for quinazolinone derivatives is in oncology.[3] Several FDA-approved anticancer drugs, such as gefitinib and erlotinib, are based on the quinazoline scaffold and function as inhibitors of the epidermal growth factor receptor (EGFR).[3] The substitution pattern on the quinazoline ring is critical for activity and selectivity. Bromine substitution, as in the target molecule, is a common feature in many bioactive compounds and can influence their pharmacokinetic and pharmacodynamic properties.

Antimicrobial and Other Activities

Beyond cancer, quinazolinone derivatives have demonstrated a broad spectrum of other biological activities:

  • Antibacterial and Antifungal: Various substituted quinazolinones have been reported to exhibit significant activity against a range of bacterial and fungal pathogens.[8][9]

  • Anti-inflammatory: Some quinazolinone derivatives have shown potent anti-inflammatory effects.[1]

  • Antiviral: The quinazolinone scaffold has also been explored for the development of antiviral agents.[6][10]

  • Anticonvulsant: Certain derivatives have displayed anticonvulsant properties in preclinical studies.[3]

The diverse biological activities of quinazolinones make them a highly attractive scaffold for the development of new therapeutic agents.[11][12][13] The specific substitution pattern of 2-amino, 5-bromo, and 6-methyl on the quinazolinone core of the title compound suggests it could be a valuable candidate for screening in various biological assays to explore its therapeutic potential.

Biological_Activities center Quinazolinone Core act1 Anticancer center->act1 act2 Antimicrobial center->act2 act3 Anti-inflammatory center->act3 act4 Antiviral center->act4 act5 Anticonvulsant center->act5

Caption: Diverse biological activities of the quinazolinone scaffold.

Safety and Handling

As with any chemical compound, particularly those with potential biological activity, proper safety precautions should be taken when handling 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one. For related amino-bromo-substituted aromatic compounds, GHS hazard statements often include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[14] It is therefore recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A material safety data sheet (MSDS) should be consulted for specific handling and disposal information.

Conclusion

2-Amino-5-bromo-6-methylquinazolin-4(3H)-one is a member of the highly versatile and pharmacologically significant quinazolinone family. While specific experimental data for this exact compound is limited, its structural features suggest it is a promising candidate for further investigation in drug discovery programs. This guide provides a foundational understanding of its likely physicochemical properties, a plausible and detailed synthetic approach, and the broad biological context in which it resides. The continued exploration of novel quinazolinone derivatives like this one holds significant promise for the development of new and effective therapeutic agents.

References

  • Wani, M. Y., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 978. [Link]

  • Li, J., et al. (2026). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. ACS Publications. [Link]

  • Al-Suaily, K. A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-16. [Link]

  • Eze, S. I., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Amin-Ophenyl)-3-Amino-Quinazolin-4(3h)-one. Medires. [Link]

  • de Oliveira, R. B., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO. [Link]

  • Kaur, H., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4998. [Link]

  • El-Sayed, M. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4786. [Link]

  • Yıldırım, S., et al. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2504327. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Kim, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4294. [Link]

  • Fassihi, A., et al. (2016). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. Iranian Journal of Pharmaceutical Research, 15(4), 747–758. [Link]

  • Al-Salem, H. S., et al. (2021). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Molecules, 26(11), 3237. [Link]

  • de Oliveira, R. B., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. [Link]

  • Study on quinazolinone derivative and their pharmacological actions. (2024). [Link]

  • Kumar, K. S., et al. (2023). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal of Innovative Research in Technology, 10(2), 2349-6002. [Link]

  • PubChem. (n.d.). 5-bromo-6-methyl-1H-quinazolin-4-one. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. National Center for Biotechnology Information. [Link]

Sources

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine

Authored by: A Senior Application Scientist

Preamble: Navigating the Frontier of Pyrrolopyridine Pharmacology

To the researchers, scientists, and drug development professionals at the vanguard of therapeutic innovation, this document serves as a comprehensive guide to understanding the potential mechanism of action of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine. As of this writing, this specific molecule remains a frontier compound with limited direct characterization in peer-reviewed literature. Therefore, this guide adopts a first-principles approach, building a cogent, data-driven hypothesis of its biological function. We will deconstruct its structure, situate it within the well-established pharmacology of the broader pyrrolopyridine family, and delineate a rigorous, multi-stage experimental framework to systematically elucidate its precise molecular interactions. This document is structured not as a static review, but as a dynamic roadmap for discovery.

The Pyrrolopyridine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The pyrrolopyridine scaffold, an isostere of indole, consists of a fused pyrrole and pyridine ring. Its six isomers (azaindoles) offer a versatile template for drug design, enabling fine-tuning of electronic and steric properties to achieve specific biological activities.[1] Derivatives of this core structure have yielded a diverse array of therapeutic agents and clinical candidates, demonstrating the scaffold's "privileged" status in medicinal chemistry.[1][2]

The biological promiscuity of this scaffold is noteworthy. Various isomers have been developed as potent inhibitors of critical cellular targets, including:

  • Kinases: FMS kinase, Colony-Stimulating Factor 1 Receptor (CSF1R), and Phosphoinositide 3-kinases (PI3Ks) are key targets in oncology and inflammatory diseases.[1][3]

  • Epigenetic Modulators: Recently, pyrrolo[2,3-c]pyridines have been identified as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a crucial enzyme in oncogenesis.[4]

  • Metabolic Enzymes: Derivatives of the specific 1H-pyrrolo[3,2-b]pyridine core have been synthesized as potent inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a key regulator of fatty acid synthesis with implications for cancer therapy.[5]

  • Antimicrobial and Antiviral Targets: The pyrrolopyridine framework is also a component of agents with activity against resistant strains of E. coli and HIV-1 integrase.[1]

This broad utility underscores a critical principle: while the core scaffold provides a foundation for target engagement, the specific nature and placement of substituents dictate the ultimate mechanism of action. It is with this understanding that we approach the analysis of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine.

Structural Dissection and Mechanistic Hypothesis

The structure of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine can be deconstructed into two key pharmacophoric elements: the 1H-pyrrolo[3,2-b]pyridine core and the 3-ethanamine side chain .

The 1H-Pyrrolo[3,2-b]pyridine Core

This specific isomer, also known as 4-azaindole, presents a unique electronic profile. The pyridine nitrogen at position 4 acts as a hydrogen bond acceptor, influencing the molecule's solubility and potential interactions with protein active sites. The pyrrole nitrogen at position 1 is a hydrogen bond donor. This bifunctional nature is a common feature in kinase inhibitors, where the hinge-binding motif often involves a similar pattern of hydrogen bond donors and acceptors.

The 3-Ethanamine Side Chain: A Strong Indicator of Neuroactivity

The most functionally suggestive feature of the target molecule is the flexible ethanamine side chain (-CH₂CH₂NH₂) at the 3-position. This motif is the hallmark of biogenic monoamines and their analogs. It is structurally analogous to the side chain of tryptophan, the precursor to serotonin. This positions the molecule as a potential mimic of endogenous neurotransmitters.

Based on this structural analogy, we can formulate a primary hypothesis:

Primary Hypothesis: 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine acts as a modulator of monoaminergic systems in the central nervous system, likely functioning as a ligand for serotonin (5-HT), dopamine (DA), or norepinephrine (NE) receptors or transporters.

The flexible ethyl linker allows the terminal amine to orient itself in various positions relative to the heterocyclic core, potentially enabling it to fit into the binding pockets of G-protein coupled receptors (GPCRs) or solute carriers (SLCs) that recognize endogenous monoamines.

A Phased Experimental Protocol for Mechanism of Action Elucidation

To systematically test our primary hypothesis and uncover the definitive mechanism of action, a multi-phase, self-validating experimental workflow is essential. This approach ensures that each step logically informs the next, building from broad screening to specific, in-depth characterization.

Phase I: Target Identification and Initial Validation

The initial goal is to identify the primary molecular target(s) with high affinity for the compound. The causality behind this initial step is to cast a wide but rational net, focusing on the most probable target classes based on the structural analysis.

Protocol 1: Broad-Panel Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine across a comprehensive panel of CNS targets.

  • Procedure:

    • Synthesize or procure the hydrochloride or dihydrochloride salt of the compound (CAS 27311-25-7) to ensure solubility and stability.[6]

    • Prepare a stock solution in an appropriate vehicle (e.g., DMSO or aqueous buffer).

    • Submit the compound for screening against a commercial radioligand binding panel (e.g., the Eurofins SafetyScreen44™ or similar). This panel should include, at a minimum:

      • All major serotonin receptor subtypes (5-HT₁₋₇).

      • All major dopamine receptor subtypes (D₁₋₅).

      • All major adrenergic receptor subtypes (α₁, α₂, β).

      • Monoamine transporters (SERT, DAT, NET).

      • Histamine receptors (H₁₋₄).

      • Key CNS enzymes (e.g., MAO-A, MAO-B, COMT).

    • The assay is performed by incubating the compound at various concentrations with cell membranes or recombinant proteins expressing the target and a specific radioligand.

    • Measure the displacement of the radioligand by the test compound to calculate the inhibition constant (Kᵢ).

  • Self-Validation & Interpretation: A result is considered a "hit" if the compound displays a Kᵢ value below 1 µM. High-affinity hits (Kᵢ < 100 nM) are prioritized for Phase II. The data should be presented in a clear, tabular format for easy comparison.

Target ClassSpecific TargetKᵢ (nM)
Serotonin 5-HT₂ₐ 15
5-HT₂c 85
5-HT₁ₐ> 1000
SERT> 1000
Dopamine D₂550
D₃> 1000
DAT> 1000
Adrenergic α₂ₐ900
NET> 1000

This table represents a hypothetical outcome where the compound shows high affinity and selectivity for the 5-HT₂ₐ receptor.

Phase II: Functional Characterization and Signaling Pathway Analysis

Once high-affinity targets are identified, the next step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or inverse agonist?

Protocol 2: In Vitro Functional Assays (Example: 5-HT₂ₐ Receptor)
  • Objective: To determine the functional activity (EC₅₀/IC₅₀) and efficacy of the compound at the identified target(s).

  • Procedure (assuming a 5-HT₂ₐ hit):

    • Utilize a recombinant cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT₂ₐ receptor.

    • Agonist Mode:

      • Treat the cells with increasing concentrations of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine.

      • Since the 5-HT₂ₐ receptor couples to the Gq signaling pathway, measure the resulting intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4).

      • Calculate the EC₅₀ (concentration for 50% maximal response) and the Eₘₐₓ (maximal efficacy) relative to a known full agonist like serotonin.

    • Antagonist Mode:

      • Pre-incubate the cells with increasing concentrations of the test compound.

      • Challenge the cells with a fixed concentration (EC₈₀) of serotonin.

      • Measure the inhibition of the serotonin-induced calcium response.

      • Calculate the IC₅₀ (concentration for 50% inhibition).

  • Self-Validation & Interpretation: The dose-response curves should be sigmoidal. A potent EC₅₀ or IC₅₀ value, consistent with the Kᵢ from Phase I, validates the functional activity. The Eₘₐₓ value will classify the compound as a full agonist (Eₘₐₓ ≈ 100%), partial agonist (0 < Eₘₐₓ < 100%), or antagonist (Eₘₐₓ = 0).

Visualization of the Proposed Signaling Pathway

The following diagram illustrates the Gq-coupled signaling pathway that would be activated if the compound is a 5-HT₂ₐ agonist.

Caption: Hypothetical 5-HT₂ₐ agonist signaling cascade via the Gq pathway.

Phase III: In Vivo Target Engagement and Pharmacodynamic Effect

The final phase is to confirm that the compound engages its target in a living system and produces a relevant physiological or behavioral effect.

Protocol 3: Animal Model Pharmacodynamic Study
  • Objective: To demonstrate target engagement and a functional outcome in vivo.

  • Procedure (assuming a 5-HT₂ₐ agonist):

    • Determine the pharmacokinetic profile (ADME) of the compound in rodents to establish an appropriate dose and route of administration.

    • Select a validated behavioral model sensitive to 5-HT₂ₐ agonism. The head-twitch response (HTR) in mice is a classic, quantifiable behavior specifically mediated by 5-HT₂ₐ receptor activation.

    • Administer the compound at various doses to different cohorts of mice.

    • Quantify the number of head twitches over a set period.

    • To confirm specificity, a separate cohort should be pre-treated with a selective 5-HT₂ₐ antagonist (e.g., ketanserin) before administering the test compound.

  • Self-Validation & Interpretation: A dose-dependent increase in HTRs that is significantly attenuated by a selective antagonist would provide strong, in vivo evidence that 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine is a functional 5-HT₂ₐ agonist.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_Phase1 Phase I: Target Identification cluster_Phase2 Phase II: Functional Characterization cluster_Phase3 Phase III: In Vivo Validation P1_Start Compound: 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine P1_Assay Radioligand Binding Screen (CNS Target Panel) P1_Start->P1_Assay P1_Data Binding Affinity Data (Ki) (Table 1) P1_Assay->P1_Data P1_Result Identify High-Affinity 'Hits' (e.g., 5-HT2A Receptor) P1_Data->P1_Result P2_Assay In Vitro Functional Assays (e.g., Calcium Flux) P1_Result->P2_Assay Prioritized Hit P2_Data Dose-Response Curves (EC50/IC50, Emax) P2_Assay->P2_Data P2_Result Determine Functional Profile (Agonist/Antagonist) P2_Data->P2_Result P3_Assay Animal Pharmacodynamic Model (e.g., Mouse Head-Twitch Response) P2_Result->P3_Assay Validated Functional Activity P3_Data Behavioral Quantification (Dose-Response) P3_Assay->P3_Data P3_Result Confirm In Vivo Mechanism (e.g., 5-HT2A Agonism) P3_Data->P3_Result Conclusion Mechanism of Action Elucidated P3_Result->Conclusion Definitive MoA

Caption: Phased experimental workflow for MoA elucidation.

Conclusion: From Hypothesis to Confirmed Mechanism

While direct experimental data on 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine is currently sparse, a rigorous analysis of its chemical structure provides a strong, testable hypothesis for its mechanism of action. Its pyrrolopyridine core places it within a family of pharmacologically active compounds, and its ethanamine side chain strongly suggests an interaction with monoaminergic neurotransmitter systems.

The proposed multi-phase experimental plan provides a clear and logical path forward for any research team aiming to characterize this molecule. By moving from broad, unbiased screening to highly specific functional and in vivo assays, this workflow is designed to definitively elucidate the compound's primary mechanism of action, thereby unlocking its potential for therapeutic development. This structured approach, grounded in established pharmacological principles, is the cornerstone of modern drug discovery and is essential for translating a promising molecular structure into a well-understood chemical probe or a future therapeutic agent.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link][1]

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ResearchGate. [Link][4]

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1535-1540. [Link][5]

  • Larsen, S. D., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(8), 2029. [Link][3]

  • AbacipharmTech. (n.d.). 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride. Retrieved from [Link][6]

  • PubChemLite. (n.d.). 2-{1h-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride. Retrieved from [Link]

  • Kandeul, K., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link][2]

Sources

The 4-Azaindole Scaffold: A Privileged Motif for Targeting Key Therapeutic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 4-azaindole core, a bioisostere of indole, has emerged as a "privileged scaffold" in modern medicinal chemistry, demonstrating remarkable versatility in targeting a diverse array of therapeutic targets.[1][2] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability compared to the parent indole, have positioned it as a highly attractive framework for the design of novel therapeutics.[2] This technical guide provides an in-depth exploration of the key therapeutic targets of 4-azaindole compounds, with a primary focus on their well-established role as potent kinase inhibitors. We will delve into the intricate signaling pathways modulated by these compounds, provide detailed experimental protocols for target validation and compound characterization, and analyze the structure-activity relationships that govern their potency and selectivity. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery and optimization of 4-azaindole-based therapeutic agents.

Introduction: The Rise of the 4-Azaindole Scaffold

The strategic incorporation of a nitrogen atom into the indole ring system profoundly alters its electronic distribution and hydrogen bonding capabilities, bestowing upon the resulting azaindole isomers—4-, 5-, 6-, and 7-azaindole—distinct and often advantageous pharmacological profiles.[2][3] The 4-azaindole isomer, in particular, has garnered significant attention for its ability to serve as a hinge-binding motif in numerous protein kinases, mimicking the crucial interactions of the adenine ring of ATP.[2][4] This mimicry allows for the development of highly potent and selective kinase inhibitors. Beyond kinases, the 4-azaindole scaffold has shown promise in targeting other enzyme classes and receptors, highlighting its broad therapeutic potential.[2] This guide will focus on the most prominent and clinically relevant targets of 4-azaindole compounds.

Key Therapeutic Target Classes of 4-Azaindole Compounds

The therapeutic landscape of 4-azaindole derivatives is dominated by their activity as protein kinase inhibitors. However, their utility extends to other important biological targets.

Protein Kinases: The Primary Therapeutic Arena

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The 4-azaindole scaffold has been successfully employed to target several key kinases implicated in oncogenesis and other pathologies.[4]

The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and immune responses.[5] Its aberrant activation in the tumor microenvironment can promote tumor progression and immunosuppression. Small molecule inhibitors of TGF-βR1, also known as activin receptor-like kinase 5 (ALK5), represent a promising strategy for cancer immunotherapy.[5]

Signaling Pathway:

TGFB_Signaling TGFB TGF-β Ligand TGFBR2 TGF-βRII TGFB->TGFBR2 binds TGFBR1 TGF-βR1 (ALK5) TGFBR2->TGFBR1 recruits & phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD4 SMAD4 pSMAD23->SMAD4 complexes with SMAD_complex SMAD2/3/4 Complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_Expression Target Gene Expression (e.g., EMT, Immunosuppression) Nucleus->Gene_Expression regulates Azaindole 4-Azaindole Inhibitor Azaindole->TGFBR1 inhibits

TGF-βR1 Signaling Pathway and Inhibition

Mechanism of Inhibition: 4-Azaindole-based inhibitors act as ATP-competitive antagonists of TGF-βR1.[5] The 4-azaindole core forms critical hydrogen bonds with the hinge region of the kinase domain, while substituted moieties can extend into adjacent hydrophobic pockets to enhance potency and selectivity.[5] A notable interaction involves a water-mediated hydrogen bond network between the inhibitor, the kinase, and surrounding water molecules.[5]

Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in a significant portion of melanomas and other cancers, leading to constitutive activation of the MAPK/ERK signaling pathway and uncontrolled cell proliferation.[6][7]

Signaling Pathway:

BRAF_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS activates BRAF BRAF (V600E Mutant) RAS->BRAF activates MEK MEK1/2 BRAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 Nucleus Nucleus pERK->Nucleus translocates to TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) Nucleus->TranscriptionFactors activates CellProliferation Cell Proliferation, Survival, & Invasion TranscriptionFactors->CellProliferation promotes Azaindole 4-Azaindole Inhibitor (e.g., Vemurafenib) Azaindole->BRAF inhibits

BRAF-MEK-ERK Signaling Pathway and Inhibition

Mechanism of Inhibition: Vemurafenib (PLX4032), a potent and selective inhibitor of the BRAF V600E mutant, features a 7-azaindole scaffold.[2][7] While not a 4-azaindole, its mechanism provides a blueprint for azaindole-based kinase inhibition. The azaindole core forms key hydrogen bonds with the hinge region of the BRAF kinase domain, specifically with the backbone amide of Cys532 and the backbone carbonyl of Gln530.[7] This anchors the inhibitor in the ATP-binding pocket, preventing ATP from binding and halting downstream signaling.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and metastasis of numerous cancers.

Mechanism of Inhibition: 4-Azaindole derivatives have been developed as potent inhibitors of c-Met kinase.[3] X-ray crystallography has confirmed that the 4-azaindole scaffold binds to the hinge region of the c-Met kinase domain, forming hydrogen bonds that are critical for inhibitory activity.[8] Substitutions at various positions on the 4-azaindole ring can be tailored to interact with specific pockets within the ATP-binding site, thereby enhancing potency and selectivity.[3]

PAK1 is a serine/threonine kinase that acts as a key downstream effector of the Rho GTPases Rac1 and Cdc42. It is involved in regulating the cytoskeleton, cell motility, and cell survival. Overexpression and hyperactivation of PAK1 are associated with various cancers.

Mechanism of Inhibition: 4-Azaindole-containing compounds have been identified as potent PAK1 inhibitors.[9] The 4-azaindole core serves as a surrogate for the indole scaffold, offering improved physicochemical properties such as reduced lipophilicity.[9] Structure-activity relationship (SAR) studies have demonstrated that modifications to the substituents on the 4-azaindole ring can significantly impact potency and selectivity against other kinases.[9]

Non-Kinase Targets

While kinases are the most prominent targets, the 4-azaindole scaffold has also been successfully applied to other enzyme families.

DprE1 is an essential enzyme in the synthesis of the mycobacterial cell wall, making it an attractive target for the development of new anti-tuberculosis drugs. 1,3-disubstituted-4-azaindoles have been shown to be effective non-covalent inhibitors of DprE1.[2]

Experimental Protocols for Target Validation and Compound Characterization

The following section provides detailed, step-by-step methodologies for key experiments used to validate the therapeutic targets of 4-azaindole compounds and characterize their inhibitory activity.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.

This assay format is a robust and high-throughput method for measuring kinase activity.

Principle: A terbium- or europium-labeled antibody (donor) binds to a phosphorylated substrate, bringing it into proximity with a fluorescently labeled tracer (acceptor) that also binds to the kinase. Kinase inhibition prevents substrate phosphorylation, leading to a decrease in the FRET signal.

Workflow:

TR_FRET_Workflow cluster_0 Kinase Reaction cluster_1 Detection A 1. Add 4-azaindole compound (inhibitor) B 2. Add kinase and substrate/ATP mixture A->B C 3. Incubate to allow phosphorylation B->C D 4. Add detection solution (labeled antibody & tracer) C->D E 5. Incubate for antibody binding D->E F 6. Read TR-FRET signal on a plate reader E->F

TR-FRET Kinase Assay Workflow

Detailed Protocol (Example for TGF-βR1):

  • Reagent Preparation:

    • Prepare a 10X stock solution of the 4-azaindole compound in 100% DMSO. Create a serial dilution series of the compound.

    • Prepare a 2X kinase/substrate solution containing purified TGF-βR1 and a suitable peptide substrate in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Prepare a 2X detection solution containing a terbium-labeled anti-phospho-substrate antibody and a fluorescent tracer in TR-FRET dilution buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the 4X compound dilution to each well.

    • Add 2.5 µL of the 2X TGF-βR1/substrate solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of the 2X detection solution.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This assay measures kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.

Principle: After the kinase reaction, remaining ATP is depleted. Then, the ADP generated is converted back to ATP, which is used by a luciferase to produce light. The amount of light is directly proportional to the kinase activity.

Detailed Protocol (Example for BRAF V600E):

  • Reagent Preparation:

    • Prepare serial dilutions of the 4-azaindole compound.

    • Prepare a solution of purified BRAF V600E kinase and its substrate in kinase reaction buffer.

  • Assay Procedure:

    • Perform the kinase reaction by incubating the BRAF V600E kinase, substrate, ATP, and the 4-azaindole inhibitor.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration and determine the IC₅₀ value.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of compounds in a more physiologically relevant context.

This technique is used to measure the phosphorylation status of a kinase's downstream substrate within cells.

Workflow:

Western_Blot_Workflow A 1. Treat cells with 4-azaindole compound B 2. Lyse cells and quantify protein A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a membrane C->D E 5. Probe with primary antibodies (phospho-specific and total protein) D->E F 6. Incubate with secondary HRP-conjugated antibodies E->F G 7. Detect signal using chemiluminescence F->G H 8. Quantify band intensity G->H

Western Blotting Workflow for Kinase Inhibition

Detailed Protocol (Example for c-Met):

  • Cell Treatment and Lysis:

    • Plate c-Met-dependent cancer cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 4-azaindole inhibitor for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (p-c-Met) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the p-c-Met signal to the total c-Met signal and the loading control.

    • Determine the concentration-dependent inhibition of c-Met phosphorylation.

Structure-Activity Relationships (SAR) of 4-Azaindole Compounds

Understanding the SAR of 4-azaindole derivatives is critical for optimizing their potency, selectivity, and pharmacokinetic properties.

Key SAR Insights:

  • The 4-Azaindole Core: The nitrogen at the 4-position is crucial for forming hydrogen bonds with the hinge region of many kinases, acting as a key anchor for the inhibitor.[3][4]

  • Substitutions at the 3- and 5-positions: These positions are often solvent-exposed and can be modified to improve solubility and other physicochemical properties. Large or bulky groups at these positions can also be used to enhance selectivity by exploiting differences in the kinase ATP-binding sites.[5][9]

  • Substitutions at the 7-position: This position is often directed towards the ribose-binding pocket of the kinase. Modifications here can significantly impact potency.[2]

Data Presentation: Comparative Analysis of 4-Azaindole Inhibitors

The following table summarizes the inhibitory activities of representative 4-azaindole compounds against their primary kinase targets.

Compound IDTarget KinaseAssay TypeIC₅₀ / Kᵢ (nM)Cell-Based Potency (nM)Reference
2a TGF-βR1Biochemical221800 (SMAD Nuc. Trans.)[5]
3f TGF-βR1Biochemical2450 (p-SMAD)[5]
Azaindole 5 PAK1BiochemicalKᵢ < 10-[9]
Cpd 62 c-MetBiochemical70-[3]
Cpd 63 c-MetBiochemical20-[3]
Cpd 64 c-MetBiochemical9-[3]

Note: This table is a representative sample and not an exhaustive list. The specific assay conditions can influence the measured potency.

Conclusion

The 4-azaindole scaffold has proven to be a highly successful and versatile platform for the design of potent and selective inhibitors of a range of therapeutic targets, particularly protein kinases. Its favorable physicochemical properties and ability to form key interactions within the ATP-binding site make it a valuable tool in modern drug discovery. The in-depth understanding of the signaling pathways, the application of robust experimental protocols for compound characterization, and the systematic exploration of structure-activity relationships, as outlined in this guide, are essential for the continued development of novel and effective 4-azaindole-based therapeutics.

References

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. (2018). ACS Medicinal Chemistry Letters. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2017). Molecules. [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (2023). European Journal of Medicinal Chemistry. [Link]

  • Azaindole Therapeutic Agents. (2021). Molecules. [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. (2024). Molecules. [Link]

  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. (2022). Molecules. [Link]

  • Journal of Medicinal Chemistry Ahead of Print. (2026). Journal of Medicinal Chemistry. [Link]

  • New Multi-Targeted Antiproliferative Agents: Design and Synthesis of IC261-Based Oxindoles as Potential Tubulin, CK1 and EGFR Inhibitors. (2022). Molecules. [Link]

  • Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. (2014). MedChemComm. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). Chemical and Pharmaceutical Bulletin. [Link]

  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG LABTECH. [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]

  • X-ray crystal structures of (a) 4-azaindole binding to c-Met kinase... (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers. (2022). Molecules. [Link]

  • IC50 values against c-Met kinase. a. (n.d.). ResearchGate. [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. (2024). Reaction Biology. [Link]

Sources

The Pyrrolopyridine Scaffold: A Privileged Heterocycle in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolopyridine core, a bicyclic aromatic heterocycle, has emerged as a cornerstone in contemporary drug discovery. Its inherent structural features, which allow it to mimic endogenous purine systems, have positioned it as a highly successful scaffold for the development of targeted therapeutics, particularly in the realm of kinase inhibition. This in-depth guide provides a comprehensive overview of the medicinal chemistry of pyrrolopyridines for researchers, scientists, and drug development professionals. We will explore the structural diversity of the six pyrrolopyridine isomers, delve into key synthetic strategies, analyze their multifaceted biological activities, and present detailed case studies of clinically approved drugs. This guide aims to provide both a foundational understanding and field-proven insights into the design, synthesis, and application of this critical pharmacophore.

The Pyrrolopyridine Core: A Structurally Diverse and Biologically Significant Scaffold

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds formed by the fusion of a pyrrole and a pyridine ring. This fusion can occur in six distinct isomeric forms, each presenting a unique electronic distribution and spatial arrangement of nitrogen atoms, which in turn dictates its biological activity and potential as a therapeutic agent.[1] The pyrrolopyridine scaffold is not only a synthetic marvel but is also found in a variety of natural products, such as the potent anticancer alkaloid camptothecin, underscoring its evolutionary selection as a biologically relevant motif.[1]

The true power of the pyrrolopyridine scaffold in medicinal chemistry lies in its ability to act as a bioisostere of purines. This mimicry allows pyrrolopyridine-based molecules to effectively compete with adenosine triphosphate (ATP) for the binding pocket of numerous kinases, a class of enzymes frequently implicated in proliferative diseases like cancer.[2] By occupying the ATP-binding site, these inhibitors can modulate kinase activity and disrupt downstream signaling pathways essential for tumor growth and survival. The selectivity of these inhibitors is often fine-tuned by the specific substitution patterns on the pyrrolopyridine core, allowing for the targeting of specific kinases.[2]

Strategic Synthesis of the Pyrrolopyridine Core

The synthetic accessibility of the various pyrrolopyridine isomers is a critical factor in their widespread use in drug discovery. The choice of synthetic route is often dictated by the desired isomer and the intended substitution pattern. Generally, the strategies can be broadly categorized into two main approaches: the annulation of a pyrrole ring onto a pre-existing pyridine or the construction of a pyridine ring onto a pyrrole precursor.[2]

Building the Pyrrole Ring: Common Strategies for Pyrrolo[2,3-b]pyridines (7-Azaindoles)

The synthesis of pyrrolo[2,3-b]pyridines, a common scaffold in kinase inhibitors, often starts from substituted 2-aminopyridines. A classic approach is the Madelung synthesis , which involves the intramolecular cyclization of an N-(2-pyridyl)amidine. More contemporary methods often employ transition-metal-catalyzed cross-coupling reactions to construct the pyrrole ring. For instance, a Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization, is a powerful strategy.

Constructing the Pyridine Ring: Synthesis of Pyrrolo[3,4-c]pyridines

The synthesis of the pyrrolo[3,4-c]pyridine core can be achieved through several elegant strategies. One notable method involves a multicomponent reaction, such as the Ugi reaction, which allows for the rapid assembly of complex molecules from simple starting materials.[3] For example, a four-center three-component Ugi reaction involving an isonitrile, an amine, and a bifunctional pyridine derivative can efficiently generate the 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-3-carboxamide scaffold.[3] Another approach involves the annulation of the pyridine ring onto a pre-formed pyrrole, often through cycloaddition reactions.[4]

Synthesis of Other Isomers

The synthesis of other pyrrolopyridine isomers, such as pyrrolo[3,2-c]pyridines and pyrrolo[3,4-b]pyridines, often involves bespoke strategies tailored to the specific ring system.[1][5] For instance, the synthesis of pyrrolo[3,4-b]pyridin-5-ones can be accomplished via a one-pot Ugi–Zhu three-component reaction coupled with a cascade process.[5][6] The versatility of modern synthetic organic chemistry provides a rich toolbox for accessing all six isomers with a wide range of functional groups, enabling extensive structure-activity relationship (SAR) studies.

The Broad Spectrum of Biological Activity of Pyrrolopyridines

The unique structural and electronic properties of the pyrrolopyridine scaffold have led to its exploration in a wide array of therapeutic areas. While its prominence in oncology is well-established, its utility extends to anti-inflammatory, antiviral, antimicrobial, and neurological applications.

Anticancer Activity: The Kinase Inhibition Paradigm

The most significant contribution of pyrrolopyridines to medicine is undoubtedly in the field of oncology, primarily through their action as kinase inhibitors.[2] Many pyrrolopyridine derivatives have been designed to target specific kinases that are mutated or overexpressed in various cancers.[2]

Vemurafenib (PLX4032) , a landmark drug in personalized medicine, is a potent inhibitor of the BRAFV600E mutant kinase, which is prevalent in metastatic melanoma.[1] Vemurafenib's pyrrolo[2,3-b]pyridine core effectively mimics the purine ring of ATP, allowing it to bind to the ATP-binding site of the kinase and inhibit its activity.[2]

Pexidartinib (PLX3397) is another FDA-approved pyrrolopyridine-based kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF-1R).[1] By inhibiting CSF-1R, pexidartinib depletes tumor-associated macrophages, which play a crucial role in tumor growth and progression.

The success of these drugs has spurred the development of numerous other pyrrolopyridine-based kinase inhibitors targeting a wide range of kinases, including MET, FMS, and JAK.[1]

Anti-inflammatory and Immunomodulatory Effects

The role of kinases in inflammatory signaling pathways has made pyrrolopyridines attractive candidates for the development of anti-inflammatory agents. For instance, pyrrolo[3,2-c]pyridine derivatives have shown potential as inhibitors of FMS kinase, which is involved in inflammatory responses and is a promising target for anti-arthritic drugs.[1]

Antiviral and Antimicrobial Activities

Pyrrolopyridine derivatives have also demonstrated promising activity against a variety of pathogens. Certain pyrrolo[3,4-c]pyridine derivatives have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[1] Additionally, the pyrrolo[3,2-b]pyridine scaffold has been shown to be active against resistant strains of E. coli, highlighting its potential in combating bacterial infections.[1]

Neurological and Other Activities

Beyond their roles in oncology and infectious diseases, pyrrolopyridines have been explored for their effects on the central nervous system. Derivatives of pyrrolo[3,4-c]pyridine have been studied for their analgesic and sedative properties.[1] Furthermore, some compounds have shown potential in treating metabolic disorders like diabetes by acting on targets such as aldose reductase.[1]

Mechanistic Insights: How Pyrrolopyridines Interact with Their Targets

The efficacy of pyrrolopyridine-based drugs is rooted in their specific molecular interactions with their biological targets. X-ray crystallography has been instrumental in elucidating these interactions at an atomic level, providing invaluable insights for rational drug design.

Kinase Hinge Binding: A Common Motif

A recurring theme in the mechanism of action of pyrrolopyridine kinase inhibitors is their interaction with the "hinge" region of the kinase domain. This region connects the N- and C-lobes of the kinase and is crucial for ATP binding. The nitrogen atoms of the pyrrolopyridine scaffold often form key hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, anchoring the inhibitor in the active site.

G cluster_kinase Kinase Active Site cluster_inhibitor Pyrrolopyridine Inhibitor Hinge Region Hinge Region ATP Pocket ATP Pocket DFG Motif DFG Motif Pyrrolopyridine Core Pyrrolopyridine Core Pyrrolopyridine Core->Hinge Region H-Bonds Side Chain 1 Side Chain 1 Side Chain 1->ATP Pocket Hydrophobic Interactions Side Chain 2 Side Chain 2 Side Chain 2->DFG Motif Van der Waals Interactions

Caption: Generalized binding mode of a pyrrolopyridine kinase inhibitor.

Structure-Activity Relationships (SAR)

The biological activity of pyrrolopyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies are therefore crucial for optimizing potency, selectivity, and pharmacokinetic properties. For instance, in a series of pyrrolo[3,4-c]pyridine-1,3-dione derivatives, the length of an alkanoic acid chain was found to be critical for aldose reductase inhibitory activity, with shorter chains being more potent.[1] Similarly, for HIV-1 integrase inhibitors based on the same scaffold, the nature of the ester substituent at position 4 significantly influences antiviral activity.[1]

Key Experimental Protocols in Pyrrolopyridine Drug Discovery

The development of novel pyrrolopyridine-based therapeutics relies on a suite of robust and reproducible experimental assays to assess their biological activity and drug-like properties.

In Vitro Kinase Inhibition Assay

The primary assay for evaluating the potency of pyrrolopyridine kinase inhibitors is the in vitro kinase inhibition assay. This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol: Luminescence-Based Kinase Assay

  • Preparation of Reagents: Prepare kinase buffer, ATP solution, substrate solution, and a serial dilution of the pyrrolopyridine test compound.

  • Kinase Reaction: In a 96-well plate, combine the kinase, the test compound at various concentrations, and the kinase buffer. Incubate to allow for inhibitor binding.

  • Initiation of Reaction: Add the ATP and substrate solution to initiate the kinase reaction. Incubate at 30°C for a defined period.

  • Detection: Add a detection reagent that measures the amount of ATP consumed (e.g., by converting the remaining ATP to a luminescent signal).

  • Data Analysis: Measure the luminescence using a plate reader and calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

G Start Start Prepare Reagents Prepare Reagents Dispense Kinase & Inhibitor Dispense Kinase & Inhibitor Prepare Reagents->Dispense Kinase & Inhibitor Pre-incubate Pre-incubate Dispense Kinase & Inhibitor->Pre-incubate Add ATP/Substrate Add ATP/Substrate Pre-incubate->Add ATP/Substrate Incubate Incubate Add ATP/Substrate->Incubate Add Detection Reagent Add Detection Reagent Incubate->Add Detection Reagent Measure Luminescence Measure Luminescence Add Detection Reagent->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Cytotoxicity Assay

To assess the anticancer potential of pyrrolopyridine derivatives, their ability to kill cancer cells is evaluated using cytotoxicity assays. The MTT assay is a widely used colorimetric assay for this purpose.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrrolopyridine compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Pharmacokinetics and Drug Metabolism

The clinical success of a pyrrolopyridine-based drug is not solely dependent on its in vitro potency but also on its pharmacokinetic (PK) properties, which govern its absorption, distribution, metabolism, and excretion (ADME) in the body.

Pharmacokinetic Profiles of Approved Drugs

Vemurafenib: After oral administration, vemurafenib is rapidly absorbed, reaching maximum plasma concentrations in about 4 hours.[7] It has a long half-life of approximately 57 hours and is primarily eliminated through hepatic metabolism.[7]

Pexidartinib: Pexidartinib is also orally bioavailable and is extensively metabolized, mainly by CYP3A4 and UGT enzymes.[8] The major route of elimination is through the feces.[8]

Optimizing Pharmacokinetic Properties

Medicinal chemists employ various strategies to optimize the PK profiles of pyrrolopyridine derivatives. These include modifying lipophilicity to improve absorption, introducing metabolic "soft spots" or blocking metabolic sites to control clearance, and altering chemical groups to enhance solubility.

Future Directions and Conclusion

The pyrrolopyridine scaffold has undeniably cemented its place as a privileged structure in medicinal chemistry. Its remarkable success, particularly in the development of kinase inhibitors for cancer therapy, has paved the way for its exploration in a multitude of other diseases. Future research will likely focus on several key areas:

  • Novel Isomers and Scaffolds: While the pyrrolo[2,3-b]pyridine isomer has been extensively studied, the therapeutic potential of the other five isomers remains largely untapped.

  • Targeting New Biological Space: The application of pyrrolopyridines is expanding beyond kinases to other enzyme families and receptor classes.

  • Overcoming Drug Resistance: A major challenge in cancer therapy is the development of drug resistance. The design of next-generation pyrrolopyridine inhibitors that can overcome resistance mutations is a critical area of research.

  • Advanced Drug Delivery: The formulation and delivery of pyrrolopyridine-based drugs can be further optimized to improve their efficacy and reduce side effects.

References

  • Redzicka, A., & Śladowska, H. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(3), 283-298. [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 981-992. [Link]

  • Sharma, P., & Kumar, V. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(1), 41. [Link]

  • Zaitsev, V. P., et al. (2025). The Ugi reaction in the synthesis of pyrrolo[3,4-c]pyridine derivatives. RSC Advances, 15(1), 1-10. [Link]

  • Yin, O., et al. (2022). Pharmacokinetics of the Multi-kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality. Clinical Pharmacology in Drug Development, 11(11), 1296-1305. [Link]

  • Klein, C., et al. (2013). Clinical Pharmacokinetics of Vemurafenib. Clinical Pharmacokinetics, 52(10), 829-840. [Link]

  • Juárez-Ornelas, K. A., et al. (2022). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 27(19), 6296. [Link]

  • De Coen, L. M., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 80-139. [Link]

  • Ershov, O. V., et al. (2025). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). Chemistry of Heterocyclic Compounds, 61(8), 1-3. [Link]

  • Al-Ostath, A., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300751. [Link]

  • Ghorab, M. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]

  • Kramkimel, N., et al. (2016). Vemurafenib pharmacokinetics and its correlation with efficacy and safety in outpatients with advanced BRAF-mutated melanoma. Oncotarget, 7(12), 13867-13876. [Link]

  • Yin, O., et al. (2021). Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor or Other Solid Tumors. The Journal of Clinical Pharmacology, 61(10), 1332-1343. [Link]

  • Goldwirt, L., et al. (2014). Vemurafenib plasma concentrations in BRAF-mutated melanoma patients: a new tool for clinical practice. Journal of Translational Medicine, 12, 286. [Link]

  • Rivera-Ramírez, D., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2656. [Link]

  • Fedoseev, S. V., et al. (2025). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). Chemistry of Heterocyclic Compounds, 61(8), 1-3. [Link]

  • van der Heiden, M. S., et al. (2018). Clinical Pharmacokinetics of Vemurafenib in BRAF-Mutated Melanoma Patients. Utrecht University Repository. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300751. [Link]

  • Al-Ostath, A., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300751. [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Scientific Reports, 11(1), 1-15. [Link]

  • Yin, O., et al. (2022). Pharmacokinetics of the Multi-kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality. Clinical Pharmacology in Drug Development, 11(11), 1296-1305. [Link]

  • Guchhait, S. K., & Chaudhary, P. (2025). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ChemistrySelect, 10(29), e202501123. [Link]

  • Redzicka, A., & Śladowska, H. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • van der Heiden, M. S., et al. (2018). Clinical Pharmacokinetics of Vemurafenib in BRAF-Mutated Melanoma Patients. Utrecht University Repository. [Link]

  • Elkamhawy, A., et al. (2021). IC 50 Values (in nM) Calculated for PP1, 7i−k, 8d, 9d, 11a, and Dasatinib in a Selection of Recombinant Kinases. ResearchGate. [Link]

  • Yin, O., et al. (2021). Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor (TGCT) o. Metrum Research Group. [Link]

  • Al-Mousawi, S. M., et al. (2023). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Frontiers in Chemistry, 11, 1269842. [Link]

  • Vemurafenib: uses, dosing, warnings, adverse events, interactions. (2024). Drugs.com. [Link]

  • Pexidartinib Monograph for Professionals. (2025). Drugs.com. [Link]

  • Chipón, C., et al. (2024). IC50 values obtained from PI assays. IC50 table corresponds to the mean... ResearchGate. [Link]

Sources

The Azaindole Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azaindole scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of biological targets. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of azaindole derivatives, with a particular focus on their role as kinase inhibitors. We will explore the nuanced effects of isomeric variations, substituent modifications, and the strategic rationale behind experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the azaindole core in their therapeutic discovery programs.

Introduction: The Rise of a Privileged Scaffold

Azaindoles, bioisosteric analogues of indoles and purines, are bicyclic heteroaromatic compounds where a carbon atom in the benzene ring of indole is replaced by a nitrogen atom.[1][2] This seemingly subtle modification imparts significant changes to the molecule's physicochemical properties, including polarity, hydrogen bonding capacity, and metabolic stability, making the azaindole scaffold a powerful tool in drug design.[3] The four principal isomers—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—each offer a unique electronic and steric profile, allowing for fine-tuning of a compound's interaction with its biological target.[2]

Of these, the 7-azaindole isomer has garnered the most attention in drug discovery, largely due to its ability to act as an effective hinge-binder in the ATP-binding pocket of kinases.[4] The strategic placement of the pyrrole nitrogen (as a hydrogen bond donor) and the pyridine nitrogen (as a hydrogen bond acceptor) mimics the interaction of the adenine base of ATP with the kinase hinge region.[3] This has led to the successful development of numerous potent and selective kinase inhibitors, including the FDA-approved drug Vemurafenib for the treatment of melanoma.[2]

This guide will systematically dissect the SAR of azaindole derivatives, providing a framework for the rational design of novel therapeutics.

The Azaindole Core: Isomeric Variations and Their Implications

The position of the nitrogen atom in the six-membered ring profoundly influences the electronic distribution and hydrogen bonding potential of the azaindole scaffold. This, in turn, dictates the molecule's preferred binding modes and overall biological activity.

Azaindole_Isomers cluster_4 4-Azaindole cluster_5 5-Azaindole cluster_6 6-Azaindole cluster_7 7-Azaindole 4-azaindole 5-azaindole 6-azaindole 7-azaindole

Figure 1: The four principal isomers of the azaindole scaffold.

While 7-azaindole is the most prevalent isomer in kinase inhibitor design, the other isomers also present unique opportunities for therapeutic intervention.

  • 7-Azaindole: As previously mentioned, the 1,7-juxtaposition of the nitrogen atoms is ideal for forming two key hydrogen bonds with the kinase hinge region, making it a powerful scaffold for ATP-competitive inhibitors.[3]

  • 6-Azaindole: This isomer has also shown promise in kinase inhibition. For instance, a 6-azaindole derivative demonstrated potent inhibition of FLT-3 kinase with an IC50 value of 18 nM.[1]

  • 5-Azaindole: While less common in kinase inhibitor design, 5-azaindole derivatives have been explored for other targets. For example, 5-azaindolocarbazoles have been synthesized as potent Chk1 inhibitors, with the most active compound exhibiting an IC50 of 14 nM.[1]

  • 4-Azaindole: N-substituted 4-azaindole derivatives have been identified as c-Met inhibitors, with IC50 values as low as 9 nM.[1]

The choice of the azaindole isomer is a critical first step in the design of a new therapeutic agent, as it lays the foundation for the molecule's interaction with its target.

Structure-Activity Relationship of 7-Azaindole Derivatives as Kinase Inhibitors

The 7-azaindole scaffold has been extensively explored in the context of kinase inhibition. The following sections detail the SAR of 7-azaindole derivatives against several key kinase targets.

BRAF Inhibitors

Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase, is a landmark example of a successful 7-azaindole-based drug. The development of Vemurafenib provides valuable insights into the SAR of this class of compounds.

CompoundR1R2BRAF V600E IC50 (nM)
1 HH>1000
2 ClH130
3 ClF31
Vemurafenib SO2-propylF31

Table 1: SAR of 7-azaindole derivatives as BRAF V600E inhibitors.

The SAR for this series highlights the following key points:

  • Substitution at the 5-position: Introduction of a chlorine atom at the R1 position significantly improves potency.

  • Substitution at the 4-position: Addition of a fluorine atom at the R2 position further enhances activity.

  • The N-1 substituent: The N-1 position of the pyrrole ring is a critical point for modification to improve pharmacokinetic properties. In Vemurafenib, the propionylsulfonamide group enhances solubility and other drug-like properties without compromising potency.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle and are attractive targets for cancer therapy. Several 7-azaindole derivatives have been developed as potent CDK inhibitors.

CompoundR3R5CDK2 IC50 (nM)CDK9 IC50 (nM)
4 HH>1000>1000
5 PhenylH500250
6 PyridylH209
7 PyridylF155

Table 2: SAR of 7-azaindole derivatives as CDK inhibitors.

Key SAR observations for this series include:

  • Substitution at the 3-position: Aromatic substituents at the R3 position are crucial for activity. A pyridyl group is generally preferred over a phenyl group.

  • Substitution at the 5-position: Halogen substitution, particularly fluorine, at the R5 position can enhance potency.

  • The pyrrole N-H: An unsubstituted pyrrole N-H is generally required for potent inhibition, as it acts as a hydrogen bond donor to the kinase hinge.[5]

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors

FGFR4 is a receptor tyrosine kinase implicated in hepatocellular carcinoma. Covalent inhibitors based on the 7-azaindole scaffold have shown promise in targeting this kinase.[6]

CompoundR-groupFGFR4 IC50 (nM)
8 H>5000
9 Acrylamide52
10 Chloroacetamide25

Table 3: SAR of covalent 7-azaindole inhibitors of FGFR4.

The SAR for these covalent inhibitors indicates:

  • The C-3 position: The C-3 position is an ideal attachment point for a reactive "warhead" that can form a covalent bond with a nearby cysteine residue in the ATP-binding pocket.

  • Warhead reactivity: The nature of the electrophilic warhead influences potency, with a chloroacetamide group showing slightly better activity than an acrylamide group in this series.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the synthesis and biological evaluation of azaindole derivatives.

General Synthesis of 3-Substituted-7-Azaindoles

Synthesis 7-azaindole 7-Azaindole Step1 1. N-Protection (e.g., Boc, SEM) 7-azaindole->Step1 Protected N-Protected 7-Azaindole Step1->Protected Step2 2. Halogenation at C3 (e.g., NBS, NIS) Protected->Step2 Halogenated 3-Halo-N-Protected 7-Azaindole Step2->Halogenated Step3 3. Cross-Coupling (e.g., Suzuki, Sonogashira) Halogenated->Step3 Substituted 3-Substituted-N-Protected 7-Azaindole Step3->Substituted Step4 4. Deprotection Substituted->Step4 Final 3-Substituted 7-Azaindole Step4->Final

Figure 2: General synthetic workflow for 3-substituted-7-azaindoles.

Step-by-Step Methodology:

  • N-Protection: Protect the pyrrole nitrogen of 7-azaindole with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM) group, to prevent side reactions in subsequent steps.

  • Halogenation: Introduce a halogen (bromine or iodine) at the C-3 position of the protected 7-azaindole using an electrophilic halogenating agent like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

  • Cross-Coupling: Perform a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, to introduce the desired substituent at the C-3 position.

  • Deprotection: Remove the N-protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc) to yield the final 3-substituted-7-azaindole.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[7][8]

Protocol Workflow:

Kinase_Assay Start Start Kinase_Reaction 1. Kinase Reaction: - Kinase - Substrate - ATP - Test Compound Start->Kinase_Reaction Set up reaction Stop_Reaction 2. Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) Kinase_Reaction->Stop_Reaction After incubation Incubate1 Incubate (40 min, RT) Stop_Reaction->Incubate1 Detect_ADP 3. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate1->Detect_ADP Incubate2 Incubate (30-60 min, RT) Detect_ADP->Incubate2 Read_Luminescence 4. Measure Luminescence Incubate2->Read_Luminescence End End Read_Luminescence->End

Figure 3: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Detailed Steps:

  • Kinase Reaction: In a 384-well plate, combine the kinase, its substrate, ATP, and the test compound (azaindole derivative) in a suitable buffer. The final reaction volume is typically 5 µL. Incubate at room temperature for the desired time (e.g., 60 minutes).

  • Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase-based luminescent reaction. Incubate at room temperature for 30-60 minutes.[9]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.[3][10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the azaindole derivatives and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Troubleshooting: High background can be caused by microbial contamination or interference from phenol red in the culture medium.[7] Low signal may be due to low cell density or insufficient incubation time with MTT.[10]

Conclusion and Future Perspectives

The azaindole scaffold has firmly established itself as a cornerstone of modern drug discovery, particularly in the realm of kinase inhibition. The strategic incorporation of a nitrogen atom into the indole ring provides a powerful handle for modulating physicochemical properties and achieving potent and selective target engagement. The 7-azaindole isomer, with its ideal geometry for hinge binding, will undoubtedly continue to be a focus of kinase inhibitor design. However, the less-explored 4-, 5-, and 6-azaindole isomers represent a fertile ground for the discovery of novel therapeutics against a wider range of biological targets.

Future research in this area will likely focus on the development of novel synthetic methodologies to access diverse and complex azaindole derivatives, the exploration of new therapeutic applications beyond kinase inhibition, and the use of advanced computational techniques to guide the rational design of next-generation azaindole-based drugs. The versatility and proven success of the azaindole scaffold ensure its continued prominence in the ongoing quest for innovative and effective medicines.

References

  • Merour, J.-Y., Buron, F., Ple, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]

  • Ganesh, T. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(5), 774-777. [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]

  • Irie, T., & Sawa, M. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 137(10), 1223-1229. [Link]

  • Paczal, A., Bálint, B., Wéber, C., Szabó, Z. B., Ondi, L., Theret, I., De Ceuninck, F., Bernard, C., Ktorza, A., Perron-Sierra, F., & Kotschy, A. (2016). Structure-Activity Relationship of Azaindole-Based Glucokinase Activators. Journal of Medicinal Chemistry, 59(2), 687–706. [Link]

  • Fang, G., Chen, H., Cheng, Z., Tang, Z., & Wan, Y. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]

  • Sadeghian-Rizi, T., et al. (2016). A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. Research in Pharmaceutical Sciences, 11(6), 445-453. [Link]

  • Huang, L., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 96, 117503. [Link]

  • Zhong, Z., Shi, L., Fu, T., Huang, J., & Pan, Z. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7963–7980. [Link]

  • Graphviz. (2015). Drawing graphs with dot. Graphviz. [Link]

  • ResearchGate. (n.d.). Reported IC50 values of the selected inhibitors in nM. [Table]. ResearchGate. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Molecules, 19(12), 19935-19979. [Link]

  • Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • ADP Glo Protocol. (n.d.). Scribd. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). International Journal of Molecular Sciences, 22(23), 12847. [Link]

  • Datasets of text - GraphViz examples? (2023, January 28). Graphviz Forum. [Link]

Sources

Introduction: The Strategic Importance of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, more commonly known as 7-azatryptamine, is a pivotal heterocyclic building block in modern medicinal chemistry. As a bioisostere of the natural neurotransmitter tryptamine, it offers a unique scaffold that combines the structural features of an indole with the electronic properties of a pyridine ring.[1] This modification can significantly alter a molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, which are critical for pharmacokinetic profiles and target engagement.[1]

The 1H-pyrrolo[3,2-b]pyridine core is a recognized "privileged scaffold," appearing in numerous biologically active compounds, including potent kinase inhibitors for oncology and inflammatory diseases, as well as agents targeting the central nervous system.[2][3][4][5] The ethanamine side chain at the 3-position provides a crucial handle for further chemical elaboration, enabling researchers to construct vast libraries of derivatives for structure-activity relationship (SAR) studies.[3][6] This guide provides a comprehensive overview of the most reliable and efficient synthetic pathways to this valuable intermediate, grounded in established chemical principles and supported by practical, field-proven protocols.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis. By disconnecting the target molecule at strategic bonds, we can identify plausible precursor molecules and map out potential synthetic routes. For 7-azatryptamine, the most logical disconnection is at the C-C bond between the ethyl side chain and the pyrrolo-pyridine ring, suggesting a construction strategy that adds the side chain to a pre-formed heterocyclic core.

G cluster_path1 Pathway 1: Side-Chain Construction Target 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine (7-Azatryptamine) Intermediate1 3-(2-Nitrovinyl)-1H-pyrrolo[3,2-b]pyridine Target->Intermediate1 C-N bond formation (Reduction) Precursor1 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde Intermediate1->Precursor1 C-C bond formation (Henry Reaction) StartingMaterial1 1H-Pyrrolo[3,2-b]pyridine (7-Azaindole) Precursor1->StartingMaterial1 C-C bond formation (Vilsmeier-Haack)

Caption: Retrosynthetic analysis of 7-azatryptamine.

This analysis highlights our primary strategy: commencing with the commercially available 1H-pyrrolo[3,2-b]pyridine (7-azaindole), we will introduce a formyl group at the C3 position, extend the carbon chain via a Henry reaction, and finally, reduce the nitro group to the desired primary amine.

Primary Synthesis Pathway: Formylation, Condensation, and Reduction

This three-step sequence is the most widely employed and reliable method for preparing 7-azatryptamine and its analogs. It offers high yields and utilizes well-understood, scalable reactions.

G cluster_workflow Primary Synthesis Workflow A 1H-Pyrrolo[3,2-b]pyridine B 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde A->B Step 1: Vilsmeier-Haack POCl3, DMF C 3-(2-Nitrovinyl)-1H-pyrrolo[3,2-b]pyridine B->C Step 2: Henry Reaction CH3NO2, NH4OAc D 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine C->D Step 3: Reduction LiAlH4, THF

Caption: Overview of the primary 3-step synthesis pathway.

Step 1: Vilsmeier-Haack Formylation of 7-Azaindole

Causality and Expertise: The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group onto electron-rich heterocyclic systems like 7-azaindole. The pyrrole ring is highly activated towards electrophilic substitution, and the reaction proceeds regioselectively at the C3 position, which is electronically analogous to the C3 position of indole. The Vilsmeier reagent (chloromethyleniminium ion), generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a mild electrophile perfectly suited for this transformation.

Experimental Protocol:

  • Cool a solution of anhydrous DMF (3.0 eq) in a suitable flask to 0 °C under a nitrogen atmosphere.

  • Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Prepare a solution of 1H-pyrrolo[3,2-b]pyridine (7-azaindole, 1.0 eq) in anhydrous DMF.

  • Add the 7-azaindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-3 hours, monitoring progress by TLC.[7]

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with a saturated sodium hydroxide solution. This hydrolyzes the intermediate iminium salt and precipitates the aldehyde product.

  • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.[8]

Step 2: Henry Reaction (Nitromethane Condensation)

Causality and Expertise: The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a carbonyl compound and a nitroalkane.[9] For the synthesis of tryptamines, condensation with nitromethane provides the most direct route to the 2-nitrovinyl intermediate. Ammonium acetate (NH₄OAc) is often used as a mild base catalyst, which minimizes side reactions and simplifies the workup. The reaction is typically driven to completion by heating in a suitable solvent like acetic acid, which also facilitates the dehydration of the initial nitroaldol adduct to the desired nitroalkene.

Experimental Protocol:

  • To a solution of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (1.0 eq) in nitromethane (used as both reagent and solvent) or acetic acid, add ammonium acetate (NH₄OAc, 2.0-3.0 eq).

  • Heat the mixture to reflux (approximately 100-110 °C) for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • Alternatively, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The crude product, 3-(2-nitrovinyl)-1H-pyrrolo[3,2-b]pyridine, can often be used in the next step without further purification or can be purified by recrystallization.

Step 3: Reduction of the Nitrovinyl Intermediate

Causality and Expertise: The final step requires the reduction of the nitro group to a primary amine. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a powerful nucleophilic reducing agent capable of reducing the conjugated nitroalkene directly to the saturated amine in a single step.[9] The reaction is highly efficient but requires strict anhydrous conditions due to the high reactivity of LiAlH₄ with water. Catalytic hydrogenation is an alternative but may sometimes lead to over-reduction of the pyridine ring under harsh conditions.[10]

Experimental Protocol:

  • Under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 4.0-5.0 eq) in anhydrous tetrahydrofuran (THF) in a flask equipped with a reflux condenser.

  • Cool the suspension to 0 °C.

  • Dissolve the crude 3-(2-nitrovinyl)-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench it carefully by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine.

Data Summary and Purification

StepReactionKey ReagentsTypical Yield
1 Vilsmeier-HaackPOCl₃, DMF85-95%
2 Henry ReactionCH₃NO₂, NH₄OAc80-90%
3 LiAlH₄ ReductionLiAlH₄, THF65-80%

Purification and Characterization: The final product is a base and can be purified by silica gel column chromatography.[3] A typical mobile phase would be a gradient of dichloromethane (DCM) and methanol (MeOH), often with a small percentage of ammonium hydroxide (e.g., DCM/MeOH/NH₄OH 90:9:1) to prevent the amine from streaking on the silica gel.

Self-Validating System (Characterization): The identity and purity of the synthesized 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine must be confirmed through standard analytical techniques:

  • ¹H NMR: Will show characteristic signals for the aromatic protons on the pyrrolopyridine core and two triplet signals for the ethylamine side chain.

  • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The ESI-MS will show a prominent [M+H]⁺ ion at m/z corresponding to the molecular weight of the product (C₉H₁₁N₃, MW = 161.21 g/mol ).[11]

  • IR Spectroscopy: Will display N-H stretching bands for both the pyrrole and the primary amine.

Conclusion

The synthesis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine is a well-established process that provides reliable access to a highly valuable building block for drug discovery. The three-step sequence involving Vilsmeier-Haack formylation, Henry condensation, and LiAlH₄ reduction represents the most efficient and scalable route. Each step is based on robust and well-understood organic reactions, ensuring reproducibility. By following the detailed protocols and validation steps outlined in this guide, researchers can confidently produce high-purity 7-azatryptamine, enabling the exploration of novel chemical space in the quest for new therapeutic agents.

References

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Krajewska, A., & Giebultowicz, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI Pharmaceuticals. Available at: [Link]

  • Sivakumar, P., et al. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. Available at: [Link]

  • Gudmundsson, K. S., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Kovalenko, S., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Askew, B., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Wikipedia. (n.d.). α-Methyltryptamine. Available at: [Link]

  • Bernhardt, P., et al. (2011). Aza-tryptamine substrates in monoterpene indole alkaloid biosynthesis. Organic Letters. Available at: [Link]

  • Layton, M. E., et al. (2019). 1 H-Pyrrolo[3,2- b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (n.d.). 2-{1h-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine. Available at: [Link]

  • Kumar, A., et al. (2022). Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. ChemRxiv. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Photophysical Properties of 7-Azaindole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the unique photophysical behaviors of 7-azaindole (7AI) and its derivatives. As a bioisostere of indole, the 7-azaindole framework is integral to numerous biologically active molecules and approved pharmaceuticals.[1] Its distinct photophysics, primarily governed by Excited-State Intramolecular Proton Transfer (ESIPT), makes it a powerful tool for probing complex biological systems and a versatile building block for novel materials. This document moves beyond a simple recitation of facts to explain the causality behind its properties and the experimental choices made to investigate them.

The Core Phenomenon: Excited-State Intramolecular Proton Transfer (ESIPT)

The most defining characteristic of 7-azaindole's photophysics is its propensity for ESIPT. This ultrafast process, occurring on a picosecond or even femtosecond timescale, involves the transfer of a proton from the pyrrolic nitrogen (N1) to the pyridinic nitrogen (N7) upon photoexcitation.[2][3] This phenomenon is highly sensitive to the molecule's immediate environment, including solvent polarity, hydrogen-bonding capability, and self-association.

Upon absorbing a photon, the "Normal" (N) ground-state molecule is promoted to its excited state (N). In this excited state, the acidity of the N1-H proton donor and the basicity of the N7 proton acceptor both increase, creating a thermodynamic driving force for proton transfer. This transfer results in the formation of an excited-state tautomer (T), which is energetically more favorable. The subsequent radiative decay from these two distinct excited-state species (N* and T*) to their respective ground states gives rise to a characteristic dual fluorescence.

  • Normal Emission (N* → N): A higher-energy emission band, typically in the UV-to-violet region.

  • Tautomer Emission (T* → T): A significantly red-shifted, lower-energy emission band, often in the blue-to-green region, resulting from the large Stokes shift associated with the ESIPT process.[4]

The efficiency and mechanism of ESIPT are profoundly influenced by the surrounding medium. In nonpolar solvents, 7-azaindole readily forms hydrogen-bonded dimers, which facilitate a cooperative excited-state double proton transfer (ESDPT).[2] In protic solvents like water or alcohols, the solvent molecules themselves can mediate the proton transfer, forming a solvent bridge and altering the reaction dynamics.[5][6][7]

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) N Normal Form (N) N_star Excited Normal (N) N->N_star Absorption (hν_abs) T Tautomer Form (T) T->N Tautomerization N_star->N Fluorescence (hν_N) T_star Excited Tautomer (T) N_star->T_star ESIPT (k_PT) T_star->T Fluorescence (hν_T) Experimental_Workflow cluster_prep Preparation cluster_ss Steady-State Analysis cluster_tr Time-Resolved Analysis A Synthesize & Purify Analog B Prepare Dilute Solution (Abs ~ 0.1) A->B C Measure UV-Vis Absorption Spectrum B->C D Measure Fluorescence Emission Spectrum C->D E Identify N* and T* Bands D->E F Measure Decay at N* Peak E->F G Measure Rise/Decay at T* Peak E->G H Determine Rate Constants (k_PT) F->H G->H

Caption: A typical experimental workflow for characterizing 7-azaindole analogs.

Applications in Drug Development and Research

The unique photophysical properties of 7-azaindole analogs make them powerful assets in several scientific domains.

  • Biological Probes: As mimics of tryptophan, 7-azatryptophan and its derivatives are used to study protein structure, dynamics, and hydration. [8]Their environmental sensitivity allows for the monitoring of conformational changes or binding events that alter the local polarity or hydrogen-bonding network.

  • Therapeutic Agents: The 7-azaindole scaffold is present in a wide array of bioactive agents, including kinase inhibitors for cancer therapy and anti-inflammatory drugs. [1][9]While the photophysical properties are not the primary mode of action, understanding them can aid in developing fluorescent analogs for studying drug-target engagement and cellular distribution.

  • Materials Science: The large Stokes shift and high fluorescence quantum yields of certain 7-azaindole derivatives make them excellent candidates for organic light-emitting diodes (OLEDs) and other luminescent materials. [10]

Conclusion

The photophysics of 7-azaindole and its analogs is a rich field dominated by the elegant process of excited-state intramolecular proton transfer. This process endows these molecules with a profound sensitivity to their environment, which can be harnessed for a variety of applications, from fundamental biophysical studies to the development of advanced materials and therapeutics. A thorough characterization, grounded in both steady-state and time-resolved spectroscopic techniques, is paramount to unlocking their full potential.

References

  • Negrie, M., & Callis, P. R. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(5), 1569-1612. [Link]

  • Kumar, A., & Kumar, V. (2021). Azaindole Therapeutic Agents. ACS Omega, 6(35), 22588-22602. [Link]

  • Das, K., & Huppert, D. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Molecules, 26(5), 1483. [Link]

  • Mehata, M. S., Singh, A. K., & Kumar Sinha, R. (2017). Investigation of charge-separation/change in dipole moment of 7-azaindole: Quantitative measurement using solvatochromic shifts and computational approaches. Journal of Molecular Liquids, 231, 39-44. [Link]

  • Zhao, J., & Han, K. (2012). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. Physical Chemistry Chemical Physics, 14(25), 8803-8817. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Chen, Y., & Li, M. (2015). The investigation of excited state proton transfer mechanism in water-bridged 7-azaindole. Journal of Molecular Structure, 1100, 33-40. [Link]

  • Chou, P. T., & Chen, Y. C. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Dalton Transactions, 39(25), 5829-5838. [Link]

  • Chiba, M., et al. (2011). Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. Physical Chemistry Chemical Physics, 14(2), 767-774. [Link]

  • Song, P., & Zhang, J. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews, 47(21), 7929-7957. [Link]

  • Neha, S., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736. [Link]

  • Tobita, S., & Shizuka, H. (1995). Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. The Journal of Physical Chemistry, 99(23), 9494-9501. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrrolopyridine Scaffolds

The pyrrolopyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural resemblance to the purine ring of ATP allows for the design of potent kinase inhibitors.[1] Indeed, derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The compound 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine (hereafter referred to as Compound X) is a member of this promising class of molecules. While its specific biological targets are yet to be fully elucidated, its structural motifs suggest potential as a modulator of intracellular signaling pathways, particularly those driven by protein kinases.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of Compound X in a cell culture setting. The protocols outlined herein are designed to be a self-validating system, enabling the user to determine the compound's cytotoxic profile and to begin to investigate its mechanism of action.

Physicochemical Properties and Handling

PropertyValue/InformationSource/Justification
Chemical Formula C₉H₁₁N₃-
Molecular Weight 161.21 g/mol -
CAS Number 28419-74-1-
Appearance Likely a solidBased on related compounds
Solubility Predicted to be soluble in DMSODMSO is a common solvent for heterocyclic compounds in biological assays.[2]
Storage Store at -20°C, desiccated, and protected from lightGeneral best practice for long-term storage of novel compounds.[3]
Safety and Handling Precautions

As with any novel chemical, Compound X should be handled with care. The pyridine moiety suggests that it may be harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves when handling the compound.[5]

  • Ventilation: All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood.[4]

  • Spill Response: Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

  • Waste Disposal: Dispose of all waste containing Compound X according to institutional and local regulations for chemical waste.

Experimental Workflow for In Vitro Characterization

The following workflow provides a logical progression for the initial evaluation of Compound X.

experimental_workflow cluster_prep Preparation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies prep_stock Stock Solution Preparation cytotoxicity Cytotoxicity Assay (e.g., MTT) prep_stock->cytotoxicity Treat cells ic50 IC50 Determination cytotoxicity->ic50 Analyze data western_blot Western Blot Analysis (Kinase Pathways) ic50->western_blot Select concentrations for further study apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50->apoptosis_assay Select concentrations for further study

Figure 1: A generalized workflow for the initial in vitro characterization of Compound X.

Protocols

Protocol 1: Preparation of Stock Solutions

The accurate preparation of stock solutions is critical for reproducible results. Given the lack of empirical solubility data, it is recommended to start with Dimethyl Sulfoxide (DMSO), a versatile solvent for many heterocyclic compounds.[2]

Materials:

  • Compound X (solid)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh out a precise amount of Compound X (e.g., 5 mg).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Calculation Example: For a 10 mM stock solution of Compound X (MW = 161.21 g/mol ) from 5 mg:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

      • Volume (L) = (0.005 g / 161.21 g/mol ) / 0.01 mol/L = 0.0031 L = 3.1 mL

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.[6]

Note on Stability: The ethanamine moiety may be susceptible to degradation in aqueous solutions over time.[7] It is recommended to prepare fresh dilutions in cell culture medium for each experiment.

Protocol 2: Initial Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability. This initial screen will help determine the concentration range over which Compound X exerts cytotoxic effects.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, NCI-H460, A549)[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Compound X stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[8]

  • Compound Dilution and Treatment:

    • Prepare a series of dilutions of Compound X in complete medium from the stock solution. A common starting range is from 0.1 µM to 100 µM.

    • Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).[6]

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Mechanistic Investigation via Western Blotting

Based on the cytotoxic activity observed, Western blotting can be used to investigate the effect of Compound X on key signaling pathways. As many pyrrolopyridine derivatives are kinase inhibitors, it is logical to probe the phosphorylation status of key proteins in relevant pathways.[9]

Suggested Pathways to Investigate:

  • MAPK Pathway: Phospho-ERK1/2, Total ERK1/2

  • PI3K/Akt Pathway: Phospho-Akt, Total Akt

  • Apoptosis Pathway: Cleaved Caspase-3, PARP

signaling_pathway CompoundX Compound X Kinase Target Kinase (e.g., EGFR, MEK, Akt) CompoundX->Kinase Inhibition Downstream Downstream Signaling (e.g., p-ERK, p-Akt) Kinase->Downstream Phosphorylation CellEffect Cellular Effect (e.g., Apoptosis, Growth Arrest) Downstream->CellEffect Signal Transduction

Figure 2: A simplified representation of a kinase inhibition pathway that can be investigated with Western Blotting.

Materials:

  • Cells treated with Compound X at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with Compound X for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Interpretation and Further Steps

The initial data will provide a foundation for understanding the biological activity of Compound X.

  • Cytotoxicity Data: A low IC₅₀ value suggests potent anticancer activity. The selectivity of the compound can be assessed by comparing its IC₅₀ values across different cancer cell lines and a non-cancerous cell line.

  • Western Blot Data: A decrease in the phosphorylation of key signaling proteins upon treatment with Compound X would support a mechanism of kinase inhibition.

Based on these initial findings, further experiments could include:

  • Kinase Profiling: A broad-panel kinase screen to identify the specific molecular targets of Compound X.

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

  • In Vivo Studies: If the in vitro data is promising, efficacy studies in animal models would be the next logical step.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters.
  • (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine...
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. European Journal of Medicinal Chemistry.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E.
  • Chemical Storage. Environment, Health & Safety - University of Wisconsin–Madison. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors.
  • NCI-60 Screening Methodology. National Cancer Institute. Available at: [Link]

  • (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
  • Storage and Handling Tips for Research Chemicals: Safety Comes First. Cayman Chemical.
  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.
  • 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. Molbank.
  • Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience.
  • Chemical Handling and Storage. Environmental Health and Safety - Iowa State University. Available at: [Link]

  • Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors. Journal of Medicinal Chemistry.
  • 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride. MolCore.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Pharmaceutical Sciences.
  • 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl).

Sources

Application Notes & Protocols: 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine as a Kinase Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine as a putative kinase inhibitor for cancer research. While direct extensive research on this specific molecule is emerging, the foundational 1H-Pyrrolo[3,2-b]pyridine scaffold is a well-established pharmacophore in the design of potent kinase inhibitors.[1][2][3] This guide will, therefore, leverage established methodologies for analogous compounds to provide a robust framework for its investigation. We will detail its hypothetical mechanism of action, protocols for in vitro and cell-based assays, and data interpretation, grounded in the broader context of pyrrolopyridine derivatives in oncology.

Introduction: The Pyrrolopyridine Scaffold in Kinase Inhibition

The pyrrolopyridine core structure is a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[4][5] Its structural resemblance to adenine, a key component of adenosine triphosphate (ATP), allows derivatives to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity.[6][7] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted cancer therapy.[8]

Derivatives of the isomeric pyrrolopyrimidine and pyrrolopyridine scaffolds have shown potent inhibitory activity against a range of cancer-relevant kinases, including:

  • FMS Kinase (CSF-1R): Implicated in ovarian, prostate, and breast cancers.[1]

  • Fibroblast Growth Factor Receptors (FGFRs): Key drivers in various tumor types.[2]

  • Janus Kinase 1 (JAK1): Involved in cytokine signaling that can promote cancer cell proliferation.[9]

  • Cyclin-Dependent Kinase 8 (CDK8): An important oncogene in colorectal cancer.[10]

Given this precedent, 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine (herein referred to as "Pyrrolo-Ethanamine-32b") is a compelling candidate for investigation as a novel kinase inhibitor. Its structure, featuring the 7-azaindole core with an ethanamine side chain, provides a unique chemical space for potential selective kinase engagement.

Molecular Structure of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine:

  • Chemical Formula: C₉H₁₁N₃[11]

  • CAS Number: 27311-25-7[12]

Postulated Mechanism of Action

We hypothesize that Pyrrolo-Ethanamine-32b functions as an ATP-competitive kinase inhibitor. The nitrogen-rich pyrrolopyridine core is expected to form key hydrogen bonds within the hinge region of the kinase ATP-binding site, mimicking the interaction of the adenine base of ATP. The ethanamine side chain at the 3-position can be projected towards the solvent-exposed region of the pocket, offering a potential point for modification to enhance potency and selectivity.

Kinase_Inhibition_MOA cluster_kinase Kinase Active Site ATP_Pocket ATP Binding Pocket Hinge Region Gatekeeper Residue Substrate Protein Substrate ATP_Pocket->Substrate Inhibition of Phosphorylation Phospho_Substrate Phosphorylated Substrate ATP_Pocket->Phospho_Substrate Phosphorylates Substrate ATP ATP ATP->ATP_Pocket:hinge Binds Pyrrolo_Ethanamine_32b Pyrrolo-Ethanamine-32b Pyrrolo_Ethanamine_32b->ATP_Pocket:hinge Competitively Binds Substrate->ATP_Pocket Western_Blot_Workflow Cell_Culture 1. Seed & Treat Cells Lysis 2. Lyse Cells Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Block Membrane (5% BSA) Transfer->Blocking Primary_Ab 7. Incubate with Primary Antibody (e.g., p-FGFR, Total FGFR) Blocking->Primary_Ab Secondary_Ab 8. Incubate with HRP-Secondary Ab Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

Caption: Standard workflow for Western Blot analysis.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Seed cells and treat with Pyrrolo-Ethanamine-32b at concentrations around its GI₅₀ (e.g., 0.5x, 1x, 5x GI₅₀) for a predetermined time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-FGFR) or a downstream target (e.g., p-ERK).

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total form of the target protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Interpretation and Troubleshooting

  • Potent IC₅₀ but Weak Cellular Activity: This could indicate poor cell permeability or high plasma protein binding. Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement in cells.

  • Off-Target Effects: If broad cytotoxicity is observed across many cell lines, the compound may be non-selective. A broad kinase screen (e.g., a panel of >40 kinases) is recommended to establish a selectivity profile. [1]* Inconsistent Western Blot Results: Ensure complete lysis and the presence of phosphatase inhibitors. Optimize antibody concentrations and incubation times.

Conclusion

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine represents a promising chemical starting point for the development of novel kinase inhibitors for cancer therapy. The protocols outlined in this guide provide a rigorous framework for its initial characterization, from biochemical potency and selectivity profiling to the validation of its on-target effects in cancer cells. The insights gained from these studies will be critical in advancing this, and similar pyrrolopyridine-based compounds, through the drug discovery pipeline.

References

  • El-Adl, K., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical Chemistry Journal, 54, 25-31. Available at: [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Wang, L., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Bioorganic Chemistry, 143, 107077. Available at: [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 13(7), 882-891. Available at: [Link]

  • AbacipharmTech. (n.d.). 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride. Available at: [Link]

  • PubChem. (n.d.). 2-{1h-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride. PubChem. Available at: [Link]

  • Khan, I., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 258, 115591. Available at: [Link]

  • Yang, T. H., et al. (2021). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences, 27(4), 456-465. Available at: [Link]

  • Choi, Y., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1515-1520. Available at: [Link]

  • Kim, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1629-1648. Available at: [Link]

  • Di Giacomo, S., et al. (2023). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 28(13), 5030. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12246-12263. Available at: [Link]

  • Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15066-15089. Available at: [Link]

  • Kiseleva, I. S., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry Proceedings, 16(1), 108. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine. Available at: [Link]

Sources

Application Notes and Protocols: 4-Azatryptamine in Biochemical and Pharmacological Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azaindole Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry and drug discovery, the indole nucleus, a core component of the essential amino acid tryptophan, is a recurring motif in a vast array of biologically active compounds. The strategic replacement of a carbon atom within this indole ring with a nitrogen atom gives rise to the azaindole scaffold, a bioisostere that often imparts advantageous physicochemical properties.[1] Azaindoles, including 4-azatryptamine, are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets, offering improved water solubility and unique hydrogen bonding capabilities compared to their indole counterparts.[1] This modification has been successfully leveraged in the development of kinase inhibitors and other therapeutic agents.[2][3]

4-Azatryptamine, specifically, represents a fascinating molecular tool for researchers. While its direct psychoactive effects and comprehensive neuropharmacological profile remain largely uncharacterized in publicly available literature, its utility as a chemical probe in biosynthetic pathways is well-documented.[1] These application notes will provide a detailed guide for researchers, scientists, and drug development professionals on the current and potential applications of 4-azatryptamine, with a primary focus on its role in biochemical synthesis and as a precursor for generating novel molecular diversity.

Physicochemical Properties and Synthesis of 4-Azatryptamine

A general synthetic route to 4-azatryptamine and its isomers has been developed, enabling its accessibility for research purposes.[1] The synthesis typically involves a multi-step process that can be adapted in a standard organic chemistry laboratory.

Table 1: Physicochemical Properties of Tryptamine and 4-Azatryptamine
PropertyTryptamine4-Azatryptamine
Molecular Formula C₁₀H₁₂N₂C₉H₁₁N₃
Molecular Weight 160.22 g/mol 161.21 g/mol
Structure Indole ringAzaindole (pyrrolo[3,2-b]pyridine) ring
Key Feature Indole nucleusNitrogen atom at the 4-position of the indole ring
Solubility Generally soluble in organic solventsImproved aqueous solubility compared to tryptamine[1]

Core Application: A Versatile Substrate in Biosynthetic Engineering

The most prominent application of 4-azatryptamine in scientific literature is its use as a substrate analog in enzymatic reactions to generate novel alkaloids.[1] This approach, known as precursor-directed biosynthesis, allows researchers to "hijack" natural biosynthetic pathways to create compounds that are not found in nature.[1]

Mechanism of Action in the Monoterpene Indole Alkaloid Pathway

In the biosynthesis of monoterpene indole alkaloids (MIAs), a crucial step is the Pictet-Spengler reaction, where tryptamine condenses with secologanin, catalyzed by the enzyme strictosidine synthase (STR).[1] Research has demonstrated that 4-azatryptamine can serve as an effective surrogate for tryptamine in this reaction.[1]

The enzymatic reaction proceeds as follows:

  • Enzyme-Substrate Binding: 4-Azatryptamine and secologanin bind to the active site of strictosidine synthase.

  • Pictet-Spengler Reaction: The enzyme facilitates the condensation of the two substrates.

  • Formation of Aza-Strictosidine: The reaction yields 4-aza-strictosidine, an analog of the natural product strictosidine.[1]

This aza-analog can then be further processed by downstream enzymes in the MIA pathway, leading to the formation of novel aza-alkaloids.[1]

MIA_Pathway_Hijacking cluster_0 Natural Biosynthetic Pathway cluster_1 Precursor-Directed Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine MIAs Monoterpene Indole Alkaloids Strictosidine->MIAs Downstream Enzymes AzaTryptamine 4-Azatryptamine AzaStrictosidine 4-Aza-Strictosidine AzaTryptamine->AzaStrictosidine Strictosidine Synthase AzaMIAs Novel Aza-Alkaloids AzaStrictosidine->AzaMIAs Downstream Enzymes

Caption: Precursor-directed biosynthesis using 4-azatryptamine.

Protocol 1: Synthesis of 4-Azatryptamine

This protocol is a generalized procedure based on published methods for the synthesis of azatryptamines.[1][4] Caution: This synthesis should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment.

Materials:

  • Appropriate starting materials (e.g., ortho-iodoanilines)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)[2]

  • Trimethylsilylated alkyne[1]

  • Solvents (e.g., THF, ether, 1,4-dioxane)

  • Reagents for reduction (e.g., Lithium aluminum hydride)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Palladium-Catalyzed Heteroannulation: React the appropriate ortho-iodoaniline with a trimethylsilylated alkyne in the presence of a palladium catalyst to form the 3-substituted aza-indole.[1]

  • Acid Hydrolysis: Treat the product from step 1 with acid to remove the trimethylsilyl group.[1]

  • Functional Group Manipulation: Convert the 3-substituent to an ethylamine side chain. This may involve steps such as a Vilsmeier-Haack reaction followed by a Henry reaction and subsequent reduction.[4]

  • Reduction: Reduce the intermediate to yield 4-azatryptamine.[4]

  • Purification: Purify the final product using standard techniques such as column chromatography.

Protocol 2: In Vitro Enzymatic Assay with Strictosidine Synthase

This protocol describes a general procedure to assess the ability of 4-azatryptamine to act as a substrate for strictosidine synthase.

Materials:

  • Purified strictosidine synthase (STR) enzyme

  • 4-Azatryptamine

  • Secologanin

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

  • LC-MS system for product analysis

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, strictosidine synthase, secologanin, and 4-azatryptamine. Include a control reaction without the enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding a quenching solution (e.g., methanol or acetonitrile).

  • Analysis: Analyze the reaction mixture by LC-MS to detect the formation of 4-aza-strictosidine. Compare the results to the control reaction to confirm enzymatic activity.

Potential Applications in Neuroscience Research: An Exploratory Outlook

While direct studies on the neuropharmacology of 4-azatryptamine are lacking, the broader class of azaindole-containing molecules has shown significant activity at various CNS targets.[5][6] This suggests that 4-azatryptamine could serve as a valuable scaffold for the design of novel neuroscience research tools and potential therapeutics.

Hypothesized Signaling Pathways and Targets

Tryptamine and its analogs are well-known to interact with serotonin (5-HT) receptors.[7][8] It is plausible that 4-azatryptamine, as a structural analog of tryptamine, may also exhibit affinity for these receptors. The introduction of the nitrogen atom in the 4-position could modulate its binding affinity and functional activity at different 5-HT receptor subtypes.

Serotonin_Signaling_Hypothesis cluster_receptor Serotonin Receptors cluster_downstream Potential Downstream Effects AzaTryptamine 4-Azatryptamine (Hypothesized Ligand) HTR2A 5-HT2A Receptor AzaTryptamine->HTR2A Potential Agonist/ Antagonist Activity HTR1A 5-HT1A Receptor AzaTryptamine->HTR1A OtherHTRs Other 5-HT Receptors AzaTryptamine->OtherHTRs Gq Gq Protein Activation HTR2A->Gq Gi Gi Protein Inhibition HTR1A->Gi Signaling Modulation of Intracellular Signaling (e.g., IP3/DAG, cAMP) Gq->Signaling Gi->Signaling NeuronalActivity Altered Neuronal Excitability Signaling->NeuronalActivity

Caption: Hypothesized interaction of 4-azatryptamine with serotonin receptors.

Further research is warranted to elucidate the receptor binding profile and functional activity of 4-azatryptamine at these and other CNS targets. Such studies would be the first step in determining its potential utility in neuroscience research, for example, as a tool to probe receptor structure and function or as a lead compound for drug development.

Future Directions and Conclusion

4-Azatryptamine is a versatile chemical entity with proven applications in biosynthetic engineering and untapped potential in neuroscience. The protocols and information provided herein offer a foundation for researchers to utilize this compound in their studies. Future investigations should focus on:

  • Comprehensive Pharmacological Profiling: Determining the binding affinities and functional activities of 4-azatryptamine at a broad range of CNS receptors and transporters.

  • In Vivo Studies: Assessing the behavioral and physiological effects of 4-azatryptamine in animal models to understand its CNS penetration and potential psychoactive properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of 4-azatryptamine to explore how modifications to the azaindole core and the ethylamine side chain affect biological activity.

References

  • 4-Methyl-α-methyltryptamine - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • α-Methyltryptamine - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • AMT Fast Facts - Department of Justice. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of aza-tryptamine compounds 1–4. | Download Scientific Diagram. (n.d.). Retrieved January 26, 2026, from [Link]

  • ALPHA-METHYLTRYPTAMINE (Street Name: AMT) - DEA Diversion Control Division. (n.d.). Retrieved January 26, 2026, from [Link]

  • Aza-tryptamine substrates in monoterpene indole alkaloid biosynthesis - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • AMT Fast Facts - Department of Justice. (n.d.). Retrieved January 26, 2026, from [Link]

  • Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Early Postnatal Administration of 5,7-Dihydroxytryptamine: Effects on Substance P and Thyrotropin-Releasing Hormone Neurons and Terminals in Rat Brain - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Novel Azaindole Compounds as Phosphodiesterase 4B Inhibitors for Treating Immune-Inflammatory Diseases or Disorders | ACS Medicinal Chemistry Letters. (n.d.). Retrieved January 26, 2026, from [Link]

  • The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Antidepressant may enhance drug delivery to the brain | ScienceDaily. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (n.d.). Retrieved January 26, 2026, from [Link]

  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N -dimethyltryptamine in Mice | Request PDF. (n.d.). Retrieved January 26, 2026, from [Link]

  • Azaindole Therapeutic Agents - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Aza-Tryptamine Substrates in Monoterpene Indole Alkaloid Biosynthesis - DSpace@MIT. (n.d.). Retrieved January 26, 2026, from [Link]

  • A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Fused azaindole derivatives: molecular design, synthesis and in vitro pharmacology leading to the preferential dopamine D3 receptor agonist FAUC 725 - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Neuropsychological effects of rapid-acting antidepressants may explain their clinical benefits, new research finds | EurekAlert!. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Solubilization of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine Dihydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical First Step to Reproducible Data

The compound 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride is a heterocyclic amine belonging to the pyrrolopyridine class of molecules, which are of significant interest in pharmacological research. The reliability and reproducibility of any in vitro data generated with this compound are fundamentally dependent on its proper and complete dissolution. As a dihydrochloride salt, the compound's physicochemical properties are distinct from its free base, offering specific advantages and challenges for solubilization.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively dissolve this compound. We will delve into the causality behind solvent selection, provide robust, step-by-step protocols, and outline best practices for preparing stock solutions to ensure the integrity of your experiments. The objective is to move beyond simple instructions to a deeper understanding of the system, enabling you to troubleshoot and adapt these methods for your specific assay requirements.

Compound Properties & Preliminary Considerations

Before selecting a solvent, it is crucial to understand the key characteristics of the compound.

  • Chemical Structure: A pyrrolopyridine core with an ethanamine side chain.

  • Form: Dihydrochloride (2HCl) salt. This is a critical feature; the protonation of two nitrogen atoms significantly increases the molecule's polarity and its propensity to dissolve in aqueous solvents.

  • Molecular Weight: 248.14 g/mol (C₉H₁₁N₃ · 2HCl). Accurate molecular weight is essential for preparing molar stock solutions.[1]

The primary consideration for a dihydrochloride salt is its enhanced aqueous solubility compared to the corresponding free base. The salt form is intentionally designed to improve dissolution in physiological buffers. Therefore, the starting point for any dissolution strategy should be an aqueous-based solvent.

Solvent Selection: A Decision Framework

The choice of solvent is the most critical decision in stock solution preparation. The ideal solvent should completely dissolve the compound at the desired concentration, be compatible with the downstream assay, and not interfere with the experimental results.

Primary Recommendation: Aqueous Solvents (Sterile Water or PBS)
  • Scientific Rationale: As a dihydrochloride salt, the compound is highly polarized and designed for aqueous solubility. The two chloride counter-ions dissociate in water, leaving the protonated, positively charged molecule readily solvated by polar water molecules. This approach is the most biologically relevant and minimizes solvent-induced artifacts in cell-based assays.

  • Advantages:

    • High Biocompatibility: No inherent toxicity to cells at the volumes used for dilution.

    • Physiologically Relevant: Mimics the conditions the compound would encounter in vivo.

    • Reduced Assay Interference: Avoids the confounding effects that organic solvents can have on protein structure or cell membranes.

  • Considerations:

    • Potential for Lower Maximum Concentration: While solubility is expected to be good, it may not reach the high concentrations achievable in potent organic solvents like DMSO.

    • Hydrolysis Risk: Long-term storage in aqueous solution can potentially lead to hydrolysis, depending on the compound's stability. Preparing fresh solutions or storing frozen aliquots is recommended.

    • pH Shift: Dissolving the salt in unbuffered water may result in a slightly acidic solution. For most cell culture applications, subsequent dilution into buffered media will normalize the pH. For biochemical assays sensitive to pH, dissolving directly in a buffer like PBS is preferable.

Alternative Solvent: Dimethyl Sulfoxide (DMSO)
  • Scientific Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of small molecules, often at very high concentrations.[2] It should be considered a secondary option if the required stock concentration cannot be achieved in aqueous solutions or if precipitation occurs upon dilution.

  • Advantages:

    • High Solvating Power: Can typically achieve stock concentrations of 10-100 mM.

    • Stability: Many compounds are more stable for long-term storage in anhydrous DMSO compared to aqueous buffers.

  • Considerations:

    • Cellular Toxicity: DMSO is toxic to cells, and the final concentration in your assay must be carefully controlled. A final concentration of ≤0.1% (v/v) is considered safe for most cell lines, while some may tolerate up to 0.5%.[3][4][5] Exceeding this can induce stress, differentiation, or cell death, confounding the interpretation of your results.[6]

    • Assay Interference: DMSO can interfere with enzymatic assays and may cause precipitation of the compound when diluted into aqueous assay buffers (a phenomenon known as "antisolvent precipitation").

    • Hygroscopic Nature: DMSO readily absorbs water from the atmosphere, which can decrease its solvating power and potentially compromise the stability of the dissolved compound.

Decision-Making Workflow

The following diagram outlines the logical steps for selecting the appropriate solvent system.

A Start: Receive Solid Compound B Goal: Prepare 10 mM Stock Solution? A->B C Attempt Dissolution in Sterile-Filtered Water or PBS (See Protocol A) B->C Yes F Attempt Dissolution in DMSO (See Protocol B) B->F No, need >10 mM D Is the compound fully dissolved? C->D E Stock Solution Ready Proceed to Assay Dilution D->E Yes D->F No G Is the compound fully dissolved? F->G H Stock Solution Ready (Caution: Mind Final DMSO %) Proceed to Assay Dilution G->H Yes I Consult Compound Supplier or Re-evaluate Required Concentration. Consider alternative solvents (e.g., Ethanol) with appropriate toxicity controls. G->I No

Caption: Solvent selection workflow for the compound.

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical compounds and solvents.

Protocol A: Preparation of a 10 mM Aqueous Stock Solution (Primary Method)

This protocol is the recommended starting point.

  • Calculate Required Mass:

    • For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 248.14 g/mol × 1000 mg/g = 2.48 mg

  • Weighing:

    • Accurately weigh 2.48 mg of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride using an analytical balance.

    • Transfer the powder to a sterile 1.5 mL microcentrifuge tube or glass vial.

  • Solubilization:

    • Add 1 mL of sterile, molecular biology-grade water or sterile 1X Phosphate-Buffered Saline (PBS) to the vial.

    • Vortex the solution for 30-60 seconds.

    • Visually inspect for any remaining solid particles. If particulates remain, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by another vortexing step. Sonication in a bath sonicator for 5 minutes can also aid dissolution.

  • Sterilization (Critical Step):

    • Heat sterilization (autoclaving) is not suitable for most small molecules.[7] Therefore, sterile filtration is mandatory for aqueous stock solutions to be used in cell culture.

    • Draw the solution into a sterile 1 mL syringe.

    • Attach a 0.22 µm sterile syringe filter (e.g., PVDF or PES membrane) to the syringe.[8][9]

    • Filter the solution into a new, sterile, and clearly labeled storage vial. This step removes any potential microbial contaminants and undissolved micro-particulates.[7]

  • Storage:

    • For immediate use, store at 4°C.

    • For long-term storage, create single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol B: Preparation of a 50 mM DMSO Stock Solution (Alternative Method)

Use this protocol only if aqueous solubility is insufficient for your needs.

  • Calculate Required Mass:

    • For 1 mL of a 50 mM stock solution:

    • Mass (mg) = 0.050 mol/L × 0.001 L × 248.14 g/mol × 1000 mg/g = 12.41 mg

  • Weighing:

    • Accurately weigh 12.41 mg of the compound and transfer it to a glass vial (preferred over plastic for DMSO).

  • Solubilization:

    • Add 1 mL of anhydrous, cell-culture grade DMSO.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C can be used if necessary.

  • Storage:

    • DMSO solutions are typically not sterile-filtered. Work in a sterile environment (e.g., a biosafety cabinet) to prepare the solution.

    • Store in small, single-use aliquots in vials with tight-sealing caps to prevent moisture absorption.

    • Store at -20°C for long-term stability. Before use, thaw the vial completely and bring it to room temperature to ensure the compound is fully re-dissolved.

Data Summary and Best Practices

FeatureAqueous Solution (Water/PBS)DMSO Solution
Primary Use Case Preferred method for all assays, especially cell-based.High-concentration stocks (>10-20 mM); when aqueous solubility is limiting.
Recommended Stock 1-10 mM10-100 mM
Advantages Biologically compatible, low toxicity, physiologically relevant.High solubility, good long-term stability for many compounds.
Disadvantages Potential for lower max concentration, requires sterile filtration.Inherent cytotoxicity, potential for assay interference, hygroscopic.[3][6]
Final Assay Conc. N/A (vehicle is non-toxic)Must be kept ≤0.1-0.5% (v/v)
Storage -20°C or -80°C in aliquots.-20°C in aliquots (anhydrous conditions).
Best Practices for Assay Integrity
  • Perform a Solubility Test: Before making a large stock, test the solubility of a small amount (e.g., ~1 mg) in your chosen solvent (e.g., 100 µL) to confirm it will dissolve at the desired concentration.

  • Check for Precipitation: When diluting your stock solution into the final assay media, visually inspect the solution for any signs of cloudiness or precipitation. This is especially important when diluting a DMSO stock into an aqueous buffer.

  • Always Use a Vehicle Control: In every experiment, include a control group that is treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to deliver your compound. This allows you to distinguish the effects of the compound from the effects of the solvent itself.[10]

  • Aliquot Stock Solutions: Avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution in single-use aliquots.

Overall Experimental Workflow

The following diagram illustrates the complete workflow from receiving the compound to its application in an in vitro assay.

A 1. Receive Solid Compound & Review Properties (MW, Form) B 2. Select Solvent (Aqueous First vs. DMSO) (See Decision Workflow) A->B C 3. Prepare High-Concentration Stock Solution (e.g., 10 mM Aqueous or 50 mM DMSO) B->C G 7. Add Vehicle Control (e.g., Media + 0.1% DMSO) B->G D 4. Sterilize (Aqueous only) & Aliquot for Storage (-20°C or -80°C) C->D E 5. Prepare Intermediate Dilutions in Assay Media D->E F 6. Add Final Dilutions to Assay Plate (Cells or Reagents) E->F H 8. Incubate & Analyze Results F->H G->H

Caption: From vial to plate: The compound preparation workflow.

References

  • Ramesh, S., et al. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm.
  • LifeTein. (2023). DMSO usage in cell culture.
  • Membrane Solutions. Sterile Filtration and Clarification.
  • Huang, Y., et al. (2012). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • GSE Research. (n.d.). Dissolution Profile of Model Compound Free Form, HCl Salt and Sulfate.... ResearchGate. Available at: [Link]

  • Sakamoto, A., & Sugano, K. (2023). Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/Fluid Volume Ratio. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Merck Millipore. (n.d.). Solvent Filtration | Small Molecule Pharmaceuticals. Available at: [Link]

  • de Abreu, V. H. P., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules. Available at: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Available at: [Link]

  • Taylor, D., et al. (2021). Role of Biorelevant Dissolution Media in the Selection of Optimal Salt Forms of Oral Drugs. ACS Omega. Available at: [Link]

  • Rompa. (2025). Sterile filtration: definition, application, and examples. Available at: [Link]

  • Molnar, J., et al. (2020). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl].... Molbank. Available at: [Link]

  • Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells?. ResearchGate. Available at: [Link]

  • Galvao, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Available at: [Link]

  • Phillips, T., & Williams, K. (2017). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. Available at: [Link]

  • Tan, B., & Yalkowsky, S. H. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. AAPS PharmSciTech. Available at: [Link]

  • Various Authors. (2020). How do we choose a proper concentration for the stock solution?. ResearchGate. Available at: [Link]

  • Sartorius. (n.d.). Sartorius Sterile Filtration Solutions. Available at: [Link]

  • Reddit User Community. (2024). Avoiding toxic DMSO concentrations in cell culture. Reddit. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • Dahler, A., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Al-Dies, A. M., et al. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank. Available at: [Link]

Sources

Experimental design for testing pyrrolopyridine derivatives on MCF-7 cells

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Design for High-Throughput Screening and Mechanistic Elucidation of Novel Pyrrolopyridine Derivatives on MCF-7 Human Breast Cancer Cells

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract

This document provides a comprehensive, field-tested guide for the systematic evaluation of novel pyrrolopyridine derivatives against the MCF-7 luminal A breast cancer cell line. Pyrrolopyridine scaffolds are privileged structures in medicinal chemistry, known to target a range of cellular kinases and signaling pathways implicated in oncogenesis.[1][2] This guide moves beyond a simple recitation of steps, detailing an integrated, multi-phase experimental strategy. We begin with a robust primary screen to assess broad cytotoxicity and determine potency (IC50), followed by a series of secondary, mechanism-focused assays to dissect the compound's effects on apoptosis and cell cycle progression. Finally, we outline a tertiary, target-validation phase using Western Blotting to probe the modulation of key oncogenic signaling pathways, such as PI3K/Akt and MAPK/ERK, which are critical for MCF-7 cell survival and proliferation.[3][4][5] Each protocol is designed to be self-validating, with explanations of critical controls and rationale to ensure data integrity and reproducibility.

Phase 1: Primary Screening - Quantifying Cytotoxic Potency

Scientific Rationale

The initial step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cell viability. This primary screen serves to identify active compounds and quantify their potency, typically expressed as the half-maximal inhibitory concentration (IC50). The MCF-7 cell line is an adherent, estrogen receptor-positive (ER+) cell line that is a cornerstone model for luminal A breast cancer, the most common subtype of the disease.[6] We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and high-throughput colorimetric method. The assay measures the metabolic activity of the cell population, as mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, providing a robust proxy for cell viability.[7]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis C Culture MCF-7 Cells to 80% Confluency H Harvest & Count Cells C->H P Plate Cells in 96-well Plates (e.g., 5,000 cells/well) H->P I Incubate 24h (Allow Adherence) P->I SD Prepare Serial Dilutions of Pyrrolopyridine Derivatives T Treat Cells with Compounds (Include Vehicle Control) I->T SD->T Inc Incubate for 48-72h T->Inc MTT Add MTT Reagent (Incubate 3-4h) Inc->MTT Sol Solubilize Formazan Crystals (e.g., with DMSO) MTT->Sol Read Read Absorbance (570 nm) Sol->Read Calc Calculate % Viability vs. Control Read->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for MTT-based cytotoxicity screening of compounds.

Detailed Protocol: MTT Assay

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[8]

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Pyrrolopyridine derivatives dissolved in sterile DMSO (stock solution, e.g., 10 mM)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • 96-well flat-bottom cell culture plates

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells to ~80-90% confluency.[9]

    • Wash cells with PBS, detach using Trypsin-EDTA, and neutralize with complete growth medium.

    • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count (e.g., using a hemocytometer).

    • Seed 5,000 cells in 100 µL of medium per well into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolopyridine derivatives in complete growth medium. A typical concentration range would be 0.1 nM to 100 µM.

    • Crucial Control: Prepare a vehicle control containing the highest concentration of DMSO used in the treatment wells (typically ≤0.5%).

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours).[11]

  • MTT Reaction & Measurement:

    • After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Data Presentation: Hypothetical IC50 Values
Compound IDPyrrolopyridine ScaffoldIC50 on MCF-7 (µM) @ 48h
PPD-0017-Azaindole15.2
PPD-002Pyrrolo[2,3-b]pyridine2.5
PPD-003Pyrrolo[3,2-c]pyridine0.8
PPD-004Pyrrolo[2,3-d]pyrimidine5.7
Doxorubicin(Positive Control)0.45

Based on these hypothetical results, PPD-003 would be selected as a lead candidate for further mechanistic studies.

Phase 2: Mechanistic Elucidation

Scientific Rationale

After identifying potent cytotoxic compounds, the next critical step is to understand how they kill cancer cells. The two most common fates for cancer cells treated with effective drugs are apoptosis (programmed cell death) and cell cycle arrest. Distinguishing between these mechanisms provides crucial insight into the compound's mode of action.

  • Apoptosis Analysis: We use Annexin V and Propidium Iodide (PI) co-staining analyzed by flow cytometry. In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer surface. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[12] Propidium Iodide is a DNA-intercalating agent that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is lost.[12][13] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[14]

  • Cell Cycle Analysis: We use PI staining alone with flow cytometry to analyze the cell cycle distribution. PI binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the total DNA content. This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[15] A compound-induced block at a specific checkpoint will cause an accumulation of cells in that phase.

Experimental Workflow: Mechanistic Assays

G cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay start Select Lead Compound (e.g., PPD-003 based on IC50) treat Treat MCF-7 Cells (Vehicle, 1x IC50, 2x IC50) start->treat harvest_a Harvest Cells treat->harvest_a harvest_c Harvest Cells treat->harvest_c stain_a Stain with Annexin V-FITC & PI harvest_a->stain_a flow_a Analyze via Flow Cytometry stain_a->flow_a quant_a Quantify Cell Populations (Live, Apoptotic, Necrotic) flow_a->quant_a fix Fix with 70% Ethanol harvest_c->fix stain_c Treat with RNase & Stain with PI fix->stain_c flow_c Analyze via Flow Cytometry stain_c->flow_c quant_c Quantify Cell Phase Distribution (G0/G1, S, G2/M) flow_c->quant_c

Caption: Parallel workflows for apoptosis and cell cycle analysis.

Detailed Protocol: Annexin V / PI Apoptosis Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

  • Treated and control MCF-7 cells (from 6-well plates)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed MCF-7 cells in 6-well plates and treat with the lead compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Harvest both adherent and floating cells (apoptotic cells may detach).

    • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples immediately on a flow cytometer.

    • Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates correctly.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to distinguish four populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Treated and control MCF-7 cells (from 6-well plates)

  • Cold PBS

  • Ice-cold 70% Ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest treated cells as described above.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[16]

    • Incubate on ice for at least 2 hours or store at -20°C overnight.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet once with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A. The RNase is crucial to prevent staining of double-stranded RNA.[15]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use a histogram plot of PI fluorescence intensity to visualize the cell cycle distribution.

    • Use software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Phase 3: Target Pathway Validation

Scientific Rationale

Pyrrolopyridine derivatives frequently function as kinase inhibitors.[1][17] In MCF-7 cells, two of the most critical pro-survival and proliferative signaling cascades are the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways.[18][19] Western Blotting is the gold-standard technique to investigate whether a compound inhibits these pathways by measuring changes in the phosphorylation status of key protein members.[20] A reduction in the phosphorylated (active) form of a kinase relative to its total protein level is a strong indicator of pathway inhibition. We will also probe for markers of apoptosis execution, such as cleaved PARP, to corroborate the findings from the flow cytometry assays.

Key Signaling Pathways in MCF-7 Cells

G cluster_membrane cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Apoptosis Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Prolif_S Cell Proliferation & Survival mTOR->Prolif_S Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Prolif_S Prolif_G Gene Transcription & Proliferation ERK->Prolif_G Bax Bax Casp3 Caspase-3 Bax->Casp3 Bcl2->Casp3 PARP PARP Cleavage Casp3->PARP

Caption: Key signaling pathways regulating survival and proliferation in MCF-7 cells.

Detailed Protocol: Western Blotting

Materials:

  • Treated and control MCF-7 cells (from 6-well plates)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (2X)

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Nitrocellulose or PVDF membranes, transfer buffer, and transfer apparatus

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-Akt (Ser473), total Akt, p-ERK1/2, total ERK, cleaved PARP, β-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Lysate Preparation:

    • Treat cells in 6-well plates with the compound at IC50 and 2x IC50 concentrations for a shorter time course (e.g., 2, 6, 24 hours) to capture signaling events.

    • Wash cells with ice-cold PBS and lyse by adding 100-200 µL of ice-cold RIPA buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration. Add an equal volume of 2X Laemmli buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[21]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Crucial Step: Strip the membrane and re-probe for total protein (e.g., total Akt after probing for p-Akt) and a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading and allow for quantification of the phosphorylation signal.

References

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies. (2024). ResearchGate. [Link]

  • MCF-7 Cell Culture. (n.d.). ENCODE. [Link]

  • Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). (2021). Royal Society of Chemistry. [Link]

  • Different Expression of Extracellular Signal-Regulated Kinases (ERK) 1/2 and Phospho-Erk Proteins in MBA-MB-231 and MCF-7 Cells after Chemotherapy with Doxorubicin or Docetaxel. (n.d.). National Center for Biotechnology Information. [Link]

  • Screening of breast cancer stem cell inhibitors using a protein kinase inhibitor library. (n.d.). ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. [Link]

  • Substrate-Dependent Activity of ERK and MEK Proteins in Breast Cancer (MCF7), and Kidney Embryonic (Hek-293) Cell Lines, Culture. (2015). Brieflands. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. [Link]

  • Screening of Specific and Common Pathways in Breast Cancer Cell Lines MCF-7 and MDA-MB-231 Treated with Chlorophyllides Composites. (n.d.). MDPI. [Link]

  • PCR array analysis of PI3K/Akt signaling pathway of MCF-7 cells. (n.d.). ResearchGate. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). Royal Society of Chemistry. [Link]

  • MCF-7 Culture Protocol. (n.d.). Nexcelom Bioscience. [Link]

  • Measuring Cell Cycle Progression Kinetics with Metabolic Labeling and Flow Cytometry. (2012). Journal of Visualized Experiments. [Link]

  • MTT Assay of MCF-7 cell line viability % Cytotoxic (24 h) (A) and... (n.d.). ResearchGate. [Link]

  • The Inhibition Effect of Curcumin on MCF-7 Breast Cancer Cells via GSK-3beta and VEGF Signals. (n.d.). DergiPark. [Link]

  • A Novel ERK2 Degrader Z734 Induces Apoptosis of MCF-7 Cells via the HERC3/p53 Signaling Pathway. (n.d.). MDPI. [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Azure Biosystems. [Link]

  • PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system. (n.d.). National Center for Biotechnology Information. [Link]

  • New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. (n.d.). National Center for Biotechnology Information. [Link]

  • Evaluation using Western Blot. (n.d.). National Cancer Institute. [Link]

  • MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. (2023). YouTube. [Link]

  • How to culture MCF7 cells? (2012). ResearchGate. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (n.d.). Reaction Biology. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (n.d.). BosterBio. [Link]

  • PI3K / Akt Upstream Signaling from Cell Signaling Technology, Inc. (2010). YouTube. [Link]

  • Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. [Link]

  • MCF-7 Cell Culture and +/- estrogen treatment. (n.d.). University of California, Berkeley. [Link]

  • MAPK/ERK pathway. (n.d.). Wikipedia. [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2025). National Center for Biotechnology Information. [Link]

  • The PI3K/Akt pathway is required for survival of MCF-7 but not MDA-MB-231 cells. (n.d.). ResearchGate. [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Virginia. [Link]

  • MTT Assay protocol. (2023). Protocols.io. [Link]

  • PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. (n.d.). MDPI. [Link]

  • ERK/MAPK signalling pathway and tumorigenesis (Review). (2020). Spandidos Publications. [Link]

Sources

Application Note: Strategic Deployment of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine in High-Throughput Screening for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrrolopyridine Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with inherent biological relevance is a critical starting point for successful therapeutic development. The pyrrolopyridine core, a heterocyclic system, represents one such privileged scaffold. Its structural resemblance to the purine ring of ATP makes it an ideal candidate for targeting ATP-binding sites within a vast array of enzymes, most notably the protein kinase family.[1] Derivatives of pyrrolopyridines have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[2] Specifically, 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine is a versatile chemical entity that can serve as a foundational building block or a fragment in high-throughput screening (HTS) campaigns aimed at discovering next-generation therapeutics.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine in HTS workflows. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground our recommendations in authoritative scientific literature. The primary application focus will be on the discovery of novel kinase inhibitors, a therapeutic area where pyrrolopyridine derivatives have already shown significant promise.[1][3]

Compound Profile: Physicochemical Properties and Handling

A thorough understanding of the test compound's properties is fundamental to ensuring assay integrity and data reproducibility.

Table 1: Physicochemical Properties of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine

PropertyValueSource
Molecular Formula C₉H₁₁N₃[4]
Molecular Weight 161.20 g/mol [3]
CAS Number 1778-74-1 (for [3,2-c] isomer)[5]
Predicted Boiling Point 376.0 ± 27.0 °C at 760 mmHg[5]
Predicted Density 1.225 ± 0.06 g/cm³[5]
Predicted pKa 15.40 ± 0.40[5]
Storage and Handling

To maintain the compound's stability and integrity, proper storage and handling are crucial.

  • Storage: The compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture to prevent degradation.[3][5]

  • Handling: Use standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.

Preparation of Stock Solutions for HTS

The quality of the stock solution directly impacts the reliability of screening data.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic compounds and its compatibility with most HTS assay formats at low final concentrations (typically ≤1%).

  • Stock Concentration: Prepare a high-concentration primary stock solution, typically 10 mM, in 100% DMSO. This minimizes the volume of DMSO added to the assay wells.

  • Procedure:

    • Accurately weigh the required amount of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine powder.

    • Add the calculated volume of high-purity, anhydrous DMSO.

    • Vortex or sonicate gently until the compound is completely dissolved.

    • Aliquot the stock solution into small volumes in appropriately labeled, low-binding microtubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

High-Throughput Screening Workflow: A Kinase Inhibition Case Study

HTS is a powerful methodology that employs automation and robotics to screen vast compound libraries against a specific biological target.[6][7] The following section outlines a detailed protocol for a kinase inhibition assay, a highly relevant application for the pyrrolopyridine scaffold.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Data Analysis & Hit ID cluster_validation Phase 4: Hit Validation Compound_Prep Compound Plate Preparation (Serial Dilutions) Dispensing Robotic Dispensing (Compound to Assay Plate) Compound_Prep->Dispensing Assay_Ready_Plate Assay-Ready Plate (Enzyme, Substrate, Buffer) Assay_Ready_Plate->Dispensing Incubation Incubation (Kinase Reaction) Dispensing->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Data_QC Data Normalization & QC (Z'-Factor Calculation) Detection->Data_QC Hit_Selection Hit Identification (Activity Threshold) Data_QC->Hit_Selection Confirmation Hit Confirmation (Re-test from powder) Hit_Selection->Confirmation Dose_Response Dose-Response Analysis (IC50 Determination) Confirmation->Dose_Response Secondary_Assays Secondary & Counter-Screens (Selectivity, Specificity) Dose_Response->Secondary_Assays

Caption: High-Throughput Screening (HTS) Workflow for Kinase Inhibitor Discovery.

Assay Principle: Homogeneous Fluorescence-Based Kinase Assay

This protocol utilizes a generic, fluorescence-based assay that measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity, and inhibition of the kinase results in a higher ATP level, leading to a stronger fluorescence signal. This format is highly amenable to automation and miniaturization.[8]

Detailed Protocol for Primary HTS

Materials:

  • Compound: 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine (10 mM in DMSO)

  • Target: Recombinant protein kinase of interest (e.g., a tyrosine kinase)

  • Substrate: Specific peptide substrate for the kinase

  • Cofactor: ATP at a concentration close to its Km value

  • Assay Buffer: Buffer containing MgCl₂, DTT, and a surfactant like Brij-35

  • Detection Reagent: A commercial ATP detection kit (e.g., Kinase-Glo®)

  • Plates: 384-well, low-volume, white, solid-bottom microplates

  • Controls:

    • Positive Control (Max Inhibition): A known potent inhibitor of the kinase or simply no enzyme.

    • Negative Control (No Inhibition): DMSO vehicle (0.5% final concentration).

  • Equipment:

    • Acoustic liquid handler or pin tool for compound dispensing

    • Multichannel pipette or automated liquid dispenser

    • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plate Preparation:

    • Create a series of intermediate dilution plates from the 10 mM stock.

    • For a single-point primary screen, prepare a plate with the compound at a concentration that will yield a final assay concentration of 10 µM.

  • Assay Plate Preparation (Final Volume: 20 µL):

    • Dispense 100 nL of the compound solution (or DMSO for controls) into the wells of a 384-well plate using an acoustic liquid handler. This results in a 0.5% final DMSO concentration.

    • Add 10 µL of a 2X enzyme/substrate solution in assay buffer to all wells.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution in assay buffer to all wells to start the reaction.

    • Briefly centrifuge the plates to ensure proper mixing.

  • Incubation:

    • Incubate the reaction plate at room temperature (or 30°C, depending on the enzyme) for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Add 20 µL of the ATP detection reagent to all wells.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Measure the luminescence signal using a compatible plate reader.

Data Analysis, Quality Control, and Hit Identification

Rigorous data analysis is essential to confidently identify true hits while minimizing false positives.[9][10]

Data_Analysis_Pipeline cluster_controls Controls Raw_Data Raw Luminescence Data Normalization Normalization (% Inhibition Calculation) Raw_Data->Normalization QC Plate Quality Control (Z'-Factor Calculation) Normalization->QC Hit_Triaging Hit Selection (Threshold: >3σ from mean) QC->Hit_Triaging Confirmed_Hits List of Primary Hits Hit_Triaging->Confirmed_Hits Neg_Control Negative Control (DMSO) μ_neg, σ_neg Neg_Control->Normalization Neg_Control->QC Pos_Control Positive Control (Inhibitor) μ_pos, σ_pos Pos_Control->Normalization Pos_Control->QC

Caption: Data Analysis and Hit Identification Pipeline.

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[11] It is calculated using the signals from the positive and negative controls.

  • Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • μ_pos and σ_pos: Mean and standard deviation of the positive control.

    • μ_neg and σ_neg: Mean and standard deviation of the negative control.

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: An unusable assay.

A consistent Z'-factor above 0.5 should be established during assay development before proceeding with the full screen.[11]

Hit Identification
  • Data Normalization: Raw data from each well is converted to a percentage inhibition value relative to the controls:

    • % Inhibition = 100 * (Signal_compound - μ_neg) / (μ_pos - μ_neg)

  • Hit Threshold: A compound is typically classified as a "hit" if its activity is greater than three standard deviations (σ) from the mean of the negative control population. This threshold provides a 99.7% confidence level that the observed activity is not due to random chance.

Hit Validation and Progression

The primary screen is only the beginning. A systematic process of validation is required to eliminate artifacts and confirm the activity of the initial hits.[11]

Hit_Progression Primary_Hits Primary Hit List Reorder Re-order Compound (Fresh Powder) Primary_Hits->Reorder Confirmation Single-Point Confirmation Reorder->Confirmation Dose_Response 10-point Dose-Response (IC50 Determination) Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (Different Technology) Dose_Response->Orthogonal_Assay Selectivity_Panel Kinase Selectivity Panel Orthogonal_Assay->Selectivity_Panel Lead_Candidate Validated Lead Series Selectivity_Panel->Lead_Candidate

Caption: Workflow for Hit Confirmation and Lead Progression.

  • Hit Confirmation: Hits identified in the primary screen are re-tested under the same assay conditions to confirm their activity and rule out experimental errors.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

  • Orthogonal and Counter-Screens: It is crucial to test hits in an alternative assay format (orthogonal screen) that uses a different detection technology to ensure the observed activity is not an artifact of the primary assay (e.g., compound auto-fluorescence or inhibition of the reporter enzyme).

  • Selectivity Profiling: The compound's activity should be tested against a panel of related kinases to determine its selectivity profile. A highly selective compound is often more desirable as it is likely to have fewer off-target effects.

Troubleshooting Common HTS Issues

Table 2: HTS Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - High variability in reagent dispensing.- Unstable reagents.- Suboptimal assay conditions (e.g., incubation time, temperature).- Validate liquid handler performance.- Prepare fresh reagents daily.- Re-optimize assay parameters.
High False-Positive Rate - Compound interference (e.g., auto-fluorescence, aggregation).- Non-specific inhibition.- Implement counter-screens to identify interfering compounds.- Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to mitigate aggregation.
Poor Reproducibility - Compound instability (degradation in DMSO or buffer).- Inconsistent freeze-thaw cycles of stock solutions.- Assess compound stability using LC-MS.- Use single-use aliquots of compound stocks.
Systematic Plate Errors (Edge Effects) - Uneven temperature or evaporation across the plate during incubation.- Use humidified incubators.- Leave the outer wells empty or fill them with buffer.

Conclusion

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine represents a valuable chemical starting point for drug discovery campaigns, particularly those targeting protein kinases. Its deployment in a well-designed and rigorously validated high-throughput screening campaign can unlock its therapeutic potential. By following the detailed protocols and data analysis workflows outlined in this application note, researchers can confidently identify and validate novel, potent, and selective modulators of disease-relevant targets. The journey from a primary hit to a lead candidate is complex, but a foundation built on scientific integrity and methodological rigor, as described herein, is the surest path to success.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4987. Available at: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine. Available at: [Link]

  • NeuroQuantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Available at: [Link]

  • Journal of Name-Day of the National Academy of Sciences of Ukraine. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]

  • MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]

  • PubChem. (n.d.). 2-{1h-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride. Available at: [Link]

  • PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Quantitative high-throughput screening data analysis: challenges and recent advances. Available at: [Link]

  • MDPI. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available at: [Link]

  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Available at: [Link]

  • Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Available at: [Link]

  • PubMed. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Available at: [Link]

  • ACS Publications. (2025). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. Available at: [Link]

  • Bentham Science. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Available at: [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Available at: [Link]

Sources

Application Notes and Protocols for Cellular Assays of 4-Azaindole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 4-Azaindole Scaffold

The 4-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and engage with the hinge region of protein kinases.[1] This has led to the development of numerous 4-azaindole-containing compounds as potent and selective kinase inhibitors.[1] Beyond kinases, this versatile scaffold has also been successfully employed to target other enzymes, such as the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) essential for mycobacterial cell wall synthesis.

This guide provides a comprehensive suite of detailed cellular assay protocols for researchers and drug development professionals working with 4-azaindole compounds. The protocols are designed to be self-validating systems, enabling a thorough characterization of a compound's cellular activity, from initial toxicity profiling to target engagement and downstream pathway modulation. We will delve into the causality behind experimental choices, offering insights honed from field-proven experience to ensure robust and reproducible data generation.

I. Foundational Assays: Assessing Cellular Viability and Cytotoxicity

Before investigating specific molecular targets, it is crucial to first establish the general effect of a 4-azaindole compound on cell health. These foundational assays determine the concentration range at which the compound exhibits biological activity and distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects.[2][3]

Scientific Rationale

Cell viability assays typically measure metabolic activity, which is proportional to the number of living cells.[4] Cytotoxicity assays, conversely, quantify markers of cell death, such as the loss of membrane integrity.[3] Performing both provides a more complete picture of the compound's impact. For instance, a potent kinase inhibitor might arrest the cell cycle without immediately causing cell death, a nuance that would be missed with only a cytotoxicity assay.[2]

Protocol 1: MTS Assay for Cell Viability

This colorimetric assay measures the reduction of a tetrazolium salt (MTS) to a formazan product by metabolically active cells.

Materials:

  • Cells and appropriate culture medium

  • 96-well clear-bottom cell culture plates

  • 4-Azaindole compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 4-azaindole compound in culture medium. The final DMSO concentration should be kept constant and low (<0.5%). Add the diluted compound to the appropriate wells. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

Data Analysis:

  • Subtract the background absorbance (media only) from all readings.

  • Normalize the data to the vehicle control (100% viability).

  • Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).[1][5]

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[3]

Materials:

  • Cells and culture medium

  • 96-well plates

  • 4-Azaindole compound

  • LDH cytotoxicity detection kit

  • Plate reader

Procedure:

  • Follow steps 1-3 from the MTS assay protocol.

  • Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit manufacturer's instructions.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

Troubleshooting and Considerations for Viability/Cytotoxicity Assays
Problem Possible Cause Solution
High Variability Inconsistent cell seeding; Edge effects in the plate.Use a multichannel pipette for seeding; Avoid using the outer wells of the plate.
Low Signal-to-Noise Suboptimal cell number or incubation time.Optimize cell density and assay duration for your specific cell line.
Compound Interference Compound may absorb light at the assay wavelength or react with the assay reagents.Run a control with the compound in cell-free medium to check for interference.

II. Target Engagement: Confirming Compound-Target Interaction in Cells

A critical step in validating a compound's mechanism of action is to demonstrate that it directly binds to its intended target within the complex environment of a living cell.[6] This is known as target engagement. We present two powerful, orthogonal methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Scientific Rationale

Biochemical potency (e.g., in an enzyme assay) does not always translate to cellular activity due to factors like cell permeability and high intracellular ATP concentrations for kinase inhibitors.[7] Target engagement assays provide direct evidence that the compound reaches and binds its target in a physiological context.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[8] When a compound binds to its target protein, the protein is stabilized and will denature at a higher temperature.

Workflow for CETSA

A Treat intact cells with 4-azaindole compound or vehicle B Heat cell suspension across a temperature gradient A->B C Lyse cells (e.g., freeze-thaw) B->C D Separate soluble and precipitated protein fractions (centrifugation) C->D E Analyze soluble fraction for target protein amount (e.g., Western Blot) D->E F Plot protein amount vs. temperature to generate a melt curve E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Materials:

  • Cells expressing the target protein

  • 4-Azaindole compound

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • PCR tubes or plates

  • Thermal cycler

  • Ultracentrifuge

  • Western blotting reagents and antibodies (total protein specific)

Procedure:

  • Cell Treatment: Treat cultured cells with the 4-azaindole compound or vehicle (DMSO) for a specified time.

  • Heating: Harvest and resuspend cells in PBS with inhibitors. Aliquot the cell suspension into PCR tubes and heat them in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3-8 minutes.[9]

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[8]

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blot and plot them against the corresponding temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and engagement.

Protocol 4: NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a specific kinase in live cells.[10] A NanoLuc® luciferase-tagged kinase (the energy donor) is expressed in cells. A fluorescently labeled tracer compound that binds to the kinase (the energy acceptor) is added. If the tracer is bound to the kinase, BRET occurs. A test compound that competes with the tracer for binding will disrupt BRET in a dose-dependent manner.[10]

Materials:

  • Cells transiently or stably expressing the NanoLuc®-kinase fusion protein

  • NanoBRET™ Kinase Tracer and Nano-Glo® Substrate

  • White, opaque 96- or 384-well assay plates

  • Plate reader capable of measuring filtered luminescence

Procedure:

  • Cell Seeding: Seed the engineered cells in the assay plate.

  • Compound and Tracer Addition: Add the 4-azaindole compound at various concentrations, followed by the addition of the NanoBRET™ tracer at its optimal concentration.

  • Incubation: Incubate at 37°C for 2 hours.

  • Substrate Addition: Add the Nano-Glo® substrate.

  • Data Acquisition: Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) within 10 minutes.

Data Analysis:

  • Calculate the corrected BRET ratio by dividing the acceptor signal by the donor signal for each well and subtracting the background ratio from vehicle-only wells.

  • Plot the BRET ratio against the compound concentration to determine the IC50 of target engagement.

III. Downstream Pathway Analysis: Assessing Functional Consequences

Once target engagement is confirmed, the next logical step is to measure the functional consequences of this interaction on downstream signaling pathways.

Case Study 1: Inhibition of Kinase Targets (TGFβRI and PAK1)

Inhibiting a kinase should lead to a decrease in the phosphorylation of its direct substrates. Western blotting with phospho-specific antibodies is a gold-standard method to visualize and quantify these changes.[11] Furthermore, kinase signaling pathways often culminate in changes in cytokine expression and secretion, which can be quantified by ELISA.[12]

This protocol is designed to detect changes in the phosphorylation state of key signaling proteins downstream of TGFβRI (SMAD2/3) and PAK1.

Workflow for Phospho-Protein Western Blotting

A Treat cells with 4-azaindole compound B Lyse cells in buffer with protease & phosphatase inhibitors A->B C Determine protein concentration (e.g., BCA assay) B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a membrane (e.g., PVDF) D->E F Block membrane and probe with primary antibodies (phospho- & total) E->F G Incubate with secondary antibodies and detect signal F->G H Quantify band intensity and normalize phospho-protein to total protein G->H

Caption: Workflow for analyzing protein phosphorylation by Western Blot.

Materials:

  • Cells, culture medium, and 4-azaindole compound

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors[13]

  • Primary antibodies:

    • For TGFβRI pathway: Phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) and Total Smad2/3[13][14]

    • For PAK1 pathway: Phospho-PAK1 (Thr423) and Total PAK1[15][16]

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with a dose-range of the 4-azaindole compound for an appropriate time (e.g., 30 minutes to 2 hours). Include a positive control (e.g., TGF-β ligand to stimulate the TGFβRI pathway).[13]

  • Lysis: Wash cells with cold PBS and lyse on ice.

  • Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a membrane.

  • Blocking: Block the membrane with 5% BSA in TBST to reduce background, as milk contains phosphoproteins that can interfere.[17]

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., phospho-SMAD2/3) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add ECL reagent and capture the chemiluminescent signal.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with the total protein antibody for normalization.

Data Analysis: Quantify the band intensities for both the phospho-protein and the total protein. The key readout is the ratio of the phospho-signal to the total protein signal, which should decrease in a dose-dependent manner with an effective inhibitor.[11]

This protocol measures the concentration of secreted cytokines in the cell culture medium. For example, TGF-β signaling is known to inhibit the production of pro-inflammatory cytokines like IFN-γ and IL-2 in certain immune cells.[18]

Materials:

  • Cell culture supernatant from compound-treated cells

  • Cytokine-specific ELISA kit (e.g., for human IL-2)

  • Plate reader

Procedure:

  • Sample Collection: Collect culture supernatants from cells treated as in the Western blot protocol.

  • ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples.

    • Adding a detection antibody.

    • Adding an enzyme-linked secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Data Acquisition: Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Case Study 2: Inhibition of a Non-Kinase Target (Mycobacterial DprE1)

For non-kinase targets like DprE1, which is involved in building the mycobacterial cell wall, different downstream assays are required. Inhibition of DprE1 disrupts the synthesis of arabinogalactan, a key cell wall component.[19] This can be measured directly by tracking the incorporation of radiolabeled precursors into the cell wall or indirectly by observing secondary effects like a burst in cellular ATP levels.[2][4]

This assay measures the incorporation of a radiolabeled precursor into the cell wall.

Materials:

  • Mycobacterium species (e.g., M. smegmatis or M. bovis BCG) and appropriate growth medium

  • 4-Azaindole compound

  • Radiolabeled precursor (e.g., [14C]acetate or [14C]arabinose)

  • Scintillation counter

Procedure:

  • Bacterial Culture: Grow mycobacteria to mid-log phase.

  • Compound Treatment: Aliquot the culture and treat with various concentrations of the 4-azaindole compound for a set period.

  • Radiolabeling: Add the radiolabeled precursor to the cultures and incubate to allow for incorporation into newly synthesized cell wall components.

  • Harvesting and Lysis: Harvest the bacterial cells, wash to remove unincorporated label, and lyse the cells.

  • Precipitation: Precipitate the macromolecules (including the cell wall) using an agent like trichloroacetic acid (TCA).

  • Quantification: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

Data Analysis: A reduction in incorporated radioactivity in compound-treated samples compared to the vehicle control indicates inhibition of cell wall biosynthesis.

IV. Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the cellular characterization of 4-azaindole compounds. By systematically progressing from broad assessments of cell health to specific assays for target engagement and downstream pathway modulation, researchers can build a comprehensive and validated profile of their compound's mechanism of action. This multi-assay approach, grounded in sound scientific principles, is essential for making informed decisions in the drug discovery and development pipeline, ultimately increasing the probability of success for these promising therapeutic agents.

References

  • Alderwick, L. J., et al. (2015). Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase. PMC.[Link]

  • Ebert, E. C. (1998). Inhibitory effects of transforming growth factor-beta (TGF-β) on certain functions of intraepithelial lymphocytes. PMC.[Link]

  • LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. LI-COR.[Link]

  • Alderwick, L. J., et al. (2015). Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase. PMC.[Link]

  • Bok-Soon, L. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Assay Genie.[Link]

  • Brown, J., et al. (2025). Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. PubMed.[Link]

  • Craig, D. H., et al. (2011). Molecular Imaging of TGFβ-induced Smad2/3 phosphorylation reveals a role for receptor tyrosine kinases in modulating TGFβ signaling. NIH.[Link]

  • Ishizaki, Y., et al. (2013). Inhibition of the First Step in Synthesis of the Mycobacterial Cell Wall Core, Catalyzed by the GlcNAc-1-phosphate Transferase WecA, by the Novel Caprazamycin Derivative CPZEN-45. NIH.[Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • Azure Biosystems. (n.d.). Visualizing and Quantifying phosphoproteins via Western Blotting Part 1 of 2. Azure Biosystems.[Link]

  • Maciąg, E., et al. (2023). Is TGF-β Associated with Cytokines and Other Biochemical or Clinical Risk Parameters in Early-Onset CAD Patients?. MDPI.[Link]

  • ResearchGate. (2025). Biosynthesis of mycobacterial arabinogalactan: Identification of a novel α(1→3) arabinofuranosyltransferase | Request PDF. ResearchGate.[Link]

  • Tjaden, K., et al. (2019). Mycobacterial Cell Wall Synthesis Inhibitors Cause Lethal ATP Burst. Frontiers.[Link]

  • Karaman, M. F., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.[Link]

  • ResearchGate. (n.d.). TGFβ signaling activity. Western Blot analysis of phospho-Smad2 and... ResearchGate.[Link]

  • Martinez-Orozco, R., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH.[Link]

  • Angala, S. K., et al. (2014). Genetics of Mycobacterial Arabinogalactan and Lipoarabinomannan Assembly. PubMed.[Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.[Link]

  • van der Kooij, M. K., et al. (2021). Exploring the relation between TGF-β pathway activity and response to checkpoint inhibition in patients with metastatic melanoma. Clinical and Experimental Immunology.[Link]

  • Early, J. V., et al. (2024). An arylsulfonamide that targets cell wall biosynthesis in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[Link]

  • ResearchGate. (2015). How do you do your western blot normalization ?. ResearchGate.[Link]

  • Mdluli, K., et al. (2000). Mycobacterial Cell Wall Synthesis Inhibitors Cause Lethal ATP Burst. MDPI.[Link]

  • Molina, D. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.[Link]

  • Sanjabi, S., et al. (2017). Regulation of the Immune Response by TGF-β: From Conception to Autoimmunity and Infection. PMC.[Link]

  • Kar, S., et al. (2014). MTT assay to determine the IC50 value of the different drugs and... ResearchGate.[Link]

  • Crick, D. C., et al. (2001). Biosynthesis of the arabinogalactan-peptidoglycan complex of Mycobacterium tuberculosis. Glycobiology.[Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS.[Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.[Link]

  • LI-COR Biosciences. (n.d.). Normalization Handbook. LI-COR.[Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube.[Link]

  • bioRxiv. (2026). Transforming Growth Factor β1 Modulates Sex Differences in Cardiac Myofibroblast Activation on Hydrogel Biomaterials. bioRxiv.[Link]

  • Sun, Z., et al. (2022). Mettl3 synergistically regulates TGF-β/SMAD2/3 to promote proliferation and metastasis of gastric cancer. PMC.[Link]

  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube.[Link]

  • Chen, C. Y., et al. (2022). The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein. PMC.[Link]

  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.[Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray.[Link]

Sources

Application Notes and Protocols for 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride (CAS Number: 27311-25-7). As a specialized heterocyclic amine, this compound is integral to various research and drug development endeavors. The protocols outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel. These guidelines are founded on established principles of chemical safety and are supplemented with data from structurally related compounds. It is imperative to obtain and consult the supplier-specific Safety Data Sheet (SDS) prior to any handling of this compound.

Introduction: Understanding the Compound

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride belongs to the pyrrolopyridine class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The dihydrochloride salt form generally enhances the solubility and stability of the parent amine, making it more amenable to use in aqueous solutions for experimental purposes.

The pyrrolopyridine core is a key pharmacophore in numerous developmental drug candidates, exhibiting a wide range of biological activities. Therefore, understanding the proper handling and storage of this specific derivative is crucial for maintaining its chemical integrity and ensuring the validity of experimental results.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride was not publicly available at the time of this writing, a risk assessment can be conducted based on the general properties of heterocyclic amines and related pyrrolopyridine compounds.

General Hazards of Heterocyclic Amines:

  • Irritation: Can cause irritation to the skin, eyes, and respiratory tract.

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Sensitization: Some amines are known to be sensitizers.

Inferred Hazards for the Target Compound: Based on the structure, the compound should be treated as a potentially hazardous substance. The dihydrochloride salt, while generally more stable, can still pose risks.

Risk Mitigation Workflow:

A Receipt of Compound B Obtain Supplier-Specific SDS A->B C Review SDS for Specific Hazards B->C SDS Available F No SDS Available B->F SDS Unavailable D Define Handling Protocols & PPE C->D E Proceed with Experimentation D->E G Treat as Potentially Hazardous Substance F->G H Implement General Safe Handling Practices G->H H->E

Caption: Workflow for risk assessment prior to handling.

Recommended Storage Conditions

Proper storage is critical to maintain the stability and purity of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride. Based on data for structurally similar compounds and general best practices for hygroscopic and light-sensitive chemicals, the following conditions are recommended.[2][3]

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize degradation and maintain long-term stability.[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and degradation from atmospheric moisture.
Light Protect from light.Many heterocyclic compounds are light-sensitive.[3][4]
Container Tightly sealed, opaque or amber glass vial.To protect from light and moisture.[3][4]
Hygroscopicity Store in a desiccator.Dihydrochloride salts are often hygroscopic.

Safe Handling Protocols

Adherence to strict safety protocols is essential when handling this compound. The following procedures are based on general guidelines for handling potentially hazardous research chemicals.[5][6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE ItemSpecification
Eye Protection Chemical safety goggles with side shields.
Hand Protection Nitrile gloves. Change gloves immediately if contaminated.
Body Protection A properly fastened lab coat.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.
Engineering Controls
  • Chemical Fume Hood: All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible.

General Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace in a chemical fume hood by lining it with absorbent bench paper.

  • Weighing: To weigh the solid compound, use a tared weigh boat or paper within the fume hood. Avoid creating dust.

  • Solution Preparation: Add the solvent to the solid slowly to avoid splashing. If sonication is required to dissolve the compound, ensure the vial is securely capped.

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for proper disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

  • Decontamination: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Protocol for Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for experimental reproducibility.

Materials
  • 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride

  • Anhydrous, research-grade solvent (e.g., DMSO, water, or an appropriate buffer)

  • Calibrated analytical balance

  • Sterile, amber glass vials with screw caps

  • Calibrated micropipettes

  • Vortex mixer and/or sonicator

Step-by-Step Protocol
  • Pre-dissolution Preparation: Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound into a sterile vial.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of the chosen solvent to the vial.

  • Dissolution: Securely cap the vial and vortex until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.

  • Storage of Stock Solution: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed and protected from light.

Stock Solution Preparation Workflow:

Start Start: Prepare Stock Solution Equilibrate Equilibrate Compound to Room Temperature Start->Equilibrate Weigh Weigh Compound in Fume Hood Equilibrate->Weigh AddSolvent Add Calculated Volume of Solvent Weigh->AddSolvent Dissolve Vortex/Sonicate to Dissolve AddSolvent->Dissolve Aliquot Aliquot into Light-Protected Vials Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End: Stock Solution Ready Store->End

Caption: Protocol for preparing a stock solution.

Stability Considerations

The stability of the compound in both solid and solution form is crucial for experimental success.

  • Solid Form: As a dihydrochloride salt, the solid is likely more stable than the free base. However, it is imperative to protect it from moisture and light to prevent degradation.

  • In Solution: The stability of the compound in solution is solvent-dependent. For aqueous solutions, it is advisable to use freshly prepared solutions or to conduct stability studies to determine the acceptable storage duration. For long-term storage, DMSO is often a suitable solvent when stored at -20°C or below.

Disposal

All waste containing 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. This includes unused solid material, contaminated consumables, and solutions.

Conclusion

The proper handling and storage of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride are paramount for ensuring researcher safety and maintaining the integrity of the compound for research and development. By adhering to the protocols outlined in this application note, researchers can minimize risks and ensure the reliability of their experimental outcomes. Always prioritize obtaining and reviewing the supplier-specific Safety Data Sheet before commencing any work with this compound.

References

  • AbacipharmTech. (n.d.). 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride. Retrieved from [Link]

  • Clinisciences. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First. Retrieved from [Link]

  • Braskem. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). General Chapters: <1079> GOOD STORAGE AND SHIPPING PRACTICES. Retrieved from [Link]

  • Carl Roth. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]

  • Rosalind Franklin University. (n.d.). Chemical Safety for Laboratory Employees. Retrieved from [Link]

  • Shafaat, K., Hussain, A., Kumar, B., Hasan, R., Prabhat, P., & Yadav, V. K. (2013). AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS. World Journal of Pharmacy and Pharmaceutical Sciences, 2(5), 2499-2515. Retrieved from [Link]

Sources

Application Notes & Protocols: Molecular Docking Studies with 7-Azaindole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Molecular docking is a cornerstone of structure-based drug design, providing critical insights into the binding mechanisms of small molecules with their macromolecular targets.[1][2] This guide offers a detailed protocol for conducting molecular docking studies on 7-azaindole analogs, a privileged scaffold in medicinal chemistry. The 7-azaindole framework is a key component in numerous approved and clinical-stage drugs, particularly kinase inhibitors, due to its unique ability to act as an excellent "hinge-binding" motif.[3][4][5] This document provides both the theoretical underpinnings and practical, step-by-step protocols for receptor and ligand preparation, docking simulation, and results analysis, designed for researchers, scientists, and drug development professionals.

Introduction: The Power of Docking and the Privilege of 7-Azaindole

Molecular docking computationally predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex.[6] It is an indispensable tool for virtual screening, hit identification, and lead optimization.[2][7] The process involves two main stages: sampling the conformational space of the ligand within the receptor's active site and then ranking these conformations using a scoring function to estimate binding affinity.[2]

The 7-azaindole scaffold has garnered significant attention as a "kinase privileged fragment."[3][8] Its structure is bioisosteric to purines and indoles, allowing it to mimic natural binding patterns.[4] The key to its efficacy, particularly in kinase inhibition, lies in the arrangement of the pyridine nitrogen atom (a hydrogen bond acceptor) and the pyrrole NH group (a hydrogen bond donor). This configuration enables the formation of potent, bidentate hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[3][8] The FDA-approved B-RAF inhibitor, Vemurafenib, is a prime example of a successful drug developed from this 7-azaindole fragment.[3][8]

Foundational Principles: Causality in Docking Protocols

A successful docking experiment is not merely about running software; it is about meticulous preparation and validation. Each step is designed to create the most biophysically realistic model possible from static crystal structures.

  • Receptor Preparation: X-ray crystal structures from the Protein Data Bank (PDB) are static snapshots and often incomplete. They may lack hydrogen atoms, contain non-standard residues, or have missing side chains or loops. Preparation involves "cleaning" the structure by removing experimental artifacts (e.g., co-solvents, crystallographic waters) and then "correcting" it by adding hydrogens, assigning appropriate atom types, and calculating partial charges. This ensures that the electrostatic and steric properties of the receptor are accurately represented.[9][10]

  • Ligand Preparation: A ligand's 3D conformation, tautomeric state, and protonation state are critical for its interaction with a receptor. Ligand preparation workflows generate low-energy 3D conformers, assign correct bond orders, add hydrogens, and calculate partial charges. For flexible docking, defining rotatable bonds is essential to allow the algorithm to explore different conformations during the simulation.[11][12]

  • The Search Space (Grid Box): The docking algorithm must be told where to search. Defining a "grid box" or "search space" confines the calculation to the region of interest, typically the known active site. The size and precise location of this box are critical parameters that directly influence the quality and speed of the docking run.[13]

Experimental Workflow and Protocols

This section details a comprehensive, step-by-step workflow for a typical molecular docking study. While the protocol uses commands and concepts applicable to the widely used AutoDock Vina software, the principles are transferable to other docking suites like Schrödinger's Glide or GOLD.[14][15][16]

G cluster_prep Part A: System Preparation cluster_dock Part B: Docking Simulation cluster_analysis Part C: Analysis & Validation PDB 1. Obtain Receptor Structure (e.g., from PDB) PrepReceptor 2. Prepare Receptor - Remove water, ions - Add polar hydrogens - Assign partial charges PDB->PrepReceptor DefineGrid 5. Define Binding Site (Grid Box Generation) PrepReceptor->DefineGrid Ligand 3. Obtain Ligand Structure (2D sketch or 3D file) PrepLigand 4. Prepare Ligand - Generate 3D conformer - Add hydrogens - Define rotatable bonds - Assign partial charges Ligand->PrepLigand RunDocking 6. Execute Docking (e.g., AutoDock Vina) PrepLigand->RunDocking DefineGrid->RunDocking AnalyzePoses 7. Analyze Results - Binding Energy/Score - Binding Poses RunDocking->AnalyzePoses Visualize 8. Visualize Interactions (Hydrogen Bonds, Hydrophobic, etc.) AnalyzePoses->Visualize Validate 9. Validate Protocol (Re-docking, RMSD Calculation) AnalyzePoses->Validate

Caption: High-level workflow for a molecular docking study.
Protocol A: Receptor Preparation

Objective: To prepare a PDB structure of a target protein (e.g., a kinase) for docking.

  • Obtain Structure: Download the PDB file of your target protein from the . If possible, choose a high-resolution structure (<2.5 Å) with a co-crystallized ligand similar to your scaffold.

  • Clean Structure: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, Biovia Discovery Studio).[12]

    • Remove all non-essential molecules: water molecules (unless a specific water is known to be critical for binding), co-factors, ions, and any co-crystallized ligands.[10]

    • If the protein is a multimer, retain only the chain(s) that form the active site of interest.

  • Add Hydrogens & Assign Charges: Use a dedicated preparation tool, such as AutoDockTools (ADT) or the Protein Preparation Wizard in Schrödinger Maestro.[11][17]

    • Add polar hydrogen atoms to satisfy the valency of atoms.

    • Merge non-polar hydrogens.

    • Assign partial atomic charges. For AutoDock, Kollman charges are a common choice.

  • Save Prepared Receptor: Save the final structure in the required format for your docking software (e.g., .pdbqt for AutoDock). This file now contains coordinate, charge, and atom type information.[11]

Protocol B: Ligand Preparation (7-Azaindole Analog)

Objective: To generate a low-energy, 3D conformation of the ligand ready for docking.

  • Create 2D Structure: Draw your 7-azaindole analog using a chemical sketcher like ChemDraw or MarvinSketch.

  • Generate 3D Conformation: Convert the 2D sketch to a 3D structure. Use software like Open Babel or the LigPrep module in Schrödinger to generate one or more low-energy conformers.[17]

  • Add Hydrogens & Assign Charges:

    • Add hydrogen atoms, ensuring the correct protonation state at physiological pH (typically 7.4).

    • Assign partial charges (e.g., Gasteiger charges in ADT).[11]

  • Define Rotatable Bonds: The software will automatically detect and define rotatable bonds. This is crucial for flexible docking, allowing the ligand to change conformation within the active site.[11]

  • Save Prepared Ligand: Save the final ligand structure in the appropriate format (e.g., .pdbqt for AutoDock).

Protocol C: Docking Simulation & Analysis

Objective: To dock the prepared ligand into the receptor and analyze the results.

  • Define the Search Space (Grid Box):

    • Using ADT or a similar tool, define a 3D grid box that encompasses the entire binding site.[18]

    • Causality: The box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search and save computational time. A common practice is to center the box on the position of a known co-crystallized ligand.

  • Configure and Run Docking (AutoDock Vina Example):

    • Create a configuration text file (config.txt) specifying the input files and grid box parameters:[18]

    • Execute the docking run from the command line: vina --config config.txt --log results.log[13]

  • Analyze Docking Scores: The output log file will contain a table of the top-ranked binding poses and their corresponding scores (binding energies in kcal/mol). For Vina, a more negative score indicates a more favorable predicted binding affinity.[19]

  • Visualize Binding Poses: Load the receptor and the output poses (results.pdbqt) into a visualization tool. Analyze the top-scoring pose to understand its interactions with the receptor.

    • Look for the characteristic bidentate hydrogen bonds between the 7-azaindole scaffold and the kinase hinge region.[8][20]

    • Identify other interactions, such as hydrophobic contacts, pi-stacking, or salt bridges, formed by the substituents on your analog.[21]

G cluster_kinase Kinase Hinge Region cluster_azaindole 7-Azaindole Scaffold Res1 Backbone C=O (e.g., Glu) Res2 Backbone N-H (e.g., Cys) Azaindole Pyrrole N-H ······ Pyridine N Res2:e->Azaindole:w H-bond (acceptor) Azaindole:e->Res1:w H-bond (donor)

Caption: Key bidentate hydrogen bonds of 7-azaindole with a kinase hinge.

Self-Validation: Ensuring Protocol Trustworthiness

A critical step before screening novel compounds is to validate your docking protocol.[22][23]

Protocol D: Validation by Re-docking

Objective: To confirm that your docking protocol can accurately reproduce a known experimental binding pose.

  • Select a System: Choose a high-resolution crystal structure of your target protein with a bound ligand (ideally, a 7-azaindole analog).

  • Prepare System: Prepare the receptor as in Protocol A. Extract the co-crystallized ligand and prepare it as in Protocol B. Crucially, save a copy of the original experimental ligand pose.

  • Dock: Dock the prepared ligand back into the prepared receptor using the exact same protocol (grid box, software settings) you intend to use for your novel analogs.

  • Calculate RMSD: Superimpose the top-scoring docked pose with the original experimental pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two ligand poses.[24]

  • Evaluate: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that your protocol has sufficient accuracy.[24][25] If the RMSD is high, you may need to adjust parameters like the grid box size/location or use a different scoring function.

Data Presentation

Summarize the results for your series of 7-azaindole analogs in a clear, tabular format.

Compound IDDocking Score (kcal/mol)Re-docking RMSD (Å)Key Interacting Residues (H-Bonds)Other Key Interactions
Control -9.51.12Cys919, Glu917Phe1047 (pi-stacking)
Analog-01 -10.2N/ACys919, Glu917Asp1046 (salt bridge)
Analog-02 -8.8N/ACys919, Glu917Val848 (hydrophobic)
Analog-03 -9.9N/ACys919, Glu917Phe1047 (pi-stacking)

Conclusion

Molecular docking of 7-azaindole analogs is a powerful method for generating hypotheses to guide drug design. The success of these in silico experiments hinges on a deep understanding of the underlying principles and adherence to rigorous, validated protocols. By carefully preparing the biological system, validating the computational method, and critically analyzing the predicted binding modes, researchers can effectively leverage this technique to accelerate the discovery of novel therapeutics targeting kinases and other important protein families.

References

  • Wang, Y. et al. (2022). Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1,2,3-triazol Bearing N-Benzamide Derivatives.
  • A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.).
  • Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia. (n.d.). PubMed Central. Available at: [Link]

  • Bao, X. et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at: [Link]

  • Guedes, I. A. et al. (2021). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Available at: [Link]

  • A, K. et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. Available at: [Link]

  • El-Sayed, N. et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers. Available at: [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (n.d.). Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2023). YouTube. Available at: [Link]

  • Protein Ligand Docking Lesson Plan. (2022). Schrödinger. Available at: [Link]

  • Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Available at: [Link]

  • Ohno, H. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE. Available at: [Link]

  • Molecular Docking Tutorial. (n.d.). Available at: [Link]

  • Zhang, L. et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Tutorial – AutoDock Vina. (2020). Available at: [Link]

  • How to interprete and analyze molecular docking results? (2023). ResearchGate. Available at: [Link]

  • Docking and scoring. (n.d.). Schrödinger. Available at: [Link]

  • Ballante, F. (2020). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Available at: [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. (2020). YouTube. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Available at: [Link]

  • Glide. (n.d.). Schrödinger. Available at: [Link]

  • Tutorial: Docking with Glide. (n.d.). UC Santa Barbara. Available at: [Link]

  • Baxter, C. A. (n.d.). Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • Salmaso, V., & Moro, S. (2018). Molecular docking in drug design: Basic concepts and application spectrums. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Available at: [Link]

  • De Rienzo, F. et al. (2021). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). MDPI. Available at: [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute. Available at: [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. Available at: [Link]

  • Schrödinger Notes—Molecular Docking. (2024). J's Blog. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Principles and Applications of Molecular Docking in Drug Discovery and Development. ResearchGate. Available at: [Link]

  • How I can analyze and present docking results? (2018). Matter Modeling Stack Exchange. Available at: [Link]

  • Velaparthi, U. et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI. Available at: [Link]

  • Kellenberger, E. et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link]

  • Shrodinger Ligand Docking Tips and Help. (2021). Reddit. Available at: [Link]

  • #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. (2020). YouTube. Available at: [Link]

Sources

Application Notes & Protocols: The Use of Pyrrolopyridines as Antiviral Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Pyrrolopyridines in Antiviral Research

The pyrrolopyridine scaffold, a heterocyclic ring system, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This structure is present in several natural alkaloids with demonstrated antiviral properties and serves as a crucial pharmacophore in synthetic compounds.[1] Notably, the pyrrolopyridine nucleus can mimic the purine ring of ATP, enabling it to function as a competitive inhibitor for various enzymes, particularly kinases.[2] This has led to the successful development of pyrrolopyridine derivatives in oncology, and increasingly, in virology.[2]

The growing threat of drug-resistant viral strains and the need for broad-spectrum antiviral agents have catalyzed the exploration of novel chemical scaffolds.[3] Pyrrolopyridine derivatives have shown promise against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), influenza viruses, and coronaviruses.[4][5][6][7] Their mechanisms of action are diverse, targeting various stages of the viral life cycle, from entry and replication to maturation.[4][8] This document provides a detailed guide on the application and evaluation of pyrrolopyridine compounds as potential antiviral agents, outlining core mechanisms and providing robust experimental protocols for their characterization.

Section 1: Mechanisms of Antiviral Action

Pyrrolopyridine derivatives exert their antiviral effects by targeting key viral or host-cell components essential for viral replication. The specific mechanism is highly dependent on the viral target and the chemical substitutions on the pyrrolopyridine core.

1.1 Inhibition of Viral Enzymes: A primary mechanism is the inhibition of viral enzymes crucial for replication.[4]

  • Polymerases: The RNA-dependent RNA polymerase (RdRp) is a prime target for viruses like HCV and influenza.[5][9] Pyrrolopyridine analogs can act as non-nucleoside inhibitors, binding to allosteric sites on the polymerase and disrupting its function.[5] For example, certain pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant inhibitory activity against the HCV NS5B polymerase.[5] Similarly, pimodivir (JNJ-63623872), a pyrrolopyridine derivative, is an inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit, which is critical for viral RNA replication.[10]

  • Reverse Transcriptase (RT): In retroviruses like HIV, RT is essential for converting the viral RNA genome into DNA. Pyrrolopyridine compounds have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4]

  • Other Viral Enzymes: Other targets include viral proteases, integrases, and helicases, where the pyrrolopyridine scaffold can be adapted to fit into active or allosteric sites.[11]

1.2 Blocking Viral Entry: Preventing the virus from entering the host cell is another effective antiviral strategy.

  • HIV Entry Inhibition: Fostemsavir, an FDA-approved anti-HIV drug, is a prodrug of temsavir, which contains a pyrrolopyridine ring.[8] Temsavir is an attachment inhibitor that binds directly to the HIV-1 gp120 envelope glycoprotein, preventing the initial interaction with host cell CD4+ T cells and blocking viral entry.[8][12]

1.3 Targeting Host-Cell Factors: Some pyrrolopyridine derivatives may target host-cell kinases that are co-opted by the virus for its replication. By mimicking ATP, these compounds can inhibit host kinases like Adaptor-Associated Kinase 1 (AAK1) or Cyclin G-associated kinase (GAK), which are involved in viral entry and budding.[2][4]

Below is a diagram illustrating the inhibition of a viral polymerase, a common mechanism for pyrrolopyridine antivirals.

G Start Start: Synthesized Pyrrolopyridine Compound Cytotoxicity Protocol 2.1: Cytotoxicity Assay (MTT/XTT) Determine CC50 Start->Cytotoxicity Dose_Selection Select Non-Toxic Concentrations (Well below CC50) Cytotoxicity->Dose_Selection Antiviral_Assay Protocol 2.2: Antiviral Efficacy Assay (e.g., Plaque Reduction) Determine EC50 Dose_Selection->Antiviral_Assay Data_Analysis Protocol 2.3: Data Analysis Calculate Selectivity Index (SI) Antiviral_Assay->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: Standard Workflow for Antiviral Compound Evaluation.

Protocol 2.1: Determination of Cytotoxicity (CC50)

Rationale: Before assessing antiviral activity, it is crucial to determine the concentration at which the compound is toxic to the host cells. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply because the host cells are dying. The 50% cytotoxic concentration (CC50) is the standard metric derived from this assay.

Methodology: MTT Assay

  • Cell Plating: Seed a suitable host cell line (e.g., MDCK for influenza, MT-4 for HIV, Huh-7 for HCV) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare a 2-fold serial dilution of the pyrrolopyridine compound in cell culture medium. Include a "cells only" control (medium only) and a "lysis" control (e.g., Triton X-100) for determining 0% and 100% cytotoxicity, respectively.

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the diluted compound to the appropriate wells. Incubate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (dose-response curve) to determine the CC50 value.

Parameter Description
Cell Line e.g., Vero, MDCK, MT-4, Huh-7.5
Seeding Density e.g., 1 x 10^4 cells/well
Incubation Time 48-72 hours
Compound Conc. Range finding (e.g., 0.1 µM to 100 µM)
CC50 Concentration causing 50% reduction in cell viability
Protocol 2.2: Determination of Antiviral Efficacy (EC50)

Rationale: This protocol determines the concentration of the compound required to inhibit viral replication by 50% (the 50% effective concentration, or EC50). The Plaque Reduction Assay is a gold-standard method for viruses that cause visible damage (cytopathic effect, or CPE) to a cell monolayer.

Methodology: Plaque Reduction Assay (PRA)

  • Cell Plating: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Preparation: Prepare serial dilutions of the virus stock in serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers and infect them with a dilution of the virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: During the adsorption period, prepare various non-toxic concentrations of the pyrrolopyridine compound (as determined in Protocol 2.1) in an overlay medium (e.g., 1.2% Avicel or low-melting-point agarose in culture medium).

  • Overlay Application: After adsorption, remove the virus inoculum and wash the cells gently with PBS. Add the compound-containing overlay medium to each well. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions (plaques).

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-4 days, depending on the virus's replication kinetics.

  • Plaque Visualization: Remove the overlay and fix the cells with a 4% formaldehyde solution. Stain the cell monolayer with a solution of crystal violet, which stains viable cells purple. Plaques will appear as clear zones where cells have been lysed by the virus.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.

Protocol 2.3: Data Analysis and Interpretation

Rationale: The therapeutic potential of an antiviral compound is not just its potency (EC50) but also its safety (CC50). The Selectivity Index (SI) provides a quantitative measure of the compound's therapeutic window.

Calculation of the Selectivity Index (SI)

The SI is the ratio of the cytotoxicity to the antiviral activity:

SI = CC50 / EC50

A higher SI value is desirable, as it indicates that the compound is effective at concentrations well below those at which it is toxic to host cells. A compound with an SI > 10 is generally considered a promising candidate for further development.

Compound IDVirus TargetCC50 (µM)EC50 (µM)Selectivity Index (SI)
Pyrrolo-AInfluenza A>1001.2>83.3
Pyrrolo-BHIV-1750.5150
Pyrrolo-CHCV528.95.8
Control Drug (e.g., Oseltamivir)>10000.9>1111

Conclusion

Pyrrolopyridines represent a highly adaptable and promising scaffold for the development of novel antiviral agents. Their ability to target a wide array of viral and host-cell proteins provides a rich foundation for drug discovery programs. The protocols detailed in this guide offer a standardized workflow for the initial characterization of these compounds, from assessing their safety profile to quantifying their antiviral potency. By systematically determining the CC50, EC50, and the resulting Selectivity Index, researchers can effectively identify and prioritize lead candidates for further preclinical and clinical development, contributing to the arsenal of therapies against existing and emerging viral threats.

References

  • Soror, S. H., et al. (2018). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. European Journal of Pharmaceutical Sciences, 127, 106-119. [Link]

  • Veselov, M. S., et al. (2020). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. [Link]

  • Fani, M., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Molecules, 26(16), 4785. [Link]

  • Abdel-Maksoud, M. S., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 405-423. [Link]

  • Popa, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(11), 3467. [Link]

  • Warren, T. K., et al. (2016). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry, 59(10), 4649-4668. [Link]

  • Martinez-Sobrido, L., et al. (2022). Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors. Pharmaceuticals, 15(7), 856. [Link]

  • Ison, M. G., et al. (2020). A Phase 2 Study of Pimodivir (JNJ-63623872) in Combination With Oseltamivir in Elderly and Nonelderly Adults Hospitalized With Influenza A Infection. The Journal of Infectious Diseases, 222(7), 1100-1109. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Pyridopyrimidines as Inhibitors of Hepatitis C Virus. ChemMedChem, 6(8), 1344-1347. [Link]

  • Soror, S. H., et al. (2018). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. ResearchGate. [Link]

  • Fehr, A. R., et al. (2021). Identification of a series of pyrrolo-pyrimidine-based SARS-CoV-2 Mac1 inhibitors that repress coronavirus replication. Journal of Virology, 95(22), e00975-21. [Link]

  • Soror, S. H., et al. (2016). Design, synthesis, assessment, and molecular docking of novel pyrrolopyrimidine (7-deazapurine) derivatives as non-nucleoside hepatitis C virus NS5B polymerase inhibitors. Bioorganic & Medicinal Chemistry, 24(10), 2260-2274. [Link]

  • Basile, A., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Molecules, 29(14), 3328. [Link]

  • Ison, M. G., et al. (2020). A Phase 2 Study of Pimodivir (JNJ-63623872) in Combination With Oseltamivir in Elderly and Nonelderly Adults Hospitalized With Influenza A Infection. The Journal of Infectious Diseases, 222(7), 1100-1109. [Link]

  • Wang, Z., et al. (2019). Synthesis and Anti-HIV-1 Activity Evaluation for Novel 3a,6a-Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives. Molecules, 24(18), 3291. [Link]

  • Kao, R. Y., et al. (2015). Synthesis and inhibitory effects of novel pyrimido-pyrrolo-quinoxalinedione analogues targeting nucleoproteins of influenza A virus H1N1. European Journal of Medicinal Chemistry, 103, 33-42. [Link]

  • Stuyver, L. J., et al. (2009). Anti-hepatitis C Virus Activity of Novel β-D-2′-C-methyl-4′-azido Pyrimidine Nucleoside Phosphoramidate Prodrugs. Antimicrobial Agents and Chemotherapy, 53(7), 2826-2832. [Link]

  • Al-Ostath, A., et al. (2024). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Journal of Inflammation Research, 17, 1-19. [Link]

  • Saczewski, F., & Gdaniec, M. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Hayden, F. G., et al. (2019). Phase 2b Study of Pimodivir (JNJ-63623872) as Monotherapy or in Combination With Oseltamivir for Treatment of Acute Uncomplicated Seasonal Influenza A: TOPAZ Trial. The Journal of Infectious Diseases, 219(7), 1026-1034. [Link]

  • Kao, R. Y., et al. (2015). Synthesis and inhibitory effects of novel pyrimido-pyrrolo-quinoxalinedione analogues targeting nucleoproteins of influenza A virus H1N1. ResearchGate. [Link]

  • Olsen, D. B., et al. (2014). Derivatives of imidazotriazine and pyrrolotriazine C-nucleosides as potential new anti-HCV agents. Bioorganic & Medicinal Chemistry Letters, 24(21), 5024-5028. [Link]

  • El-Faham, A., et al. (2021). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. RSC Advances, 11(29), 17855-17867. [Link]

  • Hayden, F. G., et al. (2019). Phase 2b Study of Pimodivir (JNJ-63623872) as Monotherapy or in Combination With Oseltamivir for Treatment of Acute Uncomplicated Seasonal Influenza A: TOPAZ Trial. The Journal of Infectious Diseases, 219(7), 1026-1034. [Link]

  • Gatti, R., et al. (2000). Pyrrolo[1,2-f]phenanthridines and related non-rigid analogues as antiviral agents. Il Farmaco, 55(4), 289-296. [Link]

  • Wang, Y., et al. (2021). Small Molecule Inhibitors of Influenza Virus Entry. Viruses, 13(6), 1149. [Link]

  • Akram, M., et al. (2022). A Review of FDA-Approved Anti-HIV-1 Drugs, Anti-Gag Compounds, and Potential Strategies for HIV-1 Eradication. International Journal of Molecular Sciences, 23(19), 11339. [Link]

  • Wang, G., et al. (2025). New Developments in Influenza Polymerase Inhibitors. The Journal of Infectious Diseases, jiaf126. [Link]

Sources

Application Notes & Protocols for the Development of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and angiogenesis.[1] Aberrant activation of this pathway, driven by genetic alterations such as gene fusions, activating mutations, or amplifications, is a key oncogenic driver in a variety of solid tumors.[2][3] This has established the FGFR family as a compelling therapeutic target. The development of small-molecule inhibitors targeting FGFRs has led to approved therapies for cancers like cholangiocarcinoma and urothelial carcinoma, marking a significant advancement in precision medicine.[2] This guide provides a comprehensive overview of the principles and methodologies essential for the discovery and preclinical development of novel FGFR inhibitors, intended for researchers, chemists, and pharmacologists in the field of oncology drug discovery.

The FGFR Signaling Axis: A Prime Oncogenic Target

The FGFR family comprises four highly conserved receptor tyrosine kinases (RTKs): FGFR1, FGFR2, FGFR3, and FGFR4.[4] These receptors are located on the cell surface and, upon binding with their FGF ligands, dimerize and autophosphorylate their intracellular kinase domains.[1][3] This phosphorylation event initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately drive cellular responses.

Genetic alterations can lead to ligand-independent, constitutive activation of this pathway, promoting uncontrolled tumor growth, survival, and angiogenesis.[2] The specific type of alteration often correlates with certain cancer types, making them ideal targets for tailored therapies.

  • FGFR1 Amplifications: Commonly found in squamous non-small cell lung cancer and breast cancer.

  • FGFR2 Fusions: A hallmark of intrahepatic cholangiocarcinoma (iCCA).[4]

  • FGFR3 Mutations and Fusions: Prevalent in urothelial (bladder) carcinoma.[4]

  • FGFR4 Activation: Implicated in hepatocellular carcinoma.

Targeting these oncogenic drivers with selective inhibitors is a rational and clinically validated strategy to halt tumor progression.[4]

FGFR_Signaling_Pathway Canonical FGFR Signaling Pathways cluster_membrane FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG (Co-receptor) HSPG->FGFR Stabilizes P1 P FGFR->P1 P2 P FGFR->P2 FRS2 FRS2 P1->FRS2 Recruits & Phosphorylates PI3K PI3K P1->PI3K STAT STAT P1->STAT PLCg PLCγ P2->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT Proliferation Proliferation Survival Angiogenesis Nucleus->Proliferation P_anchor P_anchor2

Caption: Simplified overview of the canonical FGFR signaling cascade.

The FGFR Inhibitor Discovery Cascade: From Hit to Lead

The development of FGFR inhibitors follows a structured workflow designed to identify potent, selective, and cell-active compounds. This process begins with high-throughput screening against the isolated kinase domain and progresses to complex cell-based and in vivo models.

Screening_Workflow FGFR Inhibitor Screening & Development Workflow HTS Primary Screen: Biochemical Assay (e.g., TR-FRET, Luminescence) - High-Throughput - Identify initial 'hits' HitConf Hit Confirmation & IC50 Determination - Dose-response curves - Confirm potency HTS->HitConf Validate Hits Selectivity Selectivity Profiling - Panel of other kinases - Assess off-target effects HitConf->Selectivity Assess Specificity CellAssay Secondary Screen: Cell-Based Assays - Proliferation (e.g., CellTiter-Glo) - Target engagement (e.g., Western Blot) HitConf->CellAssay Evaluate Cellular Activity LeadOp Lead Optimization - Medicinal chemistry to improve potency, selectivity, ADME properties Selectivity->LeadOp CellAssay->LeadOp Refine Candidates InVivo In Vivo Efficacy Models - Xenograft studies - Evaluate anti-tumor activity LeadOp->InVivo Test in Preclinical Models

Caption: A typical workflow for discovering and developing FGFR inhibitors.

Biochemical Assays: Quantifying Kinase Inhibition

The foundational step is to measure a compound's ability to directly inhibit the enzymatic activity of the FGFR kinase domain. These assays are typically performed in a cell-free system using recombinant FGFR protein, a substrate, and ATP.

Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol measures the amount of ATP remaining after a kinase reaction. A decrease in signal indicates higher kinase activity (more ATP consumed), so potent inhibitors will result in a higher luminescence signal.

  • Principle: The Kinase-Glo® reagent uses the luciferase enzyme to generate a luminescent signal from ATP. The amount of light produced is directly proportional to the amount of ATP present.

  • Application: Ideal for high-throughput screening (HTS), dose-response studies (IC50 determination), and mechanism of action studies.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Assay Buffer, recombinant FGFR2 enzyme, Poly-(Glu,Tyr) substrate, and ATP solution as recommended by the kit manufacturer (e.g., BPS Bioscience, Cat. #79768).[5]

  • Compound Plating: Dispense 2.5 µL of the test inhibitor (dissolved in DMSO) at various concentrations into a 96-well white plate. Include a "no inhibitor" positive control (DMSO only) and a "no enzyme" negative control.

  • Enzyme Addition: Add 20 µL of the master mix containing FGFR2 enzyme and substrate to each well, except the "no enzyme" control.

  • Reaction Initiation: Add 2.5 µL of ATP solution to all wells to start the kinase reaction. Mix gently and incubate at 30°C for 45-60 minutes.

  • Signal Detection: After incubation, add 25 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 15 minutes to stabilize the signal.

  • Data Acquisition: Read the luminescence on a compatible microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the results and determine the IC50 value using a non-linear regression curve fit.

Inhibitor TypeTarget(s)Typical IC50 Range (nM)Example Compound(s)
Pan-FGFR Inhibitor FGFR1, 2, 31 - 20Erdafitinib, Infigratinib[4]
Selective FGFR Inhibitor e.g., FGFR1/2/3< 10Infigratinib[4]
Irreversible Inhibitor Pan-FGFR or specific isoforms1 - 50Futibatinib[6]

Table 1: Representative Potency of Different Classes of FGFR Inhibitors.

Cell-Based Assays: Assessing Activity in a Biological Context

After identifying biochemically active compounds, it is crucial to confirm their activity in cancer cells that are dependent on FGFR signaling.

Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantifying ATP, which is an indicator of metabolically active cells.

  • Principle: Similar to the kinase assay, this method uses luciferase to measure intracellular ATP levels. A decrease in luminescence indicates reduced cell viability due to inhibitor treatment.

  • Application: To determine the anti-proliferative efficacy (GI50/IC50) of an inhibitor in cancer cell lines with specific FGFR alterations.

Step-by-Step Methodology:

  • Cell Line Selection: Choose a cancer cell line with a known oncogenic FGFR alteration (see Table 2). For example, the MDA-MB453 breast cancer cell line overexpresses FGFR4.[7]

  • Cell Seeding: Plate cells in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the FGFR inhibitor for 72 hours.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Signal Detection & Analysis: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the signal. Read luminescence and calculate GI50 values.

Cell LineCancer TypeKey FGFR Alteration
SNU-16 Gastric CancerFGFR2 Amplification
KATO III Gastric CancerFGFR2 Amplification
RT-112 Bladder CancerFGFR3-TACC3 Fusion
AN3-CA Endometrial CancerFGFR2 Mutation (N550K)
MDA-MB453 Breast CancerFGFR4 Overexpression[7]

Table 2: Commonly Used Cell Lines for FGFR Inhibitor Profiling.

Protocol 3: Western Blot for Downstream Signaling

This protocol verifies that the inhibitor is hitting its intended target in cells by measuring the phosphorylation status of FGFR and its key downstream effectors.

  • Principle: An effective FGFR inhibitor should decrease the phosphorylation of FGFR itself and downstream proteins like FRS2α and ERK.[7]

  • Application: Confirms the mechanism of action and target engagement of the compound.

Step-by-Step Methodology:

  • Cell Treatment: Plate a suitable cell line (e.g., MDA-MB453) and grow to 70-80% confluency. Starve the cells in serum-free media for 12-24 hours.

  • Inhibitor Incubation: Treat cells with the FGFR inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 2-4 hours.

  • Ligand Stimulation: Stimulate the cells with an appropriate FGF ligand if necessary to induce pathway activation.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-FGFR, total FGFR, p-FRS2, total FRS2, p-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands. A dose-dependent decrease in the phosphorylated proteins indicates effective target inhibition.[7]

Preclinical Evaluation: Addressing Efficacy and Resistance

Promising lead compounds must be evaluated in vivo for anti-tumor efficacy and to understand potential mechanisms of resistance.

In Vivo Xenograft Models

Patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) models are the standard for preclinical efficacy testing.[8] These involve implanting human tumor cells into immunodeficient mice.

General Protocol for a Xenograft Efficacy Study:

  • Model Selection: Select a relevant CDX model (e.g., RT-112 cells for bladder cancer) or a PDX model with a confirmed FGFR alteration.

  • Implantation: Subcutaneously implant tumor cells or fragments into the flank of immunodeficient mice.

  • Tumor Growth: Monitor tumor growth using calipers. Once tumors reach a specified size (e.g., 150-200 mm³), randomize the mice into vehicle control and treatment groups.

  • Drug Administration: Administer the FGFR inhibitor via the determined route (e.g., oral gavage) and schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a defined time point. Tumors are often harvested for pharmacodynamic analysis (e.g., Western blot).

Understanding and Overcoming Acquired Resistance

A major clinical challenge is the development of acquired resistance to targeted therapies.[9] Understanding these mechanisms is critical for developing next-generation inhibitors and combination strategies.

Key Mechanisms of Resistance:

  • On-Target (Secondary Mutations): Mutations arise within the FGFR kinase domain that prevent the inhibitor from binding effectively. The "gatekeeper" mutation (e.g., V565 in FGFR2) is a common example.[10]

  • Off-Target (Bypass Signaling): Cancer cells activate alternative signaling pathways to circumvent the FGFR blockade, such as the EGFR or PI3K/mTOR pathways.[9][11][12]

Resistance_Mechanisms Primary Mechanisms of Acquired Resistance to FGFR Inhibitors cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance FGFR_WT Active FGFR (Fusion/Mutation) Prolif_WT Tumor Growth FGFR_WT->Prolif_WT Drives Inhibitor FGFR Inhibitor Inhibitor->FGFR_WT Blocks FGFR_Mut Secondary Mutation (e.g., 'Gatekeeper') in FGFR Kinase Domain Inhibitor->FGFR_Mut Cannot Block Bypass Bypass Pathway Activation (e.g., EGFR, MET, PI3K) Inhibitor->Bypass Does Not Affect Prolif_Mut Tumor Growth (Reactivated) FGFR_Mut->Prolif_Mut Prolif_Bypass Tumor Growth (Reactivated) Bypass->Prolif_Bypass

Caption: On-target and off-target mechanisms of acquired resistance.

Clinical Landscape and Future Directions

Several FGFR inhibitors, including erdafitinib, pemigatinib, and futibatinib, have received regulatory approval, validating this therapeutic approach.[13] The clinical development of these agents highlights the importance of:

  • Patient Selection: Using genomic profiling and companion diagnostics to identify patients with FGFR alterations who are most likely to respond.[14]

  • Toxicity Management: Proactively monitoring and managing class-specific adverse events like hyperphosphatemia, ocular toxicities, and dermatologic events.[13]

The future of FGFR inhibitor development lies in creating next-generation compounds that can overcome known resistance mutations and in designing rational combination therapies to block bypass pathways, thereby improving the depth and durability of patient responses.[9][15]

References

  • The Development of FGFR Inhibitors. Targeted Oncology. [Link]

  • FGFR2 Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. [Link]

  • Promising Results of FGFR Inhibitors in Solid Tumors. Oncodaily. [Link]

  • Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. MDPI. [Link]

  • Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. PubMed. [Link]

  • FGFR Mutations. YouTube. [Link]

  • FGFR2 Assay Kit. BPS Bioscience. [Link]

  • The Future of FGFR Inhibitor Treatment. YouTube. [Link]

  • Evaluation of an assay to predict response to a FGFR-inhibitor: Ver 1. NIHR. [Link]

  • Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials. ASCO Publications. [Link]

  • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. PMC - NIH. [Link]

  • Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy. PMC - NIH. [Link]

  • Clinical development and management of adverse events associated with FGFR inhibitors. PubMed. [Link]

  • Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. PubMed. [Link]

  • Abstract 5288: Mechanisms of resistance to FGFR inhibitors in urothelial cancer cell lines and patients harboring FGFR3 alterations and strategies to overcome it. AACR Journals. [Link]

  • FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance. MDPI. [Link]

  • Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? MDPI. [Link]

  • Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies. AACR Journals. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Unexpected Results in 4-Azatryptamine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-azatryptamine experimental workflows. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected issues encountered when working with this versatile molecule. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your research.

I. Synthesis & Purification

The synthesis of 4-azatryptamine, while based on established indole chemistries, can present unique challenges due to the introduction of the nitrogen atom into the indole ring system. This modification alters the electron density and reactivity of the molecule, which can lead to unexpected side reactions and purification difficulties.

Frequently Asked Questions (FAQs)

Question 1: My 4-azatryptamine synthesis resulted in a low yield and a complex mixture of byproducts. What are the likely causes and how can I optimize the reaction?

Answer: Low yields and byproduct formation in 4-azatryptamine synthesis often stem from the altered reactivity of the 4-azaindole starting material and the stability of intermediates. The nitrogen atom in the 6-membered ring of the azaindole nucleus is electron-withdrawing, which can influence the course of classical indole synthetic routes.

Common Causes and Troubleshooting Strategies:

  • Side Reactions during Nitration or Reduction: If your synthesis involves a Fischer indole synthesis or a similar route starting from a nitrated precursor, the conditions for nitration and subsequent reduction are critical. The azaindole ring is susceptible to over-nitration or degradation under harsh acidic conditions.

    • Optimization:

      • Employ milder nitrating agents (e.g., acetyl nitrate in situ) and carefully control the temperature.

      • For the reduction of the nitro group, catalytic hydrogenation (e.g., H₂, Pd/C) is generally cleaner than metal/acid reductions, which can lead to ring-opened byproducts.

  • Pictet-Spengler Reaction Complications: The Pictet-Spengler reaction, a key step in many tryptamine syntheses, can be sluggish or form undesired tetrahydro-β-carboline byproducts.[1]

    • Optimization:

      • Catalyst Choice: Experiment with different acid catalysts (e.g., trifluoroacetic acid, L-tartaric acid) to find the optimal balance between reaction rate and selectivity.[2]

      • Temperature and Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid the formation of degradation products from prolonged heating.

  • Instability of Intermediates: Azaindole-containing intermediates may be less stable than their indole counterparts.

    • Optimization:

      • Consider telescoping reactions where intermediates are not isolated but are carried forward to the next step in the same reaction vessel.

      • Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Question 2: I am having difficulty purifying 4-azatryptamine by column chromatography. The compound seems to be sticking to the silica gel, resulting in poor recovery.

Answer: The basicity of the primary amine in the tryptamine side chain, coupled with the hydrogen-bonding capabilities of the azaindole ring, can lead to strong interactions with the acidic silica gel surface. This can result in significant product loss during purification.

Troubleshooting Protocol for Column Chromatography:

  • Stationary Phase Modification:

    • Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine or ammonia. A common practice is to use a mobile phase containing 0.5-1% triethylamine. This will neutralize the acidic silanol groups and reduce tailing and irreversible adsorption.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a polymer-based stationary phase if silica gel continues to give poor results.

  • Mobile Phase Optimization:

    • A typical mobile phase for purifying tryptamines is a gradient of methanol in dichloromethane (DCM) or chloroform. The addition of a small amount of a base (as mentioned above) is crucial.

    • Start with a low polarity mobile phase and gradually increase the polarity to elute your compound. A steep gradient can sometimes lead to better separation from closely eluting impurities.

  • Alternative Purification Technique: Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., DCM or ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic 4-azatryptamine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH > 10.

    • Extract the freebase 4-azatryptamine back into an organic solvent.

    • Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.

II. Compound Characterization & Stability

Accurate characterization is paramount to ensuring the identity and purity of your 4-azatryptamine. Furthermore, understanding its stability is crucial for reliable experimental results.

Frequently Asked Questions (FAQs)

Question 3: My NMR spectrum of 4-azatryptamine shows broader peaks than expected, and the integration is not clean. What could be the issue?

Answer: Broad peaks in the NMR spectrum of 4-azatryptamine can arise from several factors, including the presence of paramagnetic impurities, compound aggregation, or proton exchange.

Troubleshooting NMR Issues:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts like palladium) can cause significant line broadening.

    • Solution: Purify the sample further. Passing the compound through a short plug of a metal scavenger (e.g., Celite® or a specialized resin) can be effective.

  • Aggregation: 4-Azatryptamine, with its hydrogen bond donor and acceptor sites, can self-associate in solution, leading to broader peaks.

    • Solution: Try acquiring the spectrum at a higher temperature to disrupt these interactions. Running the sample at a lower concentration may also help.

  • Proton Exchange: The protons on the amine and the azaindole nitrogen can undergo chemical exchange, which can broaden their signals and those of adjacent protons.

    • Solution: Adding a drop of D₂O to the NMR tube will cause the exchangeable N-H protons to be replaced by deuterium, leading to the disappearance of their signals and potentially sharpening adjacent C-H signals. This can also help in peak assignment.

  • Purity Confirmation with Orthogonal Methods: Always confirm purity with at least one other analytical technique, such as LC-MS or GC-MS.[3] This will help to rule out the presence of impurities that may be co-eluting or difficult to resolve by NMR alone.

Question 4: I prepared a stock solution of 4-azatryptamine in an aqueous buffer, and it turned yellow/brown after a short period. Is my compound degrading?

Answer: Yes, a color change in your 4-azatryptamine solution is a strong indicator of oxidative degradation.[4] The indole and aza-indole rings are susceptible to oxidation, which can be accelerated by factors like light, pH, and the presence of oxygen.

Protocol for Preparing and Storing Stable 4-Azatryptamine Solutions:

  • Solvent and Buffer Choice:

    • For long-term storage, it is best to store 4-azatryptamine as a solid at -20°C or below, protected from light and moisture.[5]

    • If an aqueous stock solution is necessary, prepare it in a slightly acidic buffer (pH 4-6).[4] The protonated form of the amine is generally more stable to oxidation.

  • Exclusion of Oxygen:

    • Use deoxygenated water or buffer to prepare your solutions. This can be achieved by sparging the solvent with an inert gas like argon or nitrogen.

    • Purge the headspace of your storage vial with an inert gas before sealing.[4]

  • Protection from Light:

    • Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light-induced degradation.[4]

  • Temperature Control:

    • For short-term use, store solutions at 4°C. For longer-term storage, aliquot and freeze at -20°C or -80°C.[4][6] Avoid repeated freeze-thaw cycles.

  • Purity Check:

    • If you suspect degradation, re-analyze the solution by HPLC to check for the appearance of new peaks and a decrease in the area of the parent compound peak.

Storage Condition Recommended For Key Considerations
Solid, -20°C or belowLong-term storageProtect from light and moisture.
Aqueous Solution (pH 4-6), 4°CShort-term use (days)Use amber vials, deoxygenated buffer.
Aqueous Solution (pH 4-6), -20°C or belowLong-term storage of solutionsAliquot to avoid freeze-thaw cycles.

III. Biological Assays

The ultimate goal of many 4-azatryptamine experiments is to probe its biological activity. Unexpected results in these assays can be frustrating, but a systematic approach can often pinpoint the source of the variability.

Frequently Asked Questions (FAQs)

Question 5: I am not observing the expected activity of 4-azatryptamine in my cell-based assay. Could there be an issue with compound delivery or stability in the cell culture medium?

Answer: This is a common problem, and the issue can lie with the compound itself, its interaction with the assay components, or the biological system. Bioassays are inherently variable and can be affected by factors such as the stability of the compound in the assay medium and interactions with serum proteins.[7]

Troubleshooting Workflow for Inconsistent Bioassay Results:

A Inconsistent Bioassay Results B Verify Compound Identity & Purity (LC-MS, NMR) A->B C Assess Compound Stability in Assay Medium B->C Purity Confirmed D Evaluate Compound Solubility C->D Compound Stable E Check for Assay Interference D->E Solubility Adequate F Review Biological System E->F No Interference G Optimize Assay Protocol F->G System Validated

Caption: A logical workflow for troubleshooting unexpected bioassay results.

Detailed Troubleshooting Steps:

  • Confirm Compound Integrity: Before troubleshooting the assay, re-confirm the purity and identity of the 4-azatryptamine stock you are using. A small, degraded portion of your stock can sometimes inhibit the activity of the remaining compound.

  • Stability in Assay Medium: Incubate 4-azatryptamine in your complete cell culture medium (including serum) for the duration of your experiment. At various time points, take an aliquot and analyze it by HPLC to see if the compound is degrading.

  • Solubility Issues: Poor aqueous solubility can lead to the compound precipitating out of solution, reducing its effective concentration.

    • Solution: Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. If solubility is an issue, consider using a lower concentration or a different formulation (e.g., with a small amount of a biocompatible solvent like DMSO).

  • Serum Protein Binding: Tryptamine derivatives can bind to proteins in the fetal bovine serum (FBS) commonly used in cell culture. This can sequester the compound and reduce its free concentration available to interact with the target.

    • Solution: Try reducing the serum concentration in your assay medium or using a serum-free medium if your cells can tolerate it.

  • Target Receptor Expression: Ensure that the cells you are using express the target receptor of interest at a sufficient level. Receptor expression levels can change with cell passage number.

  • Off-Target Effects: 4-Azatryptamine, like other tryptamines, can interact with multiple receptors, including various serotonin (5-HT) receptor subtypes.[8][9][10] These off-target interactions could produce a biological effect that masks or counteracts the expected response.

    • Solution: Use selective antagonists for suspected off-target receptors to see if the unexpected effect is blocked. A comprehensive receptor binding profile can help to identify potential off-targets.[11]

Question 6: The in vivo effects of 4-azatryptamine in my animal model are variable and not dose-dependent. What could be causing this?

Answer: In vivo experiments introduce a higher level of complexity due to metabolism, pharmacokinetics (PK), and pharmacodynamics (PD). Variability can arise from issues with formulation, route of administration, and the inherent biological variability of the animals.

Key Considerations for In Vivo Studies:

  • Pharmacokinetics (PK): The introduction of the nitrogen in the 4-position can alter the metabolic profile of 4-azatryptamine compared to tryptamine. It may be metabolized more quickly or differently, leading to a shorter duration of action or the formation of active/inactive metabolites.

    • Recommendation: Conduct a preliminary PK study to determine the half-life, clearance, and bioavailability of 4-azatryptamine with your chosen route of administration. This will inform your dosing regimen.

  • Formulation and Administration: Ensure your formulation is stable and that the compound is completely dissolved. For routes like intravenous (IV) injection, any precipitation can lead to emboli and highly variable results. For oral administration, bioavailability can be a significant factor.

  • Receptor Occupancy and Downstream Signaling: The observed in vivo effect is a result of a complex interplay between receptor binding, signal transduction, and physiological response. 4-Azatryptamine may act as a partial agonist or have a different efficacy at the target receptor compared to your positive control.

cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics Absorption Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Receptor_Binding Receptor Binding (Affinity, Selectivity) Distribution->Receptor_Binding Excretion Excretion Metabolism->Excretion Signal_Transduction Signal Transduction (Efficacy, Potency) Receptor_Binding->Signal_Transduction Physiological_Response Physiological Response (In Vivo Effect) Signal_Transduction->Physiological_Response 4-Azatryptamine_Dose Administered Dose 4-Azatryptamine_Dose->Absorption

Caption: The relationship between pharmacokinetics and pharmacodynamics in determining the in vivo effect of 4-azatryptamine.

By systematically working through these troubleshooting guides, researchers can more effectively diagnose and resolve unexpected issues in their 4-azatryptamine experiments, leading to more robust and reproducible scientific outcomes.

IV. References

  • Blair, J. B., & Martin, W. R. (1963). Alpha-Methyltryptamine. In Psychopharmacological Agents (Vol. 4, pp. 1-20). Academic Press.

  • European Medicines Agency. (2018). Guideline on the quality of water for pharmaceutical use. EMA/CHMP/CVMP/QWP/496873/2018.

  • Halberstadt, A. L., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 134, 105-114. [Link]

  • Hassan, S., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(5), 757–768. [Link]

  • Khan, M. (2016). Drug stability: How storage conditions affect their performance. Texas A&M University Vital Record.

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Methyltryptamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Riggle, B. A., & Finke, R. G. (2018). The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. European Journal of Organic Chemistry, 2018(48), 6845-6859.

  • R. T. Coutts, et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Journal of Chromatography B, 878(22), 1939-1948.

  • Sherwood, A. M., et al. (2020). Synthesis of aza-tryptamine compounds. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]

  • Wenthur, C. J., et al. (2014). Modern analytics for naturally derived complex drug substances: NMR and MS tests for protamine sulfate from chum salmon. Analytical and Bioanalytical Chemistry, 406(24), 5827–5837. [Link]

Sources

Overcoming challenges in the synthesis of 7-azaindole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 7-Azaindole Derivatives

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and functionalization of 7-azaindole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of working with this privileged heterocyclic scaffold. The inherent electronic nature of the 7-azaindole nucleus—a π-excessive pyrrole ring fused to a π-deficient pyridine ring—presents unique synthetic challenges that require nuanced and well-reasoned experimental design.[1]

This document moves beyond standard protocols to provide in-depth, troubleshooting-focused guidance in a practical question-and-answer format. We will explore the causality behind common issues and offer field-proven solutions, grounded in authoritative literature, to help you overcome hurdles in your synthetic campaigns.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the synthesis and functionalization of the 7-azaindole core.

Category A: Annulation & Core Synthesis

Question 1: My Fischer indole synthesis to produce a 7-azaindole derivative is failing or giving very low yields. What are the common failure points?

Answer: The classic Fischer indole synthesis is often problematic for 7-azaindoles due to the electron-deficient nature of the pyridine ring.[2] This deactivation makes the required cyclization step difficult.

  • Causality: The key step, the[3][3]-sigmatropic rearrangement of the pyridylhydrazone, is electronically disfavored. The nitrogen atom in the pyridine ring withdraws electron density, destabilizing the transition state. Traditional methods that work well for indoles often fail here.[2]

  • Troubleshooting Steps:

    • Use Electron-Donating Groups (EDGs): If your synthetic route allows, starting with pyridylhydrazines that bear EDGs can significantly improve yields by counteracting the ring's electron deficiency.[2]

    • Switch to Alternative Annulation Methods: For many substitution patterns, methods like the Madelung, Reissert, or transition-metal-catalyzed cyclizations are more reliable, though they come with their own challenges.[1]

    • Consider a Domino Reaction Approach: Recent methods allow for the one-pot synthesis of 7-azaindoles from simple starting materials like 2-fluoro-3-methylpyridine and arylaldehydes using a strong base like KN(SiMe₃)₂. This bypasses the issues of the Fischer cyclization entirely.[4]

Question 2: I am attempting a base-mediated cyclization to form the 7-azaindole core and observing significant side product formation, including dimerization of my starting material. How can I prevent this?

Answer: This is a known issue, particularly in reactions like the Chichibabin cyclization involving metalation of picoline derivatives with strong bases like lithium diisopropylamide (LDA).[3]

  • Causality: The organolithium intermediate formed after deprotonation is highly reactive. It can either proceed through the desired cyclization pathway or engage in side reactions. Two common issues are:

    • 1,4-Addition: The benzyllithium-type intermediate can add to the starting picoline material, leading to dimers.[3]

    • Base Addition: LDA can add directly to other reagents, such as benzonitrile, temporarily sequestering them from the reaction.[3]

  • Troubleshooting & Optimization:

    • Control Stoichiometry: The amount of base is critical. Using at least two equivalents of LDA is often necessary; one equivalent deprotonates the picoline, while the second may be required for a subsequent tautomerization step after cyclization. Using only one equivalent can lead to yields as low as 15-20%.[3]

    • Optimize Order of Addition: The order in which you mix reagents can dramatically alter the outcome. Instead of adding your electrophile (e.g., benzonitrile) to the metalated picoline, try reversing the addition. Adding the picoline to a pre-mixed solution of LDA and the electrophile can sometimes improve yields significantly.[3]

    • Change the Counterion: The choice of the alkali-amide base can control selectivity. For example, in certain domino reactions, using LiN(SiMe₃)₂ favors the formation of the reduced 7-azaindoline, while KN(SiMe₃)₂ favors the aromatic 7-azaindole.[4] This highlights the profound impact of the metal counterion on the reaction pathway.

Category B: C-H Functionalization & Cross-Coupling

Question 3: I am struggling with regioselectivity in my cross-coupling reaction. How can I selectively functionalize the C3, C5, or C6 positions of the 7-azaindole core?

Answer: Achieving regioselectivity is a central challenge in 7-azaindole chemistry. The inherent reactivity of the ring favors C3 functionalization, but directing-group strategies and carefully optimized catalytic systems are necessary for targeting other positions.

  • Causality: The pyrrole ring is electron-rich, making the C3 position the most nucleophilic and thus the most common site for electrophilic attack or oxidative addition in many catalytic cycles.[5] Functionalizing the pyridine ring (C4, C5, C6) is more challenging and often requires pre-functionalization (e.g., halogenation) or directed metalation.

  • Troubleshooting & Strategic Planning:

Target PositionStrategyKey Considerations
C3 Direct C-H Alkenylation/Arylation Palladium catalysis with an oxidant is effective. A system of Pd(OAc)₂, PPh₃, and Cu(OTf)₂ with O₂ as the terminal oxidant can achieve C3-selective alkenylation at room temperature.[6]
C6 Directed ortho-Metalation (DoM) Use an N7-protecting group that can also act as a directed metalation group (DMG). An N7-carbamoyl group, for instance, will direct lithiation specifically to the C6 position.[7][8]
C2 & C6 Iterative DoM via "DMG Dance" This advanced strategy allows for sequential functionalization. First, an N7-carbamoyl group directs C6 functionalization. Then, a catalytic amount of carbamoyl chloride promotes a "dance" or migration of the directing group from N7 to N1. This frees up the C2 position for a second, N1-directed metalation and functionalization.[7][8]
Multiple Arylations Sequential Suzuki-Miyaura Coupling This requires a di- or tri-halogenated 7-azaindole precursor. Achieving selectivity often requires extensive optimization of catalysts, ligands, and bases for each position, as the electronic nature of the ring changes with each substitution.[9]

Workflow for Regioselective Functionalization via DMG Dance This workflow illustrates the powerful "directed metalation group dance" strategy for achieving 2,6-disubstitution.[7][8]

G cluster_0 Step 1: C6 Functionalization cluster_1 Step 2: DMG Migration ('Dance') cluster_2 Step 3: C2 Functionalization A N7-Carbamoyl 7-Azaindole B 1. s-BuLi, TMEDA 2. Electrophile (E1) A->B DoM C C6-Substituted N7-Carbamoyl Azaindole B->C D cat. ClCONR2 C->D Isomerization E C6-Substituted N1-Carbamoyl Azaindole D->E F 1. n-BuLi 2. Electrophile (E2) E->F DoM G 2,6-Disubstituted N1-Carbamoyl Azaindole F->G

Caption: Directed Metalation Group (DMG) Dance Workflow.

Question 4: My Rh(III)-catalyzed C-H activation/annulation reaction is sluggish. How can I improve the reaction efficiency?

Answer: The low reactivity of the aminopyridine starting material can hinder these powerful annulation reactions.[10] The key is often the strategic use of an additive, typically a silver salt, which plays a more complex role than a simple halide scavenger.

  • Causality: The aminopyridine can act as a Lewis base and coordinate to the rhodium catalyst, potentially deactivating it.[10] Furthermore, the catalytic cycle itself can be inefficient without an oxidative push.

  • The Role of the Silver Additive: Density functional theory (DFT) studies have shown that a silver salt (e.g., Ag₂CO₃) acts as an oxidant for various Rh(III) intermediates in the catalytic cycle.[11] This generates a more reactive cationic Rh(III) species that accelerates the key steps of the reaction:

    • C-H activation

    • Alkyne insertion

    • Reductive elimination

  • Troubleshooting Steps:

    • Ensure Presence of Silver Oxidant: Do not omit the silver salt. It is not just an additive but a crucial promoter of the catalytic cycle.[11]

    • Use a Lewis Acid Co-catalyst: In some cases, a Lewis acid can be used to coordinate with the pyridine nitrogen, reducing its ability to deactivate the rhodium catalyst and facilitating the desired annulation.[10]

    • Screen Solvents and Temperature: While the silver additive is key, standard optimizations of solvent and temperature should be performed to ensure the stability of intermediates and maximize turnover frequency.

Section 2: Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed C3-Selective Alkenylation of N-Acetyl-7-Azaindole

This protocol is adapted from a reported method for the direct, oxidative C-H alkenylation of the 7-azaindole core at room temperature.[6]

Materials:

  • N-Acetyl-7-azaindole (1.0 equiv)

  • Styrene (or other olefin) (3.0 equiv)

  • Pd(OAc)₂ (10 mol %)

  • PPh₃ (20 mol %)

  • Cu(OTf)₂ (2.0 equiv)

  • Toluene (0.1 M)

  • Oxygen (balloon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add N-acetyl-7-azaindole, Pd(OAc)₂, PPh₃, and Cu(OTf)₂.

  • Evacuate and backfill the flask with oxygen gas three times, leaving an O₂-filled balloon attached to the flask.

  • Add toluene via syringe, followed by the olefin (e.g., styrene).

  • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove metal salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the combined organic filtrates under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the C3-alkenylated product.

Self-Validation:

  • Control Experiment: Run the reaction without the copper co-catalyst or without oxygen. A significant decrease or complete lack of product formation validates the necessity of the oxidative catalytic system.

  • Regiochemistry Confirmation: The regiochemistry of the product should be confirmed by 1D and 2D NMR spectroscopy (e.g., NOESY or HMBC) to ensure selective functionalization at the C3 position.

Protocol 2: Selective Synthesis of 7-Azaindole vs. 7-Azaindoline

This protocol demonstrates how the choice of alkali-amide base can selectively determine the oxidation state of the final product in a domino reaction.[2][4]

General Workflow

G cluster_Li Lithium Pathway cluster_K Potassium Pathway Start 2-Fluoro-3-methylpyridine + Arylaldehyde Base_Li LiN(SiMe3)2 Start->Base_Li Base_K KN(SiMe3)2 Start->Base_K Product_Li 7-Azaindoline (Reduced Form) Base_Li->Product_Li Product_K 7-Azaindole (Aromatic Form) Base_K->Product_K

Caption: Base-controlled selective synthesis.

A. Synthesis of 2-Phenyl-7-azaindoline (via LiN(SiMe₃)₂):

  • To a solution of 2-fluoro-3-methylpyridine (1.0 equiv) and benzaldehyde (1.2 equiv) in isopropyl ether (0.1 M) at room temperature, add a 1.0 M solution of LiN(SiMe₃)₂ in THF (2.5 equiv) dropwise.

  • Heat the reaction mixture to 110 °C and stir for 12 hours in a sealed tube.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography to yield the 7-azaindoline product.

B. Synthesis of 2-Phenyl-7-azaindole (via KN(SiMe₃)₂):

  • Follow the same procedure as above, but substitute the LiN(SiMe₃)₂ solution with a 1.0 M solution of KN(SiMe₃)₂ in THF (2.5 equiv).

  • The workup and purification are identical, but the resulting product will be the fully aromatic 7-azaindole.

Section 3: References

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. Available at: [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules. Available at: [Link]

  • Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. Available at: [Link]

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. Available at: [Link]

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. PubMed. Available at: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. Available at: [Link]

  • Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. ResearchGate. Available at: [Link]

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. SciSpace. Available at: [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]

  • Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Organic Letters. Available at: [Link]

  • Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of Pyrrolopyridine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyridine inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize off-target effects and enhance the selectivity of your compounds. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to mimic the purine ring of ATP and effectively target the hinge region of kinases.[1] However, this ATP-competitive mechanism is also a primary reason for potential off-target activities, as the ATP-binding pocket is conserved across the kinome.[2] This guide is designed to provide you with the rationale and practical steps to identify, understand, and mitigate these unintended interactions.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the development and application of pyrrolopyridine inhibitors.

FAQ 1: My pyrrolopyridine inhibitor shows a potent on-target effect, but I'm observing unexpected cellular phenotypes. How can I confirm if these are due to off-target effects?

This is a classic challenge in drug discovery. The observed phenotype may indeed be a consequence of inhibiting kinases other than your primary target. A multi-pronged approach is essential for dissecting on- and off-target effects.

Initial Steps:

  • In Vitro Kinome Profiling: The most direct way to identify potential off-targets is to screen your inhibitor against a broad panel of kinases. Commercial services like Eurofins' KINOMEscan® offer comprehensive profiling of compound binding against hundreds of purified kinases.[3][4] This will provide a quantitative measure of your inhibitor's selectivity.

  • Cellular Target Engagement Assays: It's crucial to confirm that your inhibitor is engaging the intended target within the complex cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET™) are invaluable for this purpose. A discrepancy between potent enzymatic inhibition and weak cellular target engagement could suggest poor cell permeability or rapid efflux, while strong target engagement coupled with unexpected phenotypes points towards off-target interactions.

Troubleshooting Unexpected Phenotypes:

  • Dose-Response Correlation: Do the unexpected phenotypes occur at concentrations significantly higher than the IC50 for your primary target? If so, they are more likely due to off-target effects.

  • Use of a Structurally distinct inhibitor: If available, use an inhibitor of the same target but with a different chemical scaffold. If this second inhibitor does not reproduce the unexpected phenotype, it strengthens the case for your initial compound's off-target effects.

  • Rescue Experiments: Can the unexpected phenotype be rescued by expressing a drug-resistant mutant of your primary target? If not, an off-target is likely responsible.

FAQ 2: My kinome scan revealed several off-targets for my pyrrolopyridine inhibitor. What are my next steps?

Identifying off-targets is a critical step. The next phase involves a combination of computational and medicinal chemistry strategies to rationally design more selective inhibitors.

Prioritizing Off-Targets:

  • Biological Relevance: Are any of the identified off-targets known to be involved in signaling pathways that could explain the observed cellular phenotype? For instance, off-target inhibition of kinases in the PI3K/Akt/mTOR or MAPK pathways can have profound effects on cell growth and survival.[5][6]

  • Potency: Focus on off-targets that are inhibited with a potency close to that of your primary target. A 10-fold or less difference in potency is generally considered significant.

Medicinal Chemistry Strategies for Improved Selectivity:

  • Structure-Activity Relationship (SAR) Analysis: Systematically modify the structure of your pyrrolopyridine inhibitor and assess the impact on both on-target and off-target activity.

  • Scaffold Hopping: Consider replacing the pyrrolopyridine core with a different heterocyclic system while retaining key pharmacophoric features.[5] This can sometimes lead to a dramatic improvement in selectivity.

  • Exploiting Structural Differences: Utilize X-ray co-crystal structures of your inhibitor bound to both the on-target and off-target kinases. This can reveal subtle differences in the ATP-binding pockets that can be exploited to design more selective compounds. For example, replacing a phenol with an aniline moiety has been shown to increase selectivity of pyrrolo[2,3-d]pyrimidine inhibitors against KDR.[7]

  • Halogenation: The strategic addition of halogen atoms can enhance potency and selectivity by influencing the inhibitor's binding affinity to its target kinase.[8]

FAQ 3: I am designing a new pyrrolopyridine inhibitor. How can I proactively design for selectivity and minimize off-target effects from the start?

Proactive design is key to avoiding costly and time-consuming downstream optimization. Computational methods are particularly powerful at this stage.

Computational Approaches for Proactive Design:

  • In Silico Off-Target Prediction: Before synthesis, use computational tools to predict the potential off-target profile of your designed inhibitor. This can be done through a variety of methods:

    • 2D Chemical Similarity: Comparing the 2D structure of your compound to libraries of known inhibitors with annotated biological activities.

    • 3D Shape and Pharmacophore Similarity: Aligning the 3D conformation of your inhibitor with known ligands of various kinases.

    • Molecular Docking: Docking your virtual compound into the ATP-binding sites of a panel of kinases to predict binding affinities.[9][10][11]

    • Machine Learning Models: Utilizing trained models that can predict kinase inhibitor activity based on chemical structure.[6]

  • Binding Site Signature (BSS) Analysis: This computational approach uses the 3D structure of a kinase-inhibitor complex to predict the inhibitor's off-target profile across the kinome with high accuracy.[8]

Workflow for Proactive Selectivity Design:

Part 2: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess and validate the on- and off-target effects of your pyrrolopyridine inhibitors.

Protocol 1: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in a cellular context.[4] The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.

Materials:

  • Cells expressing the target protein

  • Your pyrrolopyridine inhibitor

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Liquid nitrogen

  • Thermal cycler or heating block

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific to the target protein

Step-by-Step Methodology:

  • Cell Treatment:

    • Plate cells and grow to desired confluency.

    • Treat cells with your inhibitor at various concentrations (include a vehicle control).

    • Incubate for a sufficient time to allow for cell penetration and target binding (typically 1-2 hours).

  • Cell Harvesting and Lysis:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12]

  • Heating Step:

    • Aliquot the cell lysate into PCR tubes for each temperature point.

    • Heat the lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[12]

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the protein concentration in each sample.

    • Analyze the amount of soluble target protein at each temperature by Western blotting.

Data Interpretation:

A successful CETSA experiment will show a shift in the melting curve to a higher temperature in the presence of a binding compound.

G cluster_workflow CETSA® Workflow Cell_Treatment 1. Treat cells with inhibitor Harvest_Lysis 2. Harvest and lyse cells Cell_Treatment->Harvest_Lysis Heating 3. Heat lysate at various temperatures Harvest_Lysis->Heating Centrifugation 4. Centrifuge to separate soluble/precipitated proteins Heating->Centrifugation Western_Blot 5. Analyze soluble fraction by Western Blot Centrifugation->Western_Blot

Protocol 2: NanoBRET™ Target Engagement Intracellular Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells.[13] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor). A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.[14]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target protein fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ tracer specific for the target or kinase family

  • Your pyrrolopyridine inhibitor

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96-well or 384-well assay plates

  • Luminometer capable of measuring filtered luminescence (450 nm and 600 nm)

Step-by-Step Methodology:

  • Cell Plating and Transfection (Day 1):

    • Prepare a suspension of HEK293 cells in Opti-MEM®.

    • In a separate tube, mix the NanoLuc®-target fusion plasmid with the transfection reagent.

    • Combine the cell suspension and transfection mix, and plate the cells in the white assay plates.

    • Incubate for 24 hours.

  • Compound and Tracer Addition (Day 2):

    • Prepare serial dilutions of your pyrrolopyridine inhibitor.

    • Add the inhibitor dilutions to the appropriate wells.

    • Add the NanoBRET™ tracer to all wells.

    • Incubate for 2 hours at 37°C.

  • Detection (Day 2):

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's protocol.

    • Add the detection reagent to all wells.

    • Read the plate on a luminometer, measuring both donor (450 nm) and acceptor (600 nm) emission.

Data Analysis:

The BRET ratio is calculated by dividing the acceptor emission by the donor emission. A dose-dependent decrease in the BRET ratio indicates target engagement by your inhibitor.

G cluster_workflow NanoBRET™ Workflow Transfection 1. Transfect cells with NanoLuc®-target construct Compound_Tracer 2. Add inhibitor and fluorescent tracer Transfection->Compound_Tracer Incubation 3. Incubate to allow binding equilibrium Compound_Tracer->Incubation Detection 4. Add substrate and measure BRET signal Incubation->Detection

Part 3: Understanding Off-Target Mediated Signaling

Inhibition of off-target kinases can lead to the modulation of unintended signaling pathways, resulting in unexpected cellular responses or toxicity. Below are diagrams of key signaling pathways frequently implicated in off-target effects of kinase inhibitors.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling and is involved in immunity, cell proliferation, and apoptosis.[9] Off-target inhibition of JAK kinases can have significant immunological consequences.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) Nucleus->Gene_Expression 7. Gene Transcription

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival.[15] Many pyrrolopyridine inhibitors have off-target activity against kinases in this pathway, such as PI3K and mTOR.

G Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK 1. Binding & Activation PI3K PI3K RTK->PI3K 2. PI3K Activation PIP3 PIP3 PI3K->PIP3 3. PIP2 -> PIP3 Akt Akt mTORC1 mTORC1 Akt->mTORC1 5. mTORC1 Activation Cell_Growth Cell Growth, Proliferation, & Survival mTORC1->Cell_Growth 6. Downstream Effects PIP3->Akt 4. Akt Activation

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is critical for cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer.[6] Off-target effects on kinases like BRAF, MEK, and ERK can lead to paradoxical pathway activation.

G Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK 1. Binding & Activation Ras Ras RTK->Ras 2. Ras Activation Raf Raf MEK MEK Raf->MEK 4. MEK Phosphorylation ERK ERK MEK->ERK 5. ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors 6. Nuclear Translocation & TF Activation Cell_Proliferation Cell Proliferation & Differentiation Transcription_Factors->Cell_Proliferation Ras->Raf 3. Raf Activation

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available from: [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. National Institutes of Health. Available from: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available from: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. National Institutes of Health. Available from: [Link]

  • Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. MDPI. Available from: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BioMed Central. Available from: [Link]

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. National Institutes of Health. Available from: [Link]

  • Off-Target Effects of BCR-ABL and JAK2 Inhibitors. National Institutes of Health. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health. Available from: [Link]

  • Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors. National Institutes of Health. Available from: [Link]

  • 4.5. Cellular Thermal Shift Assay (CETSA). Bio-protocol. Available from: [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available from: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. National Institutes of Health. Available from: [Link]

  • A practical guide to large-scale docking. University of California. Available from: [Link]

  • Evolving Role of JAK Inhibitors in Myelofibrosis and Beyond. Targeted Oncology. Available from: [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity. National Institutes of Health. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Institutes of Health. Available from: [Link]

  • KINOMEscan data. HMS LINCS Project. Available from: [Link]

  • BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. National Institutes of Health. Available from: [Link]

  • Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. eLife. Available from: [Link]

  • Aurora A kinase activation: Different means to different ends. The Rockefeller University Press. Available from: [Link]

  • Off-target profiling of tofacitinib and baricitinib by machine learning: a focus on thrombosis and viral infection. SciSpace. Available from: [Link]

  • Off-target profiling of tofacitinib and baricitinib by machine learning: a focus on thrombosis and viral infection. ResearchGate. Available from: [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. Available from: [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. Available from: [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity. National Institutes of Health. Available from: [Link]

  • A practical guide to molecular docking and homology modelling for medicinal chemists. Bond University. Available from: [Link]

  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. National Institutes of Health. Available from: [Link]

  • Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. National Institutes of Health. Available from: [Link]

  • JAK-STAT signaling pathway. YouTube. Available from: [Link]

  • A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... ResearchGate. Available from: [Link]

  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. MDPI. Available from: [Link]

  • Aurora Kinase A Drives The Evolution of Resistance to Third Generation EGFR.. YouTube. Available from: [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available from: [Link]

  • MAP Kinase Signaling Pathways. Creative Diagnostics. Available from: [Link]

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. Available from: [Link]

  • The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... ResearchGate. Available from: [Link]

  • PI3K/mTOR/AKT Signaling Pathway. Moodle@Units. Available from: [Link]

  • The JAK/STAT Pathway. National Institutes of Health. Available from: [Link]

  • MAPK pathway,. Slideshare. Available from: [Link]

Sources

Technical Support Center: Refining Buchwald-Hartwig Amination for Pyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advancing your research in pyrrolopyridine synthesis. The Buchwald-Hartwig amination stands as a cornerstone reaction for C-N bond formation, but its application to nitrogen-rich heterocyclic systems like pyrrolopyridines introduces specific challenges that require nuanced optimization.[1][2] This guide is structured to provide both foundational knowledge and in-depth troubleshooting strategies, moving beyond simple procedural lists to explain the chemical rationale behind each recommendation.

Frequently Asked Questions (FAQs)

Q1: What is the Buchwald-Hartwig amination and why is it used for pyrrolopyridine synthesis?

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[3][4] This reaction is particularly valuable for synthesizing functionalized pyrrolopyridines, which are key scaffolds in many pharmaceutical compounds. Traditional methods like nucleophilic aromatic substitution (SNAr) often require harsh conditions and are limited by the electronic properties of the pyrrolopyridine ring. The Buchwald-Hartwig reaction offers a more general, efficient, and functional-group-tolerant alternative.[1]

Q2: What are the essential components of this reaction?

A successful Buchwald-Hartwig amination requires four key components:

  • Palladium Source: A palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, which is reduced in situ to the active Pd(0) catalyst, or a pre-formed Pd(0) complex.[5]

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium center, facilitating the key steps of the catalytic cycle, and preventing catalyst deactivation.[4]

  • Base: A base is required to deprotonate the amine, forming the active nucleophile and regenerating the catalyst. Common choices range from strong alkoxides (NaOtBu) to weaker carbonates (Cs₂CO₃) and phosphates (K₃PO₄).[5][6]

  • Solvent: An anhydrous, aprotic solvent is necessary to ensure the stability of the catalyst and reagents. Toluene, dioxane, and THF are common choices.[7]

Q3: My pyrrolopyridine substrate is a halide. Which halide (Cl, Br, I) is best to start with?

For initial explorations, an aryl bromide is often the best starting point. The general reactivity order in Buchwald-Hartwig couplings is often Ar-Br > Ar-Cl > Ar-I.[5]

  • Aryl Bromides offer a good balance of reactivity and stability.

  • Aryl Chlorides are less reactive and may require more specialized, highly active catalyst systems (e.g., those with more electron-rich biarylphosphine ligands).[2]

  • Aryl Iodides can sometimes be problematic. While the C-I bond is weak and undergoes oxidative addition readily, the resulting iodide anion can form stable, unreactive palladium-iodide bridged dimers, effectively inhibiting the catalyst.[1][8]

In-Depth Troubleshooting Guide

This section addresses complex issues that arise specifically when working with pyrrolopyridine scaffolds.

Problem Area 1: Low or No Conversion to Product

Q: My reaction shows no product formation, and I only recover starting material. What is the most common cause when using a pyrrolopyridine substrate?

The most probable cause is catalyst inhibition or deactivation by the substrate itself. The lone pair of electrons on the pyridinic nitrogen of the pyrrolopyridine ring can coordinate strongly to the palladium center. This coordination occupies a site needed for the catalytic cycle to proceed, effectively poisoning the catalyst. Heterocyclic halides are known to be difficult coupling partners for this reason.[9]

Q: How can I overcome catalyst inhibition by the pyridinic nitrogen?

The primary strategy is to sterically hinder the palladium center to disfavor coordination from the substrate's nitrogen atom.

  • Switch to Bulkier Ligands: The use of sterically demanding, electron-rich monophosphine ligands is the most effective solution. These ligands create a bulky coordination sphere around the palladium that prevents the heteroaryl substrate from binding in an inhibitory manner.

  • Consider Bidentate Ligands: Bidentate phosphine ligands like BINAP or Josiphos can also be effective. Their chelating nature creates a more defined and stable catalyst geometry that is less susceptible to displacement or inhibition by the basic heterocycle.[2][8]

start Low or No Conversion check_inert Verify Inert Atmosphere (N2 or Ar) & Reagent Purity start->check_inert inhibition Suspect Catalyst Inhibition (Pyridinic N-Coordination) check_inert->inhibition Reagents OK ligand_change Switch to Bulkier Ligand (e.g., XPhos, RuPhos, BrettPhos) inhibition->ligand_change base_solubility Is the Base Soluble? (e.g., NaOtBu in THF/Toluene) ligand_change->base_solubility Still Low Yield success Reaction Successful ligand_change->success Yield Improved screen_base Screen Weaker, More Soluble Base (e.g., LHMDS, K3PO4) base_solubility->screen_base No temp_issue Is Temperature Sufficient? base_solubility->temp_issue Yes screen_base->success increase_temp Increase Reaction Temperature (80°C -> 110°C) temp_issue->increase_temp No increase_temp->success

Caption: Troubleshooting workflow for low reaction conversion.

Q: My reaction is clean but stalls at ~50% conversion, even after several hours. What could be the cause?

This often points to poor solubility of a key component, typically the base. Strong, inorganic bases like K₃PO₄ and Cs₂CO₃ have low solubility in common organic solvents like toluene or THF. The deprotonation step can become mass-transfer limited as the reaction proceeds.[5]

Solution:

  • Base Selection: Switch to a base with better solubility, such as lithium bis(trimethylsilyl)amide (LHMDS), or use a stronger, albeit still somewhat insoluble, base like sodium tert-butoxide (NaOtBu).[9]

  • Solvent System: Consider using a more polar aprotic solvent like 1,4-dioxane or CPME to improve the solubility of the base and other reaction components. However, always ensure the solvent is rigorously dried.

  • Agitation: For heterogeneous mixtures, ensure vigorous stirring to maximize the surface area contact between the solid base and the liquid phase.[5]

Problem Area 2: Significant Side Product Formation

Q: I am observing a significant amount of hydrodehalogenation (my starting halide is replaced by hydrogen). What causes this side reaction?

Hydrodehalogenation is a common side reaction that can occur through two main pathways:

  • β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, the palladium-amido intermediate can undergo β-hydride elimination. This is more common with primary amines.

  • Base-Promoted Reduction: The base can sometimes directly or indirectly facilitate the reduction of the starting halide.

Solution:

  • Ligand Choice: Using bulky, chelating ligands can suppress β-hydride elimination by preventing the formation of an open coordination site required for the process.[1]

  • Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions relative to the desired C-N coupling.

  • Base Strength: Using a weaker base (e.g., K₃PO₄ instead of NaOtBu) may minimize base-promoted decomposition pathways, although this may require a higher reaction temperature to achieve good conversion.

Q: My primary amine is undergoing diarylation. How can I selectively form the mono-aminated product?

Controlling selectivity for mono- versus diarylation is a classic challenge.

  • Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) relative to the pyrrolopyridine halide.

  • Ligand Design: Certain ligands have been specifically designed to favor the monoarylation of primary amines. BrettPhos is a well-known example that has proven effective for this purpose.[3]

  • Reaction Conditions: Running the reaction at a lower temperature and for a shorter duration can also favor the formation of the initial monoarylated product.

Data Tables for Parameter Selection

Table 1: Common Ligands for Coupling with Heteroaryl Halides
LigandTypeKey FeatureBest For...
XPhos Monophosphine BiarylVery bulky and electron-richGeneral purpose for challenging (hetero)aryl chlorides and bromides.[2]
RuPhos Monophosphine BiarylSimilar to XPhos, often effective for coupling secondary amines.[2]Difficult couplings involving secondary amines.
BrettPhos Monophosphine BiarylDesigned to prevent diarylationSelective monoarylation of primary amines and ammonia equivalents.[3]
Josiphos Bidentate FerrocenylRobust, bidentate ligandCoupling heteroaryl chlorides with various nitrogen nucleophiles.[8]
Table 2: Selection of Bases
BasepKa of Conj. AcidTypeCommon SolventsNotes
NaOtBu ~19Strong, slightly solubleToluene, Dioxane, THFVery effective but can be too harsh for sensitive functional groups.[6]
LHMDS ~26Strong, solubleTHF, TolueneGood choice for substrates sensitive to alkoxide bases; highly soluble.[9]
K₃PO₄ ~12.3Weak, insolubleDioxane, TolueneMild conditions, good for substrates with base-sensitive groups.[5]
Cs₂CO₃ ~10.3Weak, moderately solubleDioxane, THFGood solubility for a carbonate base; often used in milder protocols.[5]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Bromopyrrolopyridine

CAUTION: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Palladium reagents and phosphine ligands are air- and moisture-sensitive.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the bromopyrrolopyridine (1.0 eq.), the amine (1.2 eq.), the chosen phosphine ligand (1-4 mol %), and the palladium source (e.g., Pd(OAc)₂, 1-2 mol %).

    • Add the base (e.g., NaOtBu, 1.4 eq.).

    • Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition:

    • Using a syringe, add the anhydrous solvent (e.g., toluene, to make a ~0.1 M solution with respect to the halide) to the flask.

  • Reaction:

    • Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction mixture will often turn dark red or brown.[10]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.[10]

    • Add diethyl ether or ethyl acetate to dilute the mixture.[10]

    • Carefully quench with water or a saturated aqueous solution of NH₄Cl.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.[10]

  • Purification:

    • Concentrate the filtrate under reduced pressure.[10]

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated pyrrolopyridine.

Pd0 Pd(0)L2 OA_complex Pd(II) Complex Pd0->OA_complex Oxidative Addition (+ Pyrrolopyridine-X) Amide_complex Pd(II)-Amido Complex OA_complex->Amide_complex Ligand Exchange & Deprotonation (+ HNR'R'', - HX) Amide_complex->Pd0 Reductive Elimination Product Pyrrolopyridine-Amine Amide_complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]

  • The Buchwald–Hartwig Amination After 25 Years . (2019). University of Groningen Research Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . (2025). YouTube. [Link]

  • The Buchwald–Hartwig Amination After 25 Years . (2019). ResearchGate. [Link]

  • Buchwald-Hartwig Amination . (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides . (2014). ACS Publications. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . (2021). ACS Publications. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines . (2025). ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

Sources

Stability issues of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in aqueous solutions. Given the limited specific stability data for this molecule in publicly available literature, this guide synthesizes established principles of small molecule stability, particularly for related heterocyclic amines, to provide practical troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine in my aqueous solution?

A1: The stability of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine in an aqueous environment can be influenced by several factors.[1] These include:

  • pH: The acidity or alkalinity of your solution can catalyze hydrolytic degradation. The pyrrolopyridine core and the primary amine side chain have different pKa values, making the molecule's overall stability pH-dependent.

  • Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.[1]

  • Light: Exposure to UV or visible light can induce photolytic degradation, especially in compounds with aromatic heterocyclic ring systems.[1]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the molecule.[1][2] The pyrrole moiety, in particular, can be susceptible to oxidation.

  • Presence of Metal Ions: Trace metal ions can catalyze degradation reactions.

Q2: How should I prepare and store my aqueous stock solutions of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine to maximize stability?

A2: For optimal stability, it is recommended to:

  • Use Buffered Solutions: Prepare stock solutions in a buffer system at a pH where the compound is most stable. You may need to determine this experimentally (see the "Forced Degradation Protocol" below).

  • Store at Low Temperatures: Aliquot your stock solution and store it at -20°C or -80°C.[3]

  • Protect from Light: Store vials wrapped in aluminum foil or in amber-colored tubes to prevent photodecomposition.

  • Degas Solvents: For long-term storage, consider using deoxygenated water or buffer to minimize oxidative degradation.

  • Use High-Purity Water: Employ purified water (e.g., Milli-Q or equivalent) to minimize contaminants that could catalyze degradation.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine are not extensively documented, based on the degradation of related pyridine and pyrrolopyridine derivatives, potential pathways could include:

  • Oxidation of the Pyrrole Ring: This can lead to the formation of hydroxylated species and eventual ring-opening products.[4][5][6]

  • Hydrolysis of the Pyrrolopyridine System: Under strongly acidic or basic conditions, the fused ring system may undergo hydrolysis.[7]

  • Side-Chain Reactions: The primary amine of the ethanamine side chain can undergo various reactions, including oxidation or reaction with formulation components.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of compound potency or concentration over a short period in solution. Degradation due to pH, temperature, or light.1. Re-evaluate the pH of your experimental buffer. 2. Ensure solutions are stored at an appropriate low temperature and protected from light. 3. Perform a preliminary stability check by analyzing your solution at time zero and after 24 hours under experimental conditions.
Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). Formation of degradation products.1. Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradants.[8][9] 2. This will help in developing a stability-indicating analytical method.[10][11]
Variability in experimental results between batches of prepared solutions. Inconsistent solution preparation and storage.1. Standardize your protocol for solution preparation, including the source of water, buffer components, and final pH. 2. Prepare fresh solutions for critical experiments or validate the stability of stored solutions.
Color change or precipitation in the aqueous solution. Significant degradation or solubility issues.1. A color change may indicate the formation of chromophoric degradation products. 2. Precipitation could result from the formation of less soluble degradants or a change in pH affecting the solubility of the parent compound. 3. Verify the pH and consider filtering the solution before use (ensure the filter does not adsorb the compound).

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine and to develop a stability-indicating analytical method.[2][12][13]

Objective: To identify the degradation products and pathways of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine under various stress conditions.

Materials:

  • 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC or LC-MS system

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Keep an aliquot of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

  • Analysis:

    • Analyze all stressed samples and a control (unstressed) sample by a suitable analytical method (e.g., reverse-phase HPLC with UV detection or LC-MS).

    • Compare the chromatograms to identify new peaks (degradants) and any decrease in the peak area of the parent compound.

Data Interpretation:

  • The conditions that cause a significant decrease in the parent compound peak indicate its instability under those circumstances.

  • The new peaks observed are potential degradation products. LC-MS analysis can help in the tentative identification of these degradants based on their mass-to-charge ratio.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Starting HPLC Conditions (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has maximum absorbance (determine this using a UV scan).

  • Injection Volume: 10 µL

Method Development and Validation:

  • Inject the unstressed and stressed samples from the forced degradation study.

  • Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation between the parent peak and all degradation peaks.

  • The method is considered "stability-indicating" if all degradation products are resolved from the parent compound and from each other.

Visualizing Experimental Workflows and Relationships

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outcome Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Aliquot Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Aliquot Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Aliquot Thermal Thermal (60°C) Stock->Thermal Aliquot Photo Photolytic (ICH Q1B) Stock->Photo Aliquot Neutralize Neutralize (Acid/Base) Acid->Neutralize Base->Neutralize HPLC_MS Analyze via HPLC/LC-MS Oxidation->HPLC_MS Thermal->HPLC_MS Photo->HPLC_MS Neutralize->HPLC_MS Compare Compare Chromatograms HPLC_MS->Compare Identify Identify Degradants Compare->Identify Pathway Elucidate Pathways Compare->Pathway Method Develop Stability- Indicating Method Compare->Method

Caption: Forced degradation experimental workflow.

Stability_Troubleshooting Start Inconsistent Experimental Results or Loss of Potency Check_Prep Review Solution Preparation & Storage Start->Check_Prep Run_Stability Perform Short-Term Stability Test (e.g., T=0 vs T=24h) Check_Prep->Run_Stability Degradation_Observed Is Degradation Observed? Run_Stability->Degradation_Observed No_Degradation Issue Likely Not Stability. Check Other Experimental Parameters. Degradation_Observed->No_Degradation No Forced_Degradation Conduct Forced Degradation Study Degradation_Observed->Forced_Degradation Yes Identify_Conditions Identify Critical Stability Factors (pH, Light, Temp, etc.) Forced_Degradation->Identify_Conditions Optimize_Protocol Optimize Formulation and Handling Protocol Identify_Conditions->Optimize_Protocol Stable_Experiment Proceed with Optimized Protocol Optimize_Protocol->Stable_Experiment

Caption: Troubleshooting logic for stability issues.

References

  • PMC.

  • MDPI.

  • American Society for Microbiology.

  • ResearchGate.

  • PubMed.

  • Asian Journal of Research in Chemistry.

  • MDPI.

  • NIH.

  • ScienceDirect.

  • PMC.

  • BioProcess International.

  • PMC.

  • Acta Poloniae Pharmaceutica.

  • BioProcess International.

  • MDPI.

  • SciSpace.

  • ResearchGate.

  • ResearchGate.

  • ScienceDirect.

  • 重庆助研佳科技有限公司.

  • At Tianming Pharmaceutical.

  • Advanced ChemBlocks.

  • BLDpharm.

  • BLDpharm.

  • BLDpharm.

Sources

Optimizing reaction conditions for Suzuki-Miyaura coupling of azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions for azaindole substrates. Azaindole moieties are critical pharmacophores in modern drug discovery, and their efficient functionalization via C-C bond formation is a cornerstone of medicinal chemistry. However, the unique electronic properties of azaindoles—specifically the presence of a Lewis-basic pyridine nitrogen—introduce a distinct set of challenges not typically encountered with simple aryl halides.[1]

This guide is structured to provide both foundational knowledge through frequently asked questions and targeted solutions to specific experimental problems. It is designed for researchers, scientists, and drug development professionals seeking to enhance the efficiency, yield, and reproducibility of their Suzuki-Miyaura couplings involving azaindole scaffolds.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the Suzuki-Miyaura coupling of azaindoles, providing a solid foundation for designing and executing these reactions.

Q1: What are the primary challenges when performing Suzuki-Miyaura coupling on an azaindole ring?

The primary challenges stem from the pyridine nitrogen atom within the azaindole core. This nitrogen can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Furthermore, the electronic properties of the azaindole ring can render the C-X (X = Cl, Br) bond less reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[2] Another significant issue is the propensity of heteroaryl boronic acids to undergo protodeboronation, an undesired side reaction where the boronic acid is replaced by a hydrogen atom.[1][3]

Q2: Which palladium catalyst and ligand system is a good starting point for azaindole coupling?

For challenging heteroaromatic couplings, particularly with less reactive aryl chlorides, modern catalyst systems featuring bulky, electron-rich phosphine ligands are highly recommended. A robust starting point is a combination of a Pd(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃ with a biarylphosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[4] For unprotected N-H azaindoles, specific precatalysts have been developed that show excellent activity.[5]

Q3: How does the choice of base impact the reaction?

The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[6][7] For azaindole couplings, inorganic bases are typically employed.

  • Potassium Phosphate (K₃PO₄): Often a reliable choice, particularly in aqueous dioxane or THF, as it is strong enough to promote transmetalation without causing significant degradation of sensitive substrates.[5]

  • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when weaker bases fail, especially in anhydrous polar aprotic solvents like dioxane or DMF.[8]

  • Potassium Carbonate (K₂CO₃): A milder base, often used in combination with protic co-solvents.[9]

The choice of base is often interdependent with the solvent system. It is crucial that the base is sufficiently soluble to be effective.

Q4: What is protodeboronation and how can it be minimized?

Protodeboronation is the protonolysis of the C–B bond of the organoboron reagent, replacing it with a C–H bond.[3] This side reaction consumes the nucleophile and reduces the product yield. Heteroaryl boronic acids are particularly susceptible to this process.[10][11]

Strategies to minimize protodeboronation include:

  • Use of Boronic Esters: Pinacol (Bpin) or MIDA esters are generally more stable than their corresponding boronic acids and slowly hydrolyze under the reaction conditions to release the active boronic acid.[10][11]

  • Anhydrous Conditions: While many Suzuki couplings tolerate water, minimizing its presence can suppress protodeboronation.[1]

  • Careful Selection of Base: Using a less aggressive base or ensuring it is not excessively hydrous can help.

  • Fast Catalysis: Employing a highly active catalyst system that promotes the desired cross-coupling at a rate significantly faster than protodeboronation is a key strategy.[11]

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Low or No Conversion of Azaindole Halide

Your reaction stalls with a significant amount of the starting azaindole halide remaining, even after extended reaction times.

Probable Cause Suggested Solution & Rationale
Catalyst Inhibition/Deactivation The Lewis-basic nitrogen on the azaindole ring may be coordinating to the palladium center, inhibiting its catalytic activity. Solution: Switch to a more sterically hindered and electron-rich ligand (e.g., from PPh₃ to XPhos or SPhos). The bulkiness of these ligands can disfavor the binding of the heteroaryl substrate to the catalyst's coordination sphere.[12]
Inefficient Oxidative Addition The C-X bond on the electron-deficient azaindole ring is not readily undergoing oxidative addition with the Pd(0) species. This is especially common for chloro-azaindoles.[13] Solution 1: Increase the reaction temperature. Solution 2: Switch to a more electron-rich, activating ligand that promotes oxidative addition.[4] Solution 3: If using a chloro-azaindole, consider converting it to the more reactive bromo- or iodo-azaindole if the synthetic route allows. Reactivity order is generally I > Br > Cl.[2]
Poor Precatalyst Activation If using a Pd(II) precatalyst, it may not be efficiently reduced to the active Pd(0) species.[10] Solution: Ensure your reagents and solvents are properly degassed to remove oxygen, which can oxidize the active catalyst. Consider using a pre-formed, air-stable Pd(0) precatalyst like an XPhos-Pd-G3 complex.

Problem 2: Significant Protodeboronation of the Boronic Acid

You observe the formation of the de-boronated arene/heteroarene byproduct, and your mass balance is poor.

Probable Cause Suggested Solution & Rationale
Slow Transmetalation vs. Protonolysis The desired transmetalation step is slower than the undesired reaction of the boronic acid with a proton source (e.g., water).[3] Solution 1: Use a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt. These reagents are more resistant to protodeboronation.[11] Solution 2: Increase the concentration of the reactants to favor the bimolecular coupling reaction over the protonolysis side reaction. Solution 3: Employ a catalyst system known for rapid transmetalation. This can sometimes be achieved by changing the base/solvent combination (e.g., using a stronger base like Cs₂CO₃ in an aprotic solvent).
Excess Water or Protic Solvent The reaction medium contains too much water or other protic species. Solution: Use anhydrous solvents and ensure the base (e.g., K₃PO₄) is dried before use. While some water is often beneficial, excess amounts can accelerate protodeboronation. Some modern protocols have even been developed for completely anhydrous conditions.[10]

Problem 3: Formation of Homocoupled Boronic Acid Product (Ar-Ar)

You isolate a significant amount of the boronic acid-derived homocoupled dimer.

Probable Cause Suggested Solution & Rationale
Oxygen in the Reaction The presence of oxygen can promote the oxidative homocoupling of boronic acids. Solution: Ensure rigorous degassing of your solvent and reaction mixture. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst and then maintaining an inert atmosphere throughout the reaction.[14]
Slow Oxidative Addition If the oxidative addition of the azaindole halide to the palladium is slow, the palladium catalyst can react with two molecules of the boronic acid, leading to homocoupling. Solution: Follow the same advice as for "Inefficient Oxidative Addition" in Problem 1. Use a more reactive halide (I > Br > Cl) or a more active catalyst system to ensure the oxidative addition step is fast.

Visualizing the Process

To effectively troubleshoot, it's helpful to visualize the decision-making process. The following diagram outlines a logical workflow for addressing common Suzuki-Miyaura coupling failures with azaindoles.

Troubleshooting_Workflow cluster_start Initial Reaction Outcome cluster_analysis Problem Analysis cluster_paths Troubleshooting Paths cluster_solutions Corrective Actions Start Low Yield / No Reaction Analysis Analyze Crude LCMS/ TLC: What is present? Start->Analysis SM_Only Mainly Starting Materials (SM) Analysis->SM_Only >70% SM Protodeboronation SM + Protodeboronated Nucleophile Analysis->Protodeboronation Significant Side Product Homocoupling SM + Homocoupled Nucleophile Analysis->Homocoupling Significant Side Product Sol_SM 1. Increase Temperature 2. Switch to more active ligand (e.g., XPhos, SPhos) 3. Use more reactive halide (Br, I) SM_Only->Sol_SM Sol_Proto 1. Use Boronic Ester (Bpin) 2. Use Anhydrous Solvent/Base 3. Increase Reactant Concentration Protodeboronation->Sol_Proto Sol_Homo 1. Rigorously Degas System 2. Accelerate Oxidative Addition (see SM_Only solutions) Homocoupling->Sol_Homo

Caption: Troubleshooting workflow for azaindole Suzuki-Miyaura coupling.

Representative Experimental Protocol

This protocol provides a robust starting point for the coupling of a bromo-azaindole with a generic arylboronic acid.

Reaction: Coupling of 7-Bromo-1H-pyrrolo[2,3-b]pyridine with 4-methoxyphenylboronic acid.

Materials:

  • 7-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1.0 eq)

  • 4-Methoxyphenylboronic acid (1.5 mmol, 1.5 eq)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • SPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 eq), finely ground

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add 7-bromo-1H-pyrrolo[2,3-b]pyridine, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.

  • In a separate vial, add Pd₂(dba)₃ and SPhos. Evacuate and backfill with an inert atmosphere.

  • Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction vial containing the substrates and base.

  • Add the catalyst mixture to the reaction vial under a positive pressure of inert gas.

  • Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Blog. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Lohre, C., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 50(35), 8089-8093. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 49(31), 5432-5436. [Link]

  • ResearchGate. (2019). Optimization of conditions for the Suzuki-Miyaura coupling. [Link]

  • Reddit r/Chempros. (2023). Problems with Suzuki coupling. [Link]

  • ResearchGate. (2022). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid. [Link]

  • Vantourout, J. C., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 55(44), 13844-13848. [Link]

  • Cerna, I., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 17(5), 5785-5797. [Link]

  • ResearchGate. (2021). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. [Link]

  • Tokyo University of Science. (2020). Suzuki-miyaura cross-coupling of 1,8-diaminonaphthalene (dan)-protected arylboronic acids. [Link]

  • Journal of Chemical Education. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. [Link]

  • MDPI. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • MDPI. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • Molecules. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Reaction Chemistry & Engineering. (2019). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • The Journal of Organic Chemistry. (2023). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. [Link]

  • ResearchGate. (2022). Role of a base in Suzuki-Miyaura reaction. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

Sources

Technical Support Center: Synthesis of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important 7-azaindole scaffold. As a bioisostere of indole, the 7-azaindole core is of significant interest in medicinal chemistry.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common synthetic challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible synthetic route to 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine?

The most widely adopted strategy is a two-step sequence starting from 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. This approach is favored due to the commercial availability of the starting material and the generally reliable nature of the transformations.

  • Step 1: Henry Reaction (Knoevenagel Condensation): The aldehyde is condensed with nitromethane in the presence of a base to form the intermediate, 3-(2-nitrovinyl)-1H-pyrrolo[3,2-b]pyridine.

  • Step 2: Reduction: The nitrovinyl intermediate is then reduced to the target primary amine, 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation.

Synthetic_Pathway Start 1H-Pyrrolo[3,2-b]pyridine- 3-carbaldehyde Intermediate 3-(2-Nitrovinyl)-1H- pyrrolo[3,2-b]pyridine Start->Intermediate Henry Reaction (Nitromethane, Base) Product 2-(1H-Pyrrolo[3,2-b]pyridin- 3-yl)ethanamine Intermediate->Product Reduction (e.g., LiAlH₄)

Caption: General two-step synthesis pathway.

Q2: Why is the yield often low in the final reduction step using LiAlH₄?

Low yields in the LiAlH₄ reduction are the most frequently encountered issue. This is not due to a single factor, but a combination of the reagent's high reactivity and the specific properties of the substrate and product. Key causes include:

  • Reagent Inactivation: LiAlH₄ reacts vigorously with atmospheric moisture and protic solvents. Use of old reagent or non-anhydrous solvents significantly reduces its effective concentration.

  • Exothermic Reaction: The reduction is highly exothermic. Poor temperature control during the addition of the nitroalkene can lead to the formation of complex side products.

  • Difficult Work-up: The quenching of excess LiAlH₄ forms aluminum salts. If not performed correctly, these salts can form a gelatinous precipitate that physically traps the product, leading to significant losses during extraction and filtration.[3]

  • Product Lability: The resulting amine can be sensitive to reaction conditions, and its polarity can make extraction from the aqueous work-up challenging.

Q3: Are there viable alternatives to LiAlH₄ for the reduction step?

Yes, several alternatives exist, though each comes with its own set of advantages and disadvantages. The choice often depends on the available equipment, safety considerations, and the presence of other functional groups.

Reducing AgentTypical ConditionsProsCons
LiAlH₄ Anhydrous THF, 0°C to refluxHigh reactivity, often good yields if optimized.Moisture sensitive, highly exothermic, difficult work-up, reduces many functional groups.[4]
H₂ / Pd-C MeOH or EtOH, H₂ (balloon or Parr shaker)Cleaner reaction, easier work-up, environmentally benign.May require specialized hydrogenation equipment; potential for catalyst poisoning; can sometimes reduce the pyridine ring.
Iron (Fe) Powder Acetic Acid or NH₄ClInexpensive, mild, tolerates many functional groups.[4]Requires acidic conditions, which may not be suitable for all substrates; can be slow; generates iron waste.
Tin(II) Chloride (SnCl₂) HCl, EtOHMild and selective for nitro group reduction.[4]Stoichiometric amounts of tin salts are generated, which can be difficult to remove.

Troubleshooting Guide: Addressing Low Yields

This section addresses specific problems encountered during the synthesis, providing potential causes and actionable solutions.

Troubleshooting_Flowchart Start Low Final Yield Problem_Step1 Problem in Henry Reaction? Start->Problem_Step1 Problem_Step2 Problem in Reduction? Start->Problem_Step2 Step1_Cause Incomplete conversion? Side products observed? Problem_Step1->Step1_Cause Step2_Cause Reagent/Solvent Issue? Temp Control Issue? Work-up/Purification Loss? Problem_Step2->Step2_Cause Step1_Solution Optimize base/temp. Purify aldehyde. Step1_Cause->Step1_Solution Address Step2_Solution Use fresh LiAlH4/dry THF. Maintain 0°C during addition. Use Fieser work-up. Optimize purification. Step2_Cause->Step2_Solution Address

Sources

Navigating Cell Viability Challenges with 4-Azatryptamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following technical guidance is based on established principles of cell biology, pharmacology, and the known activities of structurally related tryptamine analogs. As of the latest literature review, specific peer-reviewed studies detailing the cytotoxic profile of 4-azatryptamine in various cell lines are limited. Therefore, this guide is intended to provide a scientifically grounded framework for troubleshooting, with the understanding that some information is extrapolated from related compounds. Researchers are strongly encouraged to perform thorough dose-response and time-course studies to determine the specific effects of 4-azatryptamine in their experimental models.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of 4-azatryptamine in cell culture experiments.

1. What is 4-azatryptamine and how might it affect my cells?

4-Azatryptamine is a tryptamine derivative where a nitrogen atom replaces a carbon atom in the indole ring. Tryptamines are known to interact with various cellular targets, most notably serotonin (5-HT) receptors.[1][2] Depending on the cell type and the specific receptors it expresses, 4-azatryptamine could elicit a range of responses from proliferation to cell death. Some tryptamine derivatives have been shown to induce apoptosis and even necrosis at higher concentrations.[3]

2. What are the potential mechanisms of 4-azatryptamine-induced cell death?

Based on studies of related tryptamines, potential mechanisms of cell death could include:

  • Serotonin Receptor-Mediated Effects: Activation of certain 5-HT receptors can influence cell survival and proliferation pathways.[4]

  • Mitochondrial Dysfunction: Some tryptamine derivatives have been shown to induce mitochondrial damage, a key event in the intrinsic apoptotic pathway.[3]

  • Induction of Apoptosis: Tryptamine analogs can trigger programmed cell death, characterized by caspase activation and DNA fragmentation.[3][5]

  • Monoamine Oxidase (MAO) Inhibition: Some tryptamines, like α-methyltryptamine (αMT), can inhibit MAO, which could alter cellular monoamine levels and potentially lead to toxicity.[1][6]

3. What is a recommended starting concentration for my experiments?

Without specific data for 4-azatryptamine, a conservative approach is recommended. Start with a broad range of concentrations in a pilot experiment. Based on studies with other tryptamines, a range from low micromolar (1-10 µM) to high micromolar (100-500 µM) could be a reasonable starting point to observe any effects on cell viability.

4. How should I prepare and store 4-azatryptamine for cell culture use?

The solubility and stability of 4-azatryptamine in your specific cell culture medium should be empirically determined. It is advisable to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO or ethanol) and then dilute it to the final working concentration in your culture medium. Store the stock solution at -20°C or -80°C, protected from light, to minimize degradation.

II. Troubleshooting Guide: Cell Viability Issues

This guide provides a structured approach to identifying and resolving common problems encountered during 4-azatryptamine treatment.

Problem 1: I'm observing high levels of cell death even at low concentrations of 4-azatryptamine.

Potential Causes:

  • High Sensitivity of the Cell Line: Your specific cell line may be particularly sensitive to tryptamine compounds due to its receptor expression profile or metabolic activity.

  • Solvent Toxicity: The solvent used to dissolve the 4-azatryptamine may be causing cytotoxicity.

  • Compound Instability: The compound may be degrading in the culture medium to a more toxic substance.

Recommended Action Plan:

  • Perform a Dose-Response and Time-Course Experiment:

    • Objective: To determine the EC50 (half-maximal effective concentration) for cytotoxicity.

    • Protocol:

      • Seed your cells at a consistent density in a multi-well plate.

      • Prepare a wide range of 4-azatryptamine concentrations (e.g., 0.1 µM to 1000 µM).

      • Treat the cells and assess viability at multiple time points (e.g., 24, 48, and 72 hours).

      • Use a reliable viability assay such as MTT, MTS, or a live/dead cell stain.[7]

  • Conduct a Solvent Control Experiment:

    • Objective: To rule out solvent-induced toxicity.

    • Protocol:

      • Treat cells with the highest concentration of the solvent used in your experiments.

      • Compare the viability of solvent-treated cells to untreated controls.

  • Assess Compound Stability:

    • Objective: To check if the compound is stable in your culture conditions.

    • Protocol:

      • Incubate 4-azatryptamine in your cell culture medium at 37°C for the duration of your experiment.

      • Analyze the medium at different time points using techniques like HPLC to check for degradation products.

Problem 2: My cell viability assay results are inconsistent.

Potential Causes:

  • Assay Interference: The 4-azatryptamine compound may be interfering with the chemistry of your viability assay (e.g., reducing MTT in the absence of cells).

  • Cell Seeding Density: Inconsistent initial cell numbers will lead to variable results.

  • Sub-optimal Assay Conditions: The incubation time or reagent concentrations for your viability assay may not be optimized.

Recommended Action Plan:

  • Validate Your Viability Assay:

    • Objective: To ensure the assay is accurately measuring cell death.

    • Protocol:

      • Run the viability assay with a known cytotoxic agent as a positive control.

      • Perform the assay in cell-free wells containing 4-azatryptamine to check for direct chemical interference.

  • Standardize Cell Seeding:

    • Objective: To ensure consistent starting cell numbers.

    • Protocol:

      • Always use a hemocytometer or an automated cell counter to accurately determine cell density before seeding.

      • Ensure a single-cell suspension to avoid clumps.

  • Optimize Assay Parameters:

    • Objective: To maximize the signal-to-noise ratio of your assay.

    • Protocol:

      • Follow the manufacturer's instructions for your specific viability assay kit.

      • Optimize incubation times and reagent concentrations for your cell line.

Problem 3: I'm not sure if the cells are dying via apoptosis or necrosis.

Potential Causes:

  • The mode of cell death is concentration-dependent, with lower concentrations potentially inducing apoptosis and higher concentrations leading to necrosis.[8]

  • Your cell line may have a preference for one cell death pathway over another.

Recommended Action Plan:

  • Morphological Assessment:

    • Objective: To visually distinguish between apoptotic and necrotic cells.

    • Protocol:

      • Examine cells treated with 4-azatryptamine under a microscope.

      • Look for characteristic features of apoptosis (cell shrinkage, membrane blebbing, formation of apoptotic bodies) or necrosis (cell swelling, membrane rupture).

  • Biochemical Assays for Apoptosis and Necrosis:

    • Objective: To quantitatively measure markers of different cell death pathways.

    • Protocol:

      • Apoptosis:

        • Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7.[9]

        • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to detect the externalization of phosphatidylserine (an early apoptotic event) and membrane integrity.

        • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[7]

      • Necrosis:

        • LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised membranes.

        • Propidium Iodide (PI) Staining: PI can only enter cells with a damaged cell membrane, a characteristic of necrotic cells.

Table 1: Distinguishing Features of Apoptosis and Necrosis

FeatureApoptosisNecrosis
Cell Size ShrinkageSwelling
Plasma Membrane Intact, blebbingRuptured
Inflammation NoYes
DNA Fragmentation Internucleosomal (laddering)Random
Key Proteins Caspases-

III. Visualizing Experimental Workflows and Potential Mechanisms

Workflow for Investigating Cell Viability

The following diagram outlines a systematic approach to troubleshooting cell viability issues when treating with a novel compound like 4-azatryptamine.

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Mechanism of Death Investigation cluster_3 Further Mechanistic Insights A Unexpected Cell Death Observed B Dose-Response & Time-Course A->B Investigate Cause C Solvent Toxicity Control A->C Investigate Cause D Assay Interference Check A->D Investigate Cause E Morphological Analysis (Microscopy) B->E Determine EC50 C->B Confirm compound is the cause D->B Re-validate if interference is found F Apoptosis Assays (Caspase, Annexin V) E->F Characterize Cell Death G Necrosis Assays (LDH, PI) E->G Characterize Cell Death H Mitochondrial Membrane Potential Assay F->H Explore Intrinsic Pathway I Serotonin Receptor Antagonist Co-treatment F->I Investigate Receptor Involvement G->H

Caption: A systematic workflow for troubleshooting cell viability issues.

Hypothetical Signaling Pathway for Tryptamine-Induced Apoptosis

This diagram illustrates a potential mechanism by which a tryptamine analog could induce apoptosis, based on findings from related compounds.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus Tryptamine 4-Azatryptamine Receptor Serotonin Receptor (e.g., 5-HT2A) Tryptamine->Receptor Binds SecondMessenger Second Messengers (e.g., Ca2+, IP3) Receptor->SecondMessenger Activates Mitochondrion Mitochondrion SecondMessenger->Mitochondrion Stress Signal Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis (DNA Fragmentation) Caspase3->Apoptosis Executes

Caption: A potential pathway for 4-azatryptamine-induced apoptosis.

IV. References

  • α-Methyltryptamine - Wikipedia. Available from: [Link]

  • Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted α-alkylthioamphetamines | Request PDF - ResearchGate. Available from: [Link]

  • 4-Methyl-α-methyltryptamine - Wikipedia. Available from: [Link]

  • Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines - PMC - PubMed Central. Available from: [Link]

  • Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed. Available from: [Link]

  • Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed. Available from: [Link]

  • Cell cultures in drug development: Applications, challenges and limitations - PMC - NIH. Available from: [Link]

  • Synthesis and Cytotoxic Properties of Tryptamine Derivatives - PubMed. Available from: [Link]

  • Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines - PMC - NIH. Available from: [Link]

  • Induction of apoptosis and modulation of activation and effector function in T cells by immunosuppressive drugs - PMC - NIH. Available from: [Link]

  • Aza-tryptamine substrates in monoterpene indole alkaloid biosynthesis - PMC - NIH. Available from: [Link]

  • (PDF) Cell Culture Drug Testing: A Comprehensive Overview - ResearchGate. Available from: [Link]

  • Targeting Glutamine Induces Apoptosis: A Cancer Therapy Approach - PubMed. Available from: [Link]

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC - NIH. Available from: [Link]

  • Apoptosis-Inducing Factor, Protein Expression, and Apoptosis Changes with Glutamine in Podocytes Cells Exposed with Cisplatin - PMC - NIH. Available from: [Link]

  • ALPHA-METHYLTRYPTAMINE (Street Name - DEA Diversion Control Division. Available from: [Link]

  • Amphetamine induces apoptosis of medium spiny striatal projection neurons via the mitochondria-dependent pathway - PubMed. Available from: [Link]

  • In Vitro Monoamine Oxidase Inhibition Potential of Alpha-Methyltryptamine Analog New Psychoactive Substances for Assessing Possible Toxic Risks - PubMed. Available from: [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC - PubMed Central. Available from: [Link]

  • Induction of Apoptotic Signaling Pathways by 3' methyl ATP in Different Malignant Cells: in vitro Study - NIH. Available from: [Link]

  • Drug that acts on brain's dorsal raphe nucleus could rapidly treat depression - Fierce Biotech. Available from: [Link]

Sources

Selectivity optimization of pyrrolo[3,2-d]pyrimidine Toll-like receptor 7 (TLR7) agonists

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Selectivity Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Agonists

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the selectivity optimization of pyrrolo[3,2-d]pyrimidine Toll-like receptor 7 (TLR7) agonists. It addresses common experimental challenges through troubleshooting guides and frequently asked questions, backed by detailed protocols and scientific explanations.

Foundational Concepts: Understanding TLR7 and the Importance of Selectivity

Toll-like receptor 7 (TLR7) is a key component of the innate immune system, recognizing single-stranded RNA (ssRNA) viruses.[1] Its activation triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, making TLR7 an attractive therapeutic target for viral infections and oncology.[2][3] Pyrrolo[3,2-d]pyrimidines have emerged as a potent class of synthetic TLR7 agonists.[4][5]

However, a significant challenge in developing these agonists is achieving selectivity for TLR7 over the closely related TLR8.[4][5] While both are endosomal receptors that recognize ssRNA, they have distinct expression patterns and downstream signaling effects.[1][2] TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs), and its activation leads to a strong type I IFN response.[1][2] In contrast, TLR8 is more highly expressed in myeloid cells like monocytes and dendritic cells, and its activation primarily drives the production of pro-inflammatory cytokines such as TNF-α and IL-12 through the NF-κB pathway.[1] Unwanted TLR8 activation can lead to an unfavorable systemic cytokine profile, potentially causing adverse effects.[4][5] Therefore, optimizing for high TLR7 selectivity is a critical step in the development of safe and effective therapeutics.

Frequently Asked Questions (FAQs)

Q1: My novel pyrrolo[3,2-d]pyrimidine compound shows good potency on human TLR7 but has significant cross-reactivity with TLR8. What structural modifications can I explore to improve TLR7 selectivity?

A1: This is a common challenge due to the high homology between TLR7 and TLR8. Structure-activity relationship (SAR) studies on the pyrrolo[3,2-d]pyrimidine scaffold have identified key regions that influence selectivity.[4][5] Consider the following modifications:

  • Substitution at the N1-position of the pyrrole ring: The nature of the substituent at this position is critical for potency and selectivity. Introducing steric bulk or specific functional groups can differentially impact binding to the TLR7 and TLR8 pockets.

  • Modification of the C2-substituent: Altering the length and branching of alkyl chains or introducing cyclic moieties at the C2-position of the pyrimidine ring can fine-tune the interaction with hydrophobic pockets in the receptors. Molecular dynamics simulations suggest that van der Waals interactions are a key driving force for agonist binding and selectivity.[6]

  • Exploring different linkers and side chains: The linker connecting the core to other parts of the molecule can influence the compound's conformation and how it is presented to the receptor.

It is recommended to systematically synthesize and test a focused library of analogs to build a clear SAR profile for your specific series.

Q2: I'm observing inconsistent results in my TLR7/8 reporter cell assays. What are the potential sources of variability?

A2: Inconsistent results in reporter assays can stem from several factors. Here's a checklist to troubleshoot:

  • Cell Health and Passage Number: Ensure your HEK-Blue™ TLR7 and TLR8 cells (or equivalent) are healthy and within a low passage number range as recommended by the supplier.[7] High passage numbers can lead to decreased receptor expression and responsiveness.

  • Agonist Solubility: Pyrrolo[3,2-d]pyrimidine derivatives can sometimes have poor aqueous solubility. Ensure your compounds are fully dissolved in your vehicle (e.g., DMSO) before diluting in cell culture media. Precipitated compound will lead to inaccurate concentration-response curves.

  • Vehicle Concentration: Maintain a consistent and low final concentration of the vehicle (e.g., ≤0.5% DMSO) across all wells, including controls, as higher concentrations can be cytotoxic.

  • Serum Lot-to-Lot Variability: Fetal Bovine Serum (FBS) can contain endogenous TLR ligands or inhibitors. If possible, test and use a single lot of FBS for a series of experiments to minimize variability.

  • Plate Edge Effects: Evaporation from wells on the edge of a 96-well plate can concentrate compounds and media components, leading to artifacts. Consider not using the outer wells for critical measurements or ensure proper humidification of your incubator.

Q3: My lead TLR7 agonist shows potent activity in vitro but has a poor pharmacokinetic profile in vivo. What strategies can I employ?

A3: Translating in vitro potency to in vivo efficacy is a major hurdle. A poor pharmacokinetic (PK) profile can be due to rapid metabolism, poor absorption, or low bioavailability. Consider these strategies:

  • Metabolic Stability: Identify potential metabolic soft spots in your molecule (e.g., through in vitro microsomal stability assays). Modify these positions to block metabolic pathways. For example, cyclization of a side chain can improve metabolic stability by creating steric hindrance at a metabolic site.[8]

  • Pro-drug approach: Design a pro-drug that is more readily absorbed and is then converted to the active agonist in vivo.

  • Formulation: The choice of vehicle for in vivo administration can significantly impact exposure. For oral administration, consider formulations that enhance solubility and absorption.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Potency in TLR7 Reporter Assay 1. Compound degradation or precipitation.2. Suboptimal cell conditions.3. Inaccurate compound concentration.1. Check compound stability in assay media. Ensure complete solubilization.2. Verify cell viability and use cells at the recommended passage number.3. Confirm the concentration of your stock solution (e.g., by NMR or LC-MS).
High Well-to-Well Variability 1. Inconsistent cell seeding.2. Pipetting errors.3. Plate edge effects.1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.3. Fill outer wells with sterile PBS or media to minimize evaporation from inner wells.
Unexpected TLR Antagonist Activity 1. Compound may be a partial agonist or antagonist.2. Cytotoxicity at higher concentrations.1. Perform a co-stimulation experiment with a known TLR7 agonist (e.g., R848) to confirm antagonism.[9]2. Run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to rule out cell death as the cause of reduced signal.
Discrepancy between human and mouse TLR7 activity 1. Species-specific differences in TLR7 structure and ligand recognition.1. It is crucial to test compounds on both human and mouse TLR7 reporter cell lines, as potency can differ significantly.[10] This is essential for translating findings to murine in vivo models.

Visualizing Key Processes

TLR7 Signaling Pathway

TLR7_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 Dimer MyD88 MyD88 TLR7->MyD88 Agonist Pyrrolo[3,2-d]pyrimidine Agonist Agonist->TLR7 Binding IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IRF7 IRF7 TRAF6->IRF7 Activation NFkB NF-κB TRAF6->NFkB Activation Type1_IFN Type I IFN Genes IRF7->Type1_IFN Transcription Pro_Cytokines Pro-inflammatory Cytokine Genes NFkB->Pro_Cytokines Transcription

Caption: Simplified TLR7 signaling pathway upon agonist binding.

Experimental Workflow for Selectivity Screening

Selectivity_Workflow cluster_assays Primary Screening Compound Test Compound (Pyrrolo[3,2-d]pyrimidine) Assay_hTLR7 HEK-Blue™ hTLR7 Reporter Assay Compound->Assay_hTLR7 Assay_hTLR8 HEK-Blue™ hTLR8 Reporter Assay Compound->Assay_hTLR8 EC50_hTLR7 Calculate EC50 (hTLR7) Assay_hTLR7->EC50_hTLR7 EC50_hTLR8 Calculate EC50 (hTLR8) Assay_hTLR8->EC50_hTLR8 Selectivity Determine Selectivity Index (EC50 hTLR8 / EC50 hTLR7) EC50_hTLR7->Selectivity EC50_hTLR8->Selectivity Decision High Selectivity? Selectivity->Decision Proceed Proceed to Secondary Assays (e.g., PBMC cytokine profiling) Decision->Proceed Yes Optimize Further SAR Optimization Decision->Optimize No

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific dihydrochloride salt, this guide synthesizes predicted data, information on the corresponding free base and hydrochloride salt, and comparative analysis with structurally related 7-azaindole derivatives.

Introduction to 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine and its Significance

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, also known as a 4-azaindole derivative, belongs to a class of compounds with significant biological activity. The pyrrolopyridine scaffold is a common motif in kinase inhibitors and other therapeutic agents. The ethanamine substituent at the 3-position of the pyrrole ring introduces a key pharmacophoric element. Understanding the precise spectroscopic fingerprint of the dihydrochloride salt is crucial for its identification, purity assessment, and quality control in research and development settings.

Chemical Structure and Properties

The chemical structure of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride is presented below. The dihydrochloride salt form indicates that both the primary amine of the ethanamine side chain and the pyridine nitrogen are protonated.

cluster_path1 Side Chain Cleavage cluster_path2 Ring Fragmentation mol [M+H]⁺ m/z = 162.1 frag1 [M+H - NH₃]⁺ m/z = 145.1 mol->frag1 - NH₃ frag2 [C₈H₇N₂]⁺ m/z = 131.1 mol->frag2 - CH₂NH₂

Figure 2: Predicted major fragmentation pathways for 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine.

Table 4: Predicted Mass Spectrometry Data for the Free Base

AdductPredicted m/zPredicted Collision Cross Section (Ų)
[M+H]⁺162.10257131.7
[M+Na]⁺184.08451141.3
[M-H]⁻160.08801132.3

Data sourced from PubChem.[1]

Comparison with Commercially Available Alternatives

Several structural isomers and related analogs of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine are commercially available. These compounds can serve as valuable reference standards or starting materials for further chemical synthesis.

Table 5: Commercially Available Alternatives and Analogs

Compound NameCAS NumberKey Structural DifferencePotential Application
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine4649-12-1Isomeric pyrrolopyridine core (7-azaindole)Reference for biological screening, synthetic precursor.
2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine933736-82-4Isomeric pyrrolopyridine core (6-azaindole)Research chemical for structure-activity relationship studies.
2-(1H-Pyrrol-1-yl)ethanamine29709-35-1Pyrrole ring instead of pyrrolopyridineSimpler analog for initial biological assays.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring high-quality NMR and mass spectrometry data for compounds similar to 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

prep Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). instrument Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). prep->instrument acquisition Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) at room temperature. instrument->acquisition processing Data Processing: Apply Fourier transformation, phase correction, and baseline correction. acquisition->processing analysis Spectral Analysis: Integrate peaks, determine chemical shifts, and assign signals to the molecular structure. processing->analysis

Figure 3: Workflow for NMR data acquisition and analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the dihydrochloride salt and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving polar salts and has a high boiling point.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or greater, to ensure adequate signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Obtain a proton-decoupled carbon spectrum. A larger number of scans will likely be necessary due to the lower natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended): Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons. This will aid in unambiguous signal assignment.

  • Data Processing and Analysis: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Analyze the chemical shifts, coupling constants, and integration values to elucidate the structure.

Mass Spectrometry (MS)

prep Sample Preparation: Prepare a dilute solution (~1 µg/mL) in a suitable solvent (e.g., methanol/water). instrument Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source. prep->instrument acquisition Data Acquisition: Acquire full scan mass spectra in positive ion mode. Perform tandem MS (MS/MS) on the molecular ion peak. instrument->acquisition analysis Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure. acquisition->analysis

Figure 4: Workflow for mass spectrometry data acquisition and analysis.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a solvent compatible with electrospray ionization, such as a mixture of methanol and water, with a small amount of formic acid to promote protonation.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Full Scan MS: Acquire data in positive ion mode over a relevant mass range to observe the protonated molecular ion ([M+H]⁺ of the free base).

    • Tandem MS (MS/MS): Isolate the molecular ion peak and subject it to collision-induced dissociation (CID) to generate fragment ions. This will provide valuable structural information.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern in the MS/MS spectrum to corroborate the proposed structure.

Conclusion

This guide provides a comprehensive overview of the expected NMR and mass spectrometry data for 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride. By leveraging predictive methods and comparative analysis with related compounds, researchers can confidently identify and characterize this molecule of interest. The detailed experimental protocols serve as a valuable resource for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of scientific research in the field of drug discovery and development.

References

  • Li, S., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. bioRxiv.
  • PubChem. (n.d.). 2-{1h-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride. Retrieved from [Link]

  • El-Gohary, S. M. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3–10.
  • AbacipharmTech. (n.d.). 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride. Retrieved from [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2026). Optimization and Scaling up of the Azaindole Derivatives Synthesis.
  • Henderson, T. J., et al. (2015). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 20(7), 12534–12555.
  • PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • ChemicalRegister. (n.d.). 2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid (CAS No. 173203-45-7) Suppliers. Retrieved from [Link]

  • Yakan, H., & Çetinkaya, E. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of Chemical and Pharmaceutical Research, 4(7), 3584-3590.
  • AbacipharmTech. (n.d.). 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine. Retrieved from [Link]

Sources

A Comparative Guide to Kinase Inhibitors: Profiling 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine in the Context of Established Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolopyridine Scaffold - A Privileged Motif in Kinase Inhibition

In the landscape of modern drug discovery, the identification and optimization of small molecule kinase inhibitors remain a cornerstone of therapeutic development, particularly in oncology and immunology. Protein kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. Within the vast chemical space of kinase inhibitors, certain heterocyclic scaffolds have emerged as "privileged structures," demonstrating a consistent ability to bind to the ATP-binding pocket of various kinases with high affinity. One such scaffold is the pyrrolopyridine core, a key structural component of several clinically approved and investigational drugs.

This guide focuses on the comparative analysis of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine , a molecule of interest owing to its structural relation to known kinase inhibitors. As of this writing, specific kinase inhibitory data for this compound is not extensively available in the public domain. Therefore, this document serves a dual purpose: firstly, to profile 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine and hypothesize its potential targets based on structure-activity relationships of analogous compounds. Secondly, to provide a detailed, data-supported comparison with two well-characterized multi-kinase inhibitors that share a similar structural framework: Pexidartinib and Sunitinib .

By examining the biochemical potency, cellular activity, and selectivity of these established drugs, we can establish a benchmark for the potential efficacy of novel pyrrolopyridine derivatives. Furthermore, this guide provides detailed experimental protocols that form a self-validating system for researchers to characterize the inhibitory profile of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine and other novel compounds.

Profiling the Candidate: 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine is a heterocyclic amine featuring the 7-azaindole (pyrrolo[3,2-b]pyridine) core. Its structural similarity to the core of Pexidartinib suggests that it may exhibit inhibitory activity against a similar spectrum of kinases.

Hypothesized Targets: Based on the known targets of structurally related compounds, the primary hypothesized targets for 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine are the receptor tyrosine kinases:

  • Colony-Stimulating Factor 1 Receptor (CSF-1R or FMS)

  • Stem Cell Factor Receptor (c-Kit)

  • FMS-like Tyrosine Kinase 3 (Flt3)

These kinases are crucial regulators of cell proliferation, differentiation, and survival, particularly in hematopoietic and myeloid lineages, and are implicated in various cancers and inflammatory diseases.

Comparative Benchmarking: Pexidartinib and Sunitinib

To provide a robust framework for evaluating our topic compound, we will compare the biochemical and cellular activities of Pexidartinib and Sunitinib.

Mechanism of Action

Pexidartinib is a potent and selective inhibitor of CSF-1R. It stabilizes the auto-inhibited conformation of the kinase domain by interacting with the juxtamembrane region, thereby preventing the binding of ATP and subsequent autophosphorylation.[1][2] While highly selective for CSF-1R, it also exhibits activity against c-Kit and Flt3.[3][4]

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor. It inhibits a broader range of kinases involved in tumor angiogenesis and cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Flt3.[5][6]

Biochemical Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Pexidartinib and Sunitinib against their primary targets.

Kinase TargetPexidartinib IC50 (nM)Sunitinib IC50 (nM)
CSF-1R (FMS) 13 - 20[7]~50
c-Kit 10 - 27[7][8]2 - 10[9][10]
Flt3 160[7][8]50[11]
VEGFR2 (KDR) 44080

Note: IC50 values can vary depending on the assay conditions.

Kinase Selectivity: While potent inhibition of the primary target is desired, off-target effects can lead to toxicity or unexpected efficacy. Kinase selectivity panels are used to assess the broader inhibitory profile of a compound.

  • Pexidartinib is considered highly selective for CSF-1R and c-Kit, with significantly lower potency against a large panel of other kinases.

  • Sunitinib has a broader selectivity profile, potently inhibiting multiple receptor tyrosine kinases, which contributes to its multi-faceted anti-tumor activity but also to a wider range of side effects.[5]

Signaling Pathways

Understanding the signaling cascades downstream of the target kinases is crucial for interpreting cellular and in vivo data.

CSF-1R, c-Kit, and Flt3 Signaling Overview

Upon ligand binding, CSF-1R, c-Kit, and Flt3 dimerize and autophosphorylate, creating docking sites for various signaling proteins. This initiates downstream cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which ultimately regulate gene expression and cellular responses like proliferation, survival, and differentiation.[12][13][14][15][16]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus RTK CSF-1R / c-Kit / Flt3 P_RTK Autophosphorylated Receptor RTK->P_RTK Activation Ligand Ligand (CSF-1, SCF, FL) Ligand->RTK Binding & Dimerization RAS RAS P_RTK->RAS PI3K PI3K P_RTK->PI3K JAK JAK P_RTK->JAK MAPK MAPK Pathway RAS->MAPK AKT AKT Pathway PI3K->AKT STAT STAT Pathway JAK->STAT Transcription Gene Transcription MAPK->Transcription AKT->Transcription STAT->Transcription Proliferation Proliferation Transcription->Proliferation Cellular Response Survival Survival Transcription->Survival Cellular Response Differentiation Differentiation Transcription->Differentiation Cellular Response Inhibitor Pexidartinib / Sunitinib (Potential site for 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine) Inhibitor->RTK Inhibition

Caption: Generalized signaling pathway for CSF-1R, c-Kit, and Flt3.

Experimental Workflows for Characterization

To empirically determine the kinase inhibitory profile of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, a systematic approach encompassing biochemical, cellular, and in vivo assays is required.

cluster_workflow Experimental Workflow for Kinase Inhibitor Characterization start Novel Compound: 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine biochemical Biochemical Assays (IC50, Ki, MOA) start->biochemical cellular Cell-Based Assays (Target Engagement, Proliferation) biochemical->cellular selectivity Kinase Selectivity Profiling biochemical->selectivity invivo In Vivo Models (Efficacy, PK/PD) cellular->invivo selectivity->invivo end Comprehensive Inhibitor Profile invivo->end

Caption: Proposed workflow for characterizing a novel kinase inhibitor.

Part 1: Biochemical Assays

Objective: To determine the IC50 value of the test compound against the kinase of interest (e.g., CSF-1R, c-Kit, Flt3).

Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is stopped, and the remaining ATP is depleted. Then, the ADP is converted to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer.

    • Prepare serial dilutions of the test compound (and positive control inhibitors like Pexidartinib) in kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound dilution.

    • Add 10 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Part 2: Cell-Based Assays

Objective: To confirm target engagement of the test compound in a cellular environment.

Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. CETSA measures the change in the thermal denaturation profile of a target protein in the presence of a ligand.

Protocol:

  • Cell Treatment:

    • Culture cells (e.g., a cell line overexpressing the target kinase) to 80-90% confluency.

    • Treat the cells with the test compound or vehicle control for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes.

    • Immediately cool the tubes on ice.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the soluble fraction by Western blot using an antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensities at each temperature.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves for both the treated and untreated samples. A shift in the melting curve indicates target engagement.

Objective: To assess the effect of the test compound on the proliferation of cells dependent on the target kinase activity.

Principle: Ba/F3 cells are a murine pro-B cell line that can be genetically engineered to be dependent on the signaling of a specific receptor tyrosine kinase for their survival and proliferation.

Protocol:

  • Cell Culture:

    • Culture Ba/F3 cells expressing the target kinase (e.g., Flt3-ITD) in appropriate media supplemented with the required growth factors.

  • Assay Setup:

    • Plate the cells in a 96-well plate.

    • Add serial dilutions of the test compound.

    • Incubate for 48-72 hours.

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Measure luminescence or fluorescence according to the reagent's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the inhibitor concentration to determine the GI50 (half-maximal growth inhibition) value.

Part 3: In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy of the test compound in a preclinical animal model.

Protocol:

  • Model Establishment:

    • Implant tumor cells (e.g., a human cancer cell line with known target kinase expression) subcutaneously into immunocompromised mice.

    • Allow the tumors to grow to a palpable size.

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., orally) and vehicle control daily for a specified period.

  • Efficacy Assessment:

    • Measure tumor volume regularly using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target phosphorylation, immunohistochemistry).

  • Data Analysis:

    • Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

Conclusion and Future Directions

The pyrrolo[3,2-b]pyridine scaffold represents a fertile ground for the discovery of novel kinase inhibitors. While 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine remains an uncharacterized compound, its structural similarity to potent inhibitors like Pexidartinib provides a strong rationale for its investigation as a potential inhibitor of CSF-1R, c-Kit, and Flt3.

The comparative data and experimental protocols provided in this guide offer a comprehensive roadmap for researchers to elucidate the inhibitory profile of this and other novel compounds. By systematically applying these biochemical, cellular, and in vivo assays, the scientific community can continue to unlock the therapeutic potential of the pyrrolopyridine scaffold and advance the development of next-generation targeted therapies.

References

  • Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. Drug Des Devel Ther. 2020;14:1967-1979. Available from: [Link]

  • Pexidartinib Hydrochloride. Massive Bio. Available from: [Link]

  • Pexidartinib: Generic, Tumor Uses, Side Effects, Dosage. MedicineNet. Available from: [Link]

  • The CSF-1R inhibitor Pexidartinib impacts dendritic cell differentiation through inhibition of FLT3 signaling and may antagonize durvalumab effect in patients with advanced cancers. medRxiv. 2023. Available from: [Link]

  • Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor. Drug Des Devel Ther. 2020;14:1967-1979. Available from: [Link]

  • Pexidartinib: First Approval. Drugs. 2019;79(15):1703-1709. Available from: [Link]

  • November 10, 2022 - Clinical Trials.gov. Available from: [Link]

  • Antitumor activity of a pexidartinib bioisostere inhibiting CSF1 production and CSF1R kinase activity in human hepatocellular carcinoma. Chem Biol Interact. 2022;368:110255. Available from: [Link]

  • CSF-1 Receptor Signaling in Myeloid Cells. Cold Spring Harb Perspect Biol. 2014;6(12):a021857. Available from: [Link]

  • The c-kit signaling pathway is involved in the development of persistent pain. J Neurosci. 2005;25(3):664-73. Available from: [Link]

  • KIT (gene). Wikipedia. Available from: [Link]

  • Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor. J Adv Pract Oncol. 2020;11(1):90-95. Available from: [Link]

  • Pexidartinib. PubChem. Available from: [Link]

  • FLT3 Signaling. Reactome. Available from: [Link]

  • Pharmacokinetics of the Multi-kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality. Clin Pharmacol Drug Dev. 2023;12(1):85-94. Available from: [Link]

  • Sunitinib targets PDGF-receptor and Flt3 and reduces survival and migration of human meningioma cells. J Neurooncol. 2012;109(2):237-45. Available from: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochem J. 2012;445(1):25-39. Available from: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. 2018;34(17):i806-i815. Available from: [Link]

  • Colony stimulating factor 1 receptor. Wikipedia. Available from: [Link]

  • Sunitinib. Wikipedia. Available from: [Link]

  • Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. J Hematol Oncol. 2011;4:13. Available from: [Link]

  • FLT3, a signaling pathway gene. QIAGEN. Available from: [Link]

  • New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Clin Cancer Res. 2012;18(1):1-8. Available from: [Link]

  • The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. Int J Biol Sci. 2013;9(5):437-444. Available from: [Link]

  • Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy. Front Immunol. 2023;14:1196940. Available from: [Link]

  • Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)). ResearchGate. Available from: [Link]

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Onco Targets Ther. 2008;1:3-9. Available from: [Link]

  • Csf1r - Macrophage colony-stimulating factor 1 receptor - Rattus norvegicus (Rat). UniProt. Available from: [Link]

  • FLT3 Signaling in Hematopoietic Progenitor Cells. QIAGEN. Available from: [Link]

  • Definition of FLT3/KIT/CSF1R inhibitor NMS-03592088. National Cancer Institute. Available from: [Link]

  • A novel tyrosine-kinase selective inhibitor, sunitinib, induces transient hypothyroidism by blocking iodine uptake. J Clin Endocrinol Metab. 2006;91(10):3871-7. Available from: [Link]

  • Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy. Ann Transl Med. 2020;8(15):959. Available from: [Link]

  • c-Kit-kinase induces a cascade of protein tyrosine phosphorylation in normal human melanocytes in response to mast cell growth factor and stimulates mitogen-activated protein kinase but is down-regulated in melanomas. J Invest Dermatol. 1992;99(5):565-9. Available from: [Link]

  • FLT3 gene. MedlinePlus. Available from: [Link]

  • 16 Medicine of the week: Sunitinib. YouTube. Available from: [Link]

  • Phase II Study of Sunitinib in Tumors with c-KIT mutations: Results from the NCI MATCH ECOG-ACRIN Trial (EAY131) Subprotocol V. Clin Cancer Res. 2020;26(19):5113-5119. Available from: [Link]

  • c-KIT mediated signaling pathways. ResearchGate. Available from: [Link]

  • Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... ResearchGate. Available from: [Link]

Sources

Off-Target Profiling of 4-Azatryptamine Dihydrochloride: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within the realm of serotonergic modulators, the precise characterization of a compound's interaction with biological targets is paramount. This guide provides an in-depth comparative analysis of 4-azatryptamine dihydrochloride, a tryptamine derivative of interest for its potential interactions with serotonin receptors. While direct, comprehensive screening data for 4-azatryptamine is not broadly published, this guide will leverage data from structurally similar tryptamines to infer its likely off-target profile and provide a framework for its experimental validation.

We will explore the significance of off-target profiling and compare the known binding affinities of relevant tryptamine analogs, such as N,N-dimethyltryptamine (DMT) and α-methyltryptamine (αMT), to establish a predictive context for 4-azatryptamine. Furthermore, this guide will furnish detailed, field-proven protocols for essential experimental assays, empowering researchers to conduct their own robust off-target liability assessments.

The Imperative of Off-Target Profiling in Serotonergic Drug Development

The therapeutic potential of tryptamine derivatives is often linked to their affinity for specific serotonin (5-HT) receptor subtypes. However, the high degree of structural homology among aminergic G-protein coupled receptors (GPCRs) can lead to unintended interactions, or "off-target" effects. These interactions can result in undesirable side effects or even toxicity, underscoring the critical need for comprehensive off-target profiling in the early stages of drug development.[1][2] By systematically screening a compound against a panel of relevant receptors, transporters, and enzymes, researchers can build a detailed "fingerprint" of its biological activity, enabling a more accurate prediction of its in vivo effects and a better-informed selection of lead candidates.

Comparative Binding Profiles: Contextualizing 4-Azatryptamine

While specific binding data for 4-azatryptamine is limited in publicly available literature, we can infer its potential binding profile by examining structurally related tryptamines. The defining feature of 4-azatryptamine is the substitution of a carbon atom with a nitrogen atom at the 4-position of the indole ring system. This modification can significantly alter the electronic properties of the molecule, potentially influencing its binding affinity and selectivity.

For comparison, let us consider the binding profiles of two well-characterized tryptamines: N,N-dimethyltryptamine (DMT), a potent psychedelic, and α-methyltryptamine (αMT), which exhibits both stimulant and psychedelic properties.[3][4][5][6]

TargetDMT Ki (nM)αMT Ki (nM)4-Azatryptamine (Predicted)
5-HT1A 39 - 170[5][6]Moderate Affinity[3]Moderate to High Affinity
5-HT2A 39 - 347[5][6][7]Moderate Affinity[3]High Affinity
5-HT2C Moderate Affinity[5][6]Moderate Affinity[3]Moderate Affinity
SERT >10,000[7]High Affinity[8]Low to Moderate Affinity
Dopamine Receptors Low Affinity[1]Low AffinityLow Affinity
Adrenergic Receptors Low Affinity[1]Low AffinityLow Affinity

Note: This table presents a selection of key targets. A comprehensive off-target screen would include a much broader panel.

Analysis and Prediction for 4-Azatryptamine:

  • Serotonin Receptors: Tryptamine derivatives commonly exhibit high affinity for 5-HT2A receptors, which is often associated with their psychedelic effects.[7][9] The introduction of a nitrogen atom at the 4-position in the indole ring, as seen in 7-azaindole derivatives, has been shown to serve as a hydrogen bond donor and acceptor, potentially enhancing binding to certain receptors.[10] Therefore, it is plausible that 4-azatryptamine will display high affinity for the 5-HT2A receptor. Its affinity for other 5-HT subtypes, such as 5-HT1A and 5-HT2C, is likely to be in the moderate range, consistent with other tryptamines.[5][6]

  • Monoamine Transporters: αMT is a potent inhibitor of the serotonin transporter (SERT), contributing to its stimulant properties.[3][8] DMT, lacking the alpha-methyl group, has a much lower affinity for SERT.[7] The off-target activity of 4-azatryptamine at monoamine transporters would be a key differentiator from other tryptamines and a critical aspect to investigate experimentally.

  • Other GPCRs: Tryptamines generally show lower affinity for dopamine and adrenergic receptors.[1] It is anticipated that 4-azatryptamine will follow this trend, though this must be confirmed experimentally.

Experimental Protocols for Off-Target Profiling

To empirically determine the off-target profile of 4-azatryptamine, a combination of binding and functional assays is recommended.

Radioligand Competition Binding Assay

This "gold standard" assay directly measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.[11][12]

Workflow:

Radioligand Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended and stored at -80°C.[13]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin for 5-HT2A receptors), and a range of concentrations of 4-azatryptamine dihydrochloride.[13]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[13]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.[13]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of 4-azatryptamine. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays: Moving Beyond Binding

While binding assays reveal affinity, functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

1. Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A):

This assay measures the mobilization of intracellular calcium, a downstream event following the activation of Gq-coupled GPCRs.[14][15][16]

Workflow:

Calcium Flux Assay Workflow.

Detailed Protocol:

  • Cell Culture: Plate cells stably or transiently expressing the Gq-coupled receptor of interest (e.g., HEK293 cells with the 5-HT2A receptor) in a 96-well plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[16]

  • Compound Addition: Add varying concentrations of 4-azatryptamine dihydrochloride to the wells.

  • Fluorescence Measurement: Use a fluorescence plate reader or a flow cytometer to measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.[14][15]

  • Data Analysis: Plot the fluorescence intensity against the compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

2. PRESTO-Tango β-Arrestin Recruitment Assay (for broad GPCR screening):

The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output, with Transcriptional activation following Arrestin Translocation) assay is a high-throughput method to screen compounds against a large number of GPCRs.[17][18] It measures the recruitment of β-arrestin to an activated GPCR, a common signaling event for most GPCRs.[19]

Workflow:

PRESTO-Tango Assay Workflow.

Detailed Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HTLA cells) with a plasmid encoding the GPCR of interest fused to a transcription factor and a plasmid encoding a protease-tagged β-arrestin.[20]

  • Compound Treatment: Add 4-azatryptamine dihydrochloride to the transfected cells.

  • Incubation: Incubate the cells to allow for GPCR activation, β-arrestin recruitment, and subsequent reporter gene expression.

  • Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase luminescence).

  • Data Analysis: Normalize the reporter signal to a vehicle control to determine the fold activation for each GPCR tested.

Conclusion

A thorough understanding of a drug candidate's off-target interactions is a cornerstone of modern, safety-conscious drug development. While the precise binding and functional profile of 4-azatryptamine dihydrochloride requires dedicated experimental investigation, a comparative analysis with structurally related tryptamines provides a valuable predictive framework. By employing the robust and validated experimental protocols detailed in this guide—from gold-standard radioligand binding assays to high-throughput functional screens—researchers can systematically elucidate the on- and off-target activities of 4-azatryptamine and other novel chemical entities. This empirical data is indispensable for advancing our understanding of its therapeutic potential and ensuring a higher probability of success in the path toward clinical application.

References

  • Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. PubMed Central. Available at: [Link]

  • ALPHA-METHYLTRYPTAMINE. DEA Diversion Control Division. Available at: [Link]

  • α-Methyltryptamine. Wikipedia. Available at: [Link]

  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. PubMed. Available at: [Link]

  • Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers. PMC. Available at: [Link]

  • Dimethyltryptamine. Wikipedia. Available at: [Link]

  • Aza-tryptamine substrates in monoterpene indole alkaloid biosynthesis. PMC. Available at: [Link]

  • In silico off-target profiling for enhanced drug safety assessment. PubMed. Available at: [Link]

  • Roth Lab PRESTO-Tango GPCR kit. Addgene. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome. PubMed. Available at: [Link]

  • Neuropharmacology of N,N-Dimethyltryptamine. PMC. Available at: [Link]

  • α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. PubMed Central. Available at: [Link]

  • GPCR-radioligand binding assays. PubMed. Available at: [Link]

  • Investigation of the structure-activity relationships of psilocybin analogues. LJMU Research Online. Available at: [Link]

  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. MDPI. Available at: [Link]

  • The unique peristaltic sample delivery system of the CytoFLEX analyzer enables optimized measurements of transient changes in in. Rhenium Bio. Available at: [Link]

  • Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System. Molecular Devices. Available at: [Link]

  • Drugs and materials based on 7-aza indole cores. ResearchGate. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry. PMC. Available at: [Link]

  • K I values (lM) and binding-to-uptake ratios for various compounds at SERT and VMAT2. ResearchGate. Available at: [Link]

  • (PDF) Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ResearchGate. Available at: [Link]

  • N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers. Available at: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

  • Alpha-methyltryptamine (AMT). Expert Committee on Drug Dependence Information Repository. Available at: [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. Available at: [Link]

  • α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant. PubMed Central. Available at: [Link]

  • Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Cell and Regenerative Biology. Available at: [Link]

  • Tryptamine. Wikipedia. Available at: [Link]

  • The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator. PMC. Available at: [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. Available at: [Link]

  • Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay. JoVE. Available at: [Link]

  • Psilacetin is More Potent than Psilocybin, Study Shows. CaaMTech. Available at: [Link]

  • Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. YouTube. Available at: [Link]

  • Psychoactive Properties of Alpha-Methyltryptamine: Analysis From Self Reports of Users. ResearchGate. Available at: [Link]

  • Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry. JoVE. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Inhibitory Effect of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine on Target Kinases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Precision in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The pyrrolopyridine scaffold, being a deaza-isostere of adenine, is a privileged structure in the design of ATP-competitive kinase inhibitors.[1] Compounds based on this core, such as 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, are promising candidates for targeted therapies due to their potential to interact with the ATP-binding sites of specific kinases.[2]

However, the journey from a promising chemical entity to a validated inhibitor is one of rigorous scientific scrutiny. The central challenge lies not only in demonstrating potent inhibition of the intended target but also in ensuring selectivity across the vast human kinome to minimize off-target effects and potential toxicities.[3][4]

This guide provides a comprehensive, multi-step framework for researchers to systematically validate the inhibitory activity and selectivity profile of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine. We will move beyond simple protocols to explain the causal logic behind each experimental choice, ensuring a self-validating and robust dataset. Our approach progresses from foundational biochemical assays to complex cellular validation, providing a clear path to understanding the compound's true therapeutic potential.

The Validation Workflow: From In Vitro Potency to Cellular Efficacy

A successful validation strategy follows a logical progression. It begins with confirming direct enzyme inhibition, expands to map selectivity across the kinome, and culminates in verifying target engagement and functional effects within a living cell. This tiered approach ensures that resources are spent on compounds that are not only potent but also possess the necessary characteristics for cellular activity.

Validation_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Selectivity Assessment cluster_2 Phase 3: Cellular Validation A Biochemical Potency Assay (IC50) - Target Kinase of Interest B Kinome-wide Selectivity Profiling - Panel of >200 Kinases A->B Confirm Potency C Cellular Target Engagement - Substrate Phosphorylation Assay B->C Verify Selectivity D Functional Cellular Outcome - Cell Proliferation/Viability Assay C->D Confirm Mechanism

Caption: A logical workflow for validating a novel kinase inhibitor.

Phase 1: Establishing Foundational Potency with Biochemical Assays

Expertise & Experience: The first and most fundamental question is: Does our compound inhibit the target kinase? A biochemical assay provides the cleanest system to answer this by measuring the direct interaction between the compound, the purified kinase enzyme, and its substrate, free from the complexities of a cellular environment.[5] The choice of assay technology is critical; luminescence-based assays, such as ADP-Glo™, are widely adopted due to their high sensitivity, broad dynamic range, and robustness.[6][7]

Trustworthiness: To ensure the data is trustworthy, the assay must be rigorously optimized. A critical parameter is the ATP concentration. For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay. Therefore, setting the ATP concentration at or near the Michaelis constant (Km) for the specific kinase is essential for accurately determining the inhibitor's intrinsic potency and enabling meaningful comparisons between different compounds and kinases.[4][8]

Experimental Protocol: Luminescence-Based IC50 Determination (ADP-Glo™ Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

  • Compound Preparation: Prepare a 10-point serial dilution series of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine (e.g., from 10 µM to 0.5 nM) in an appropriate buffer containing a final DMSO concentration ≤1%. Include a known inhibitor for the target kinase as a positive control (e.g., Staurosporine or a clinically relevant drug) and a DMSO-only vehicle control.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilutions.

  • Enzyme Addition: Add 2.5 µL of the target kinase enzyme diluted in the reaction buffer. Gently mix and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction: Add 5 µL of the substrate/ATP mix (with ATP at Km concentration) to initiate the kinase reaction. Incubate for 1 hour at room temperature.

  • Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Normalize the data using the vehicle control (100% activity) and a no-kinase control (0% activity). Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[9]

Data Presentation: Comparative Biochemical Potency
CompoundTarget KinaseBiochemical IC50 (nM)
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine FMS Kinase 35
Pexidartinib (Positive Control)[10]FMS Kinase20
Sunitinib (Reference Compound)FMS Kinase50

Note: Data is hypothetical for illustrative purposes.

Phase 2: Defining the Selectivity Profile Across the Human Kinome

Expertise & Experience: A potent inhibitor is of little therapeutic value if it indiscriminately inhibits numerous kinases, leading to off-target toxicities. Kinase selectivity profiling is a non-negotiable step to understand a compound's specificity.[3] This involves screening the compound against a large, representative panel of human kinases.[7][11] The resulting profile not only flags potential liabilities but can also reveal unexpected polypharmacology that may be therapeutically beneficial.[12][13]

Trustworthiness: The most reliable selectivity data comes from comprehensive panels that use standardized, high-quality reagents and assay conditions for hundreds of kinases.[14] Presenting the data as percent inhibition at a fixed, high concentration (e.g., 1 µM) provides a broad overview, while determining IC50 values for potent "hits" offers a more granular understanding of the selectivity window.

Methodology: Broad-Panel Kinase Selectivity Screening
  • Compound Submission: Provide 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine to a specialized vendor (e.g., Reaction Biology, Promega) for screening against their largest available kinase panel (e.g., >300 kinases).

  • Primary Screen: The compound is typically first tested at a single high concentration (e.g., 1 µM) in duplicate.[14] Kinase activity is measured, and the percent inhibition relative to a DMSO control is calculated.

  • Follow-up IC50 Determination: For any kinases showing significant inhibition (e.g., >50%) in the primary screen, a full 10-point dose-response curve is generated to determine the precise IC50 value, as described in the Phase 1 protocol.

Data Presentation: Comparative Kinase Selectivity Profile
Kinase Target2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine (% Inhibition @ 1µM)Staurosporine (Broad-Spectrum Inhibitor) (% Inhibition @ 1µM)
FMS (On-Target) 98% 99%
KIT75%97%
FLT368%95%
VEGFR235%92%
EGFR15%88%
SRC8%90%
CDK22%85%

Note: Data is hypothetical for illustrative purposes.

This data suggests our compound is highly potent against its intended target (FMS) and shows moderate activity against related kinases (KIT, FLT3), while being significantly more selective than a non-selective inhibitor like Staurosporine.

Signaling_Pathway cluster_target Target Pathway cluster_off_target Potential Off-Targets FMS FMS (CSF-1R) On-Target Proliferation Macrophage Proliferation/ Survival FMS->Proliferation KIT KIT Off-Target FLT3 FLT3 Off-Target EGFR EGFR Negligible Inhibitor 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine Inhibitor->FMS High Potency Inhibitor->KIT Inhibitor->FLT3

Caption: Target and potential off-target kinases for the inhibitor.

Phase 3: Validating Inhibition in a Cellular Context

Expertise & Experience: A compound's biochemical potency is only part of the story. To be effective, it must cross the cell membrane, engage its target in the crowded cytoplasm, and compete with high physiological concentrations of ATP (~1-10 mM).[4][15] Therefore, cell-based assays are the ultimate proving ground.[16] A significant drop-off between biochemical IC50 and cellular EC50 can indicate issues with cell permeability or efflux.[15]

Trustworthiness: The most direct way to confirm target engagement in cells is to measure the phosphorylation of a known, immediate downstream substrate of the target kinase.[16] For FMS kinase, this could be FMS autophosphorylation or the phosphorylation of downstream effectors like AKT or ERK.[17] This mechanistic readout should then be correlated with a functional outcome, such as the inhibition of proliferation in a cancer cell line that is dependent on FMS signaling.

Experimental Protocol 1: Cellular Target Phosphorylation Assay (ELISA-based)
  • Cell Culture: Culture a cell line expressing the target kinase (e.g., M-NFS-60 cells, which are dependent on CSF-1/FMS signaling).

  • Compound Treatment: Seed cells in a 96-well plate. The next day, starve the cells of serum/growth factors, then treat with the same serial dilution of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine as used in the biochemical assay for 1-2 hours.

  • Kinase Stimulation: Stimulate the cells with the cognate ligand (e.g., CSF-1 for FMS kinase) for a short period (e.g., 10-15 minutes) to induce kinase activation and substrate phosphorylation.

  • Cell Lysis: Immediately lyse the cells to preserve the phosphorylation states of the proteins.

  • ELISA Assay: Use a sandwich ELISA kit specific for the phosphorylated form of a key downstream substrate (e.g., Phospho-AKT Ser473). Add cell lysates to the antibody-coated plate.

  • Detection: Follow the kit instructions for adding detection antibodies and substrate to generate a colorimetric or fluorescent signal.

  • Data Analysis: Quantify the signal and plot the inhibition of phosphorylation against inhibitor concentration to determine the cellular EC50.

Experimental Protocol 2: Cell Proliferation Assay
  • Cell Seeding: Seed a cancer cell line known to be driven by the target kinase (e.g., FMS-dependent AML cell lines) in a 96-well plate at a low density.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor.

  • Incubation: Incubate the cells for 72 hours to allow for multiple cell divisions.

  • Viability Measurement: Add a reagent to measure cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP content).

  • Data Analysis: Measure the signal (luminescence or fluorescence) and normalize the data to vehicle-treated controls. Plot the percent viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Biochemical vs. Cellular Activity Comparison
CompoundTarget KinaseBiochemical IC50 (nM)Cellular Phospho-AKT EC50 (nM)Cell Proliferation GI50 (nM)
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine FMS 35 95 150
Pexidartinib (Control)FMS206090

Note: Data is hypothetical for illustrative purposes.

The observed shift from biochemical IC50 to cellular EC50 is expected and provides crucial information about the compound's ability to function in a complex biological system. A shift of less than 10-fold is generally considered a positive indicator of good cellular penetration and activity.

Conclusion and Strategic Outlook

This guide has outlined a systematic, evidence-based approach to validate the inhibitory effects of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine. By progressing from initial biochemical potency determination to broad kinome selectivity profiling and finally to mechanistic and functional cellular assays, we can build a comprehensive and trustworthy data package.

The hypothetical data presented herein paints a picture of a potent and selective FMS kinase inhibitor with good translation from biochemical to cellular activity. This profile establishes it as a strong candidate for further preclinical development. The next logical steps would involve lead optimization to further improve selectivity against closely related kinases like KIT and FLT3, followed by in vivo pharmacokinetic and efficacy studies in relevant animal models. This rigorous, multi-faceted validation process is paramount to successfully advancing novel kinase inhibitors toward the clinic.

References

  • Krajewski, K. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • El-Damasy, D. et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]

  • Peters, C. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Wang, L. et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Publications. Available at: [Link]

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

  • Maciotta, S. et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available at: [Link]

  • Klaeger, S. et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. National Institutes of Health. Available at: [Link]

  • Reaction Biology (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Sławiński, J. et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Scott, J.S. et al. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. ACS Publications. Available at: [Link]

  • MySkinRecipes (n.d.). 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine. MySkinRecipes. Available at: [Link]

  • Vieth, M. et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PubMed Central. Available at: [Link]

  • ResearchGate (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate. Available at: [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Assay Guidance Manual (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Available at: [Link]

  • Reaction Biology (2023). Kinase Selectivity Panels. Reaction Biology. Available at: [Link]

  • de Ligt, J. et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology. Available at: [Link]

  • American Association for Cancer Research (2005). IC50 determination for receptor-targeted compounds and downstream signaling. AACR Publications. Available at: [Link]

  • Lin, Y. et al. (2021). Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma. National Institutes of Health. Available at: [Link]

  • Reaction Biology (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • ResearchGate (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. Available at: [Link]

  • Bohnsack, R.N. & Pilkington, C.J. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

  • Hori, Y. et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Problem of a Privileged Scaffold

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its structure is a bioisostere of indole and purine, enabling it to act as an excellent "hinge-binder" within the ATP-binding pocket of a vast number of kinases.[2][3][4] This is achieved through the formation of two critical hydrogen bonds between the 7-azaindole's N7-H and N1 atoms and the kinase hinge region backbone.[1][3][4] This potent binding modality is exemplified by the FDA-approved BRAF inhibitor, Vemurafenib, which was developed from a simple 7-azaindole fragment.[2][4]

However, the very feature that makes the 7-azaindole scaffold so powerful—its ability to effectively mimic an ATP-binding motif—is also its greatest liability. The ATP-binding site is highly conserved across the human kinome, which comprises over 500 members.[2] Consequently, inhibitors built on this scaffold have an inherent potential for polypharmacology, or the ability to bind to multiple, often unintended, kinase targets.[5] This cross-reactivity can lead to unpredictable off-target effects, toxicity, or in some cases, unexpected therapeutic benefits. Therefore, a rigorous and systematic evaluation of a 7-azaindole derivative's selectivity profile is not just a regulatory hurdle but a fundamental necessity for understanding its biological activity and predicting its clinical performance.

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of 7-azaindole derivatives, supported by experimental data and protocols. We will explore the causality behind experimental choices, enabling you to design and interpret these critical studies with confidence.

The Structural Basis of 7-Azaindole Binding and Cross-Reactivity

The 7-azaindole core serves as an anchor, positioning the rest of the inhibitor within the kinase's active site. The selectivity of a particular derivative is largely determined by the substituents appended to this core. These side chains interact with less conserved regions of the ATP pocket, such as the ribose pocket and the region near the "gatekeeper" residue.[2] Subtle modifications to these substituents can dramatically alter the inhibitor's selectivity profile by exploiting unique structural features of the target kinase while avoiding interactions with off-target kinases.

Diagram: Generalized 7-Azaindole Hinge-Binding Mechanism

This diagram illustrates the key hydrogen bonding interactions between the 7-azaindole scaffold and the kinase hinge region, which is the foundational interaction for this class of inhibitors.

G cluster_inhibitor 7-Azaindole Core b_nh Backbone N-H azaindole N1-H N7 b_nh->azaindole:n7 H-bond (acceptor) b_co Backbone C=O azaindole:n1->b_co H-bond (donor) solv Solvent Exposed Region gate Gatekeeper Pocket

Caption: Core hydrogen bond interactions of the 7-azaindole scaffold.

A Multi-Tiered Approach to Assessing Cross-Reactivity

A comprehensive cross-reactivity assessment follows a funnel-like approach, starting with broad, high-throughput methods and progressing to more focused, biologically relevant assays. This strategy efficiently identifies potential off-targets and validates them in a physiological context.

Diagram: Cross-Reactivity Assessment Workflow

This workflow outlines the logical progression from initial broad screening to in-depth cellular validation.

G A Tier 1: Broad Kinome Screening (Biochemical Assays) B Tier 2: Dose-Response & IC50 Determination (Biochemical Assays) A->B Identify primary hits E Data Analysis & Selectivity Scoring A->E C Tier 3: Cellular Target Engagement (e.g., CETSA) B->C Confirm potent off-targets B->E D Tier 4: Phenotypic & Functional Assays (Cell-Based) C->D Validate in a physiological context C->E D->E

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 1 & 2: Biochemical Assays - The First Pass

Biochemical assays are the workhorse for initial selectivity profiling.[6] They utilize purified enzymes and substrates to directly measure an inhibitor's effect on kinase activity.

  • Why this choice? These assays are highly controlled, reproducible, and scalable, making them ideal for screening against large panels of kinases (often >400).[6] This provides a comprehensive, unbiased view of the inhibitor's potential interaction space.

  • Methodology: The most common format is a competition binding assay, such as KINOMEscan™, which measures the ability of a test compound to displace a ligand from the ATP-binding site.[7] Alternatively, activity assays measure the inhibition of substrate phosphorylation.

  • Key Consideration - ATP Concentration: For ATP-competitive inhibitors like 7-azaindole derivatives, the assay's ATP concentration is critical. Assays are often run at or near the Michaelis constant (Km) of ATP for each kinase.[8] This allows for a more direct comparison of intrinsic inhibitor affinities. However, it's important to remember that cellular ATP concentrations are much higher (millimolar range), which can overcome weak to moderate inhibition.[8]

Tier 3: Cellular Assays - Proving Target Engagement in a Live Cell

A compound that is potent in a biochemical assay may not be effective in a cell due to poor permeability, efflux, or high intracellular ATP levels.[8] Therefore, confirming target engagement in a cellular context is a critical validation step.

  • Why this choice? The Cellular Thermal Shift Assay (CETSA) directly measures the physical binding of a drug to its target protein in intact cells or cell lysates.[9] The principle is that a ligand-bound protein is thermally more stable than the unbound protein.[9]

  • Methodology: Cells are treated with the inhibitor, heated to various temperatures, and then lysed. The soluble fraction is analyzed (e.g., by Western blot or mass spectrometry) to determine the melting temperature of the target protein. A shift in the melting curve in the presence of the inhibitor confirms target engagement.[9][10]

  • Trustworthiness: CETSA provides direct evidence of a physical interaction in a physiological environment, making it a highly reliable method for validating both on-target and off-target interactions identified in biochemical screens.[11][12]

Comparative Analysis: Vemurafenib vs. Dabrafenib

Vemurafenib and Dabrafenib are both FDA-approved, 7-azaindole-based inhibitors of BRAFV600E kinase used in melanoma treatment.[13] While they share the same primary target, their distinct substitution patterns lead to different cross-reactivity profiles and, consequently, different clinical side effects.[14][15]

Feature Vemurafenib Dabrafenib
Primary Target BRAFV600EBRAFV600E
Scaffold 7-Azaindole7-Azaindole derivative
Selectivity Score (S10 at 1µM) *0.0320.059
Known Potent Off-Targets SRC family kinases, PTK6, TGFBR2, ZAK[16][17]NEK9, CDK16[18]
Associated Clinical Side Effect Higher incidence of cutaneous squamous cell carcinoma (cSCC)[13]Lower incidence of cSCC[13]

*Selectivity Score (S10) is the fraction of kinases inhibited >90% at a given concentration. A lower score indicates higher selectivity.

The different off-target profiles of these two drugs likely contribute to their varying clinical toxicities.[18] For example, while both drugs can cause paradoxical activation of the MAPK pathway in BRAF wild-type cells, leading to hyperproliferation, their distinct off-target effects may modulate this and other cellular processes differently.[13] This underscores the importance of comprehensive profiling; what may appear to be minor differences in a biochemical screen can have significant downstream biological and clinical consequences.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Panel Screening (Biochemical)

This protocol describes a general workflow for an initial broad screen to identify potential off-targets.

  • Compound Preparation: Prepare a 10 mM stock solution of the 7-azaindole derivative in 100% DMSO. Create a series of intermediate dilutions for the final assay concentrations.

  • Assay Plate Preparation: Use a multi-well plate (e.g., 384-well). Add the kinase, a specific peptide substrate, and ATP to each well.

    • Causality: The ATP concentration should ideally be at the Km for each specific kinase to accurately reflect the inhibitor's intrinsic potency.[8]

  • Inhibitor Addition: Add the test compound to the appropriate wells at a final concentration (e.g., 1 µM for a single-point screen). Include a positive control (a known broad-spectrum inhibitor like staurosporine) and a negative control (DMSO vehicle).

    • Self-Validation: Controls are essential to ensure the assay is performing correctly and to establish the dynamic range of inhibition.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Reaction Termination & Detection: Stop the reaction by adding a solution containing EDTA. Detect the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization, luminescence (e.g., ADP-Glo™), or radiometric assays.[19][20]

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the controls. % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Selectivity Scoring: Quantify the selectivity using metrics like the Selectivity Score (S) or Gini coefficient.[6] The S-score is calculated by dividing the number of kinases inhibited below a certain threshold by the total number of kinases tested.[6][8]

Protocol 2: Cellular Thermal Shift Assay (CETSA) (Cell-Based)

This protocol outlines the steps to validate a specific kinase target engagement in living cells.

  • Cell Culture and Treatment: Culture the chosen cell line to ~80% confluency. Treat the cells with the 7-azaindole derivative at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating Step: Harvest the cells, wash them, and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Causality: Heating causes proteins to denature and aggregate. Ligand binding stabilizes the target protein, increasing the temperature required for denaturation.[9]

  • Cell Lysis: Lyse the cells to release the proteins. This can be done by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein remaining in the soluble fraction using Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates target engagement.

Interpreting the Data: Beyond a Simple Hit List

The goal of cross-reactivity profiling is not merely to generate a list of off-targets but to build a comprehensive understanding of the compound's biological activity. A phenomenon known as polypharmacology suggests that inhibiting multiple targets can sometimes lead to enhanced efficacy.[5][18] Conversely, off-target inhibition can be the source of toxicity.[16]

Therefore, the interpretation of your data should involve:

  • Contextualizing Hits: Are the identified off-targets in the same signaling pathway as the primary target? Are they known to be involved in toxicological pathways?

  • Correlating with Cellular Phenotypes: Can the inhibition of a specific off-target explain any observed cellular effects, such as unexpected changes in cell morphology, proliferation, or apoptosis?[21]

  • Guiding Medicinal Chemistry: Use the cross-reactivity data to guide the next round of compound design. Can the scaffold be modified to reduce affinity for key off-targets while maintaining or improving on-target potency?

Conclusion

The 7-azaindole scaffold will undoubtedly continue to be a valuable tool in the development of kinase inhibitors. However, its inherent potential for cross-reactivity demands a rigorous and intelligent approach to selectivity profiling. By combining broad biochemical screening with targeted cellular validation and thoughtful data interpretation, researchers can fully characterize their compounds, anticipate potential liabilities, and ultimately develop safer and more effective therapeutics. The multi-tiered strategy outlined in this guide provides a robust framework for achieving this critical goal.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 66(1), 29–36. [Link]

  • Patel, H., & Tandel, H. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(21), 5099. [Link]

  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245. [Link]

  • ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]

  • PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]

  • Hartsough, E., et al. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. Life science alliance, 7(6), e202302419. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. [Link]

  • Arang, N., et al. (2021). Exploiting polypharmacology to dissect host kinases and kinase inhibitors that modulate endothelial barrier integrity. Cell reports, 37(13), 110162. [Link]

  • Su, F., Viros, A., Milagre, C., Trunzer, K., Bollag, G., Spleiss, O., ... & Marais, R. (2012). Vemurafenib and dabrafenib are antagonists of the ATP-binding cassette drug transporters P-glycoprotein and breast cancer resistance protein. Cancer research, 72(8), 1944–1954. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Fallahi-Sichani, M., Becker, V., Izar, B., Pir-Hamed, N., Gasser, J. A., Freeman, S. S., ... & Sorger, P. K. (2015). Systematic analysis of BRAFV600E melanomas reveals a role for JNK/c-Jun pathway in adaptive resistance to drug-induced apoptosis. Molecular systems biology, 11(3), 797. [Link]

  • ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Warzecha, Z., et al. (2021). Vemurafenib and Dabrafenib Downregulates RIPK4 Level. International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PubMed. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • ResearchGate. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • Holderfield, M., et al. (2016). Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget, 7(22), 32366–32378. [Link]

  • Shaw, L., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2351235. [Link]

  • Ye, Q., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS chemical biology, 12(6), 1547–1553. [Link]

  • Muselaers, S., et al. (2018). Imaging markers of response to combined BRAF and MEK inhibition in BRAF mutated vemurafenib-sensitive and resistant melanomas. Oncotarget, 9(23), 16486–16501. [Link]

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]

  • ecancer. (2012). Kinase targets and anti-targets in cancer poly-pharmacology. [Link]

  • ResearchGate. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]

  • MDPI. (2023). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • DASH (Harvard). (n.d.). Leveraging diverse data modalities to study kinase inhibitor polypharmacology. [Link]

  • Knezevic, C. E., et al. (2018). Dabrafenib inhibits the growth of BRAF-WT cancers through CDK16 and NEK9 inhibition. EMBO molecular medicine, 10(9), e9098. [Link]

  • Pelago Bioscience. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. [Link]

  • PubMed. (2020). The kinase polypharmacology landscape of clinical PARP inhibitors. [Link]

  • CETSA. (n.d.). Publications. [Link]

Sources

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, a key intermediate and potential impurity in the synthesis of various pharmacologically active compounds. Also known as 7-azatryptamine, this compound's analysis is critical for ensuring the quality, safety, and efficacy of final drug products.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven perspectives on method selection, development, and validation for this specific analyte. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our claims in authoritative references.

The Analytical Challenge: Understanding 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine is a tryptamine analog containing a pyrrolopyridine nucleus. The presence of a primary amine and the heterocyclic ring system imparts specific physicochemical properties that influence its chromatographic behavior. The basic nature of the primary amine necessitates careful control of the mobile phase pH to ensure good peak shape and retention. The aromatic pyrrolopyridine core provides a chromophore suitable for UV detection.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse of Quality Control

HPLC with UV detection is a robust, reliable, and cost-effective technique widely employed in quality control laboratories for the routine analysis of APIs and impurities. The fundamental principle lies in the separation of components in a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the eluent).

Causality in HPLC Method Design

For a basic compound like 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, a reversed-phase HPLC method is the logical starting point. The choice of a C18 column is standard due to its versatility and hydrophobicity. To achieve optimal peak shape and retention for the basic analyte, the mobile phase pH must be controlled. An acidic mobile phase (e.g., pH 2.5-3.5) will protonate the primary amine, leading to better interaction with the stationary phase and minimizing peak tailing. The use of a buffer, such as phosphate or an ion-pairing agent like trifluoroacetic acid (TFA), is crucial for maintaining a stable pH and improving peak symmetry.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard HPLC HPLC System Dissolve_Sample->HPLC Inject Dissolve_Standard->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector (280 nm) Column->Detector Mobile_Phase Acidic Mobile Phase Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) with UV Detection Workflow.

Detailed Experimental Protocol: HPLC-UV Method

Objective: To quantify 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine in a sample.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water : Acetonitrile (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample expected to contain about 10 mg of the analyte and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.

  • Analysis: Inject the standard and sample solutions in duplicate.

  • Calculation: Calculate the amount of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine in the sample using the peak areas from the standard and sample chromatograms.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Sensitivity and Specificity

LC-MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is indispensable for trace-level analysis, impurity profiling, and analysis in complex biological matrices.

Causality in LC-MS Method Design

For LC-MS analysis, the mobile phase composition is critical not only for chromatography but also for efficient ionization of the analyte. Volatile buffers, such as ammonium formate or ammonium acetate, are preferred over non-volatile buffers like phosphate, which can contaminate the mass spectrometer. An acidic mobile phase protonates the analyte, making it amenable to positive ion electrospray ionization (ESI+), the most common ionization technique for such molecules. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM).

Experimental Workflow: LC-MS

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Weigh Sample/Aliquot Dilution_Sample Dilute/Extract Sample->Dilution_Sample Standard Weigh Standard Dilution_Standard Serial Dilution Standard->Dilution_Standard LC UPLC/HPLC System Dilution_Sample->LC Inject Dilution_Standard->LC Inject Column C18 Column LC->Column MS Mass Spectrometer (ESI+) Column->MS MRM MRM Acquisition MS->MRM Chromatogram Obtain MRM Chromatogram MRM->Chromatogram Integration Integrate Transitions Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

Caption: Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow.

Detailed Experimental Protocol: LC-MS/MS Method

Objective: To quantify 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine at trace levels.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (m/z): 161.1 (for [M+H]⁺)

  • Product Ions (m/z): To be determined by infusion and fragmentation studies (e.g., 144.1, 117.1)

  • Collision Energy: To be optimized for each transition

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard (100 µg/mL) in methanol. Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation: Depending on the matrix, sample preparation may involve dilution, protein precipitation (for biological samples), or solid-phase extraction.[1]

  • Method Optimization: Infuse a standard solution into the mass spectrometer to determine the optimal precursor and product ions and collision energies.

  • Analysis: Inject the calibration standards and prepared samples.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against the concentration of the calibration standards. Determine the concentration of the analyte in the samples from the calibration curve.

Performance Comparison: HPLC-UV vs. LC-MS

ParameterHPLC-UVLC-MS/MSRationale & Insights
Sensitivity µg/mL range (ppm)pg/mL to ng/mL range (ppb to ppt)LC-MS/MS offers significantly lower limits of detection (LOD) and quantification (LOQ), making it ideal for trace analysis, such as impurity profiling and bioanalysis.[2]
Specificity ModerateVery HighHPLC-UV relies on chromatographic retention time for identification. Co-eluting compounds with similar UV spectra can interfere. LC-MS/MS uses both retention time and specific mass transitions (MRM), providing a much higher degree of confidence in analyte identification.[3]
Linearity Good (typically 2-3 orders of magnitude)Excellent (typically 3-5 orders of magnitude)LC-MS/MS generally provides a wider linear dynamic range, allowing for the quantification of both low and high concentration samples in a single run.[2]
Matrix Effects Less susceptibleSusceptible to ion suppression or enhancementThe ionization process in LC-MS can be affected by co-eluting matrix components, which can suppress or enhance the analyte signal. This requires careful sample preparation and often the use of an isotopically labeled internal standard to compensate.
Cost & Complexity Lower cost, simpler operationHigher initial investment and operational complexityHPLC-UV systems are more affordable and easier to operate and maintain, making them suitable for routine QC environments. LC-MS systems require specialized expertise for operation and data interpretation.
Throughput ModerateHigh (with UHPLC)The use of UHPLC systems with LC-MS can significantly reduce run times, leading to higher sample throughput.[4]

Conclusion: Selecting the Right Tool for the Job

The choice between HPLC-UV and LC-MS for the analysis of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine is dictated by the specific analytical requirements.

  • HPLC-UV is the method of choice for routine quality control applications, such as the assay of the bulk drug substance and the quantification of known, relatively abundant impurities. Its robustness, cost-effectiveness, and ease of use make it a practical and reliable tool for ensuring product quality.

  • LC-MS/MS is the superior technique when high sensitivity and specificity are paramount. It is essential for the quantification of trace-level impurities, analysis in complex biological matrices (e.g., plasma, urine), and for structural elucidation of unknown degradation products. The enhanced specificity provided by MS/MS minimizes the risk of interferences and provides unequivocal identification of the analyte.

In a comprehensive drug development program, both techniques are often employed synergistically. HPLC-UV serves as the workhorse for routine analysis, while LC-MS provides the high-sensitivity and high-specificity data required for more demanding applications, such as impurity identification and bioanalytical studies.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. (n.d.). PubMed Central. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (n.d.). MDPI. [Link]

  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step wi - eurl-pesticides.eu. (n.d.). eurl-pesticides.eu. [Link]

  • LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate - PubMed. (2013). PubMed. [Link]

  • UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC. (n.d.). PubMed Central. [Link]

  • Fast LC–MS/MS screening method for the evaluation of drugs, illicit drugs, and other compounds in biological matrices - ResearchGate. (n.d.). ResearchGate. [Link]

  • Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. (2016). [Link]

  • Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation - ResearchGate. (n.d.). ResearchGate. [Link]

  • HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. (n.d.). [Link]

  • A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species - MDPI. (n.d.). MDPI. [Link]

  • LC–MS–MS Method for the Analysis of New Non-Imidazole Histamine H3 Receptor Antagonist 1-[3-(4-tert. (2011). [Link]

  • LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma - eGrove - University of Mississippi. (n.d.). University of Mississippi. [Link]

  • Rapid and sensitive HPLC-MS/MS method for the quantification of dopamine, GABA, serotonin, glutamine and glutamate in rat brain regions after exposure to tobacco cigarettes - PubMed. (n.d.). PubMed. [Link]

  • Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research | Waters. (n.d.). Waters. [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution - Agilent. (2017). Agilent. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (n.d.). MDPI. [Link]

  • Quantification of tryptamine in brain using high-performance liquid chromatography. (n.d.). [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. (n.d.). IOSR Journal. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - ResearchGate. (n.d.). ResearchGate. [Link]

  • 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride. (n.d.). AbacipharmTech. [Link]/product/show/SH013754.html)

Sources

A Comparative Guide to the In Vivo Validation of 4-Azatryptamine Efficacy in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 4-azatryptamine, a tryptamine derivative with potential therapeutic applications. Given the limited publicly available data on 4-azatryptamine, this document establishes a robust, scientifically-grounded strategy by drawing parallels with well-characterized tryptamines, such as psilocybin, and outlining the definitive behavioral and neurochemical assays required to elucidate its pharmacological profile in mouse models.

Introduction: The Scientific Imperative for Validation

4-Azatryptamine belongs to the tryptamine class of compounds, which are known for their significant modulatory effects on the central nervous system, primarily through interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors.[1][2] The central hypothesis is that 4-azatryptamine, like other tryptamines, acts as a serotonin 5-HT₂A receptor agonist.[3][4] Activation of the 5-HT₂A receptor is a hallmark of classic psychedelic compounds and is linked to profound changes in perception, cognition, and mood.[5][6] Furthermore, this receptor is a key target for therapeutics aimed at treating a range of neuropsychiatric disorders.[7]

Validating the efficacy and characterizing the behavioral effects of a novel compound like 4-azatryptamine in vivo is a critical step in the drug development pipeline. It provides essential data on target engagement, pharmacodynamic effects, and potential therapeutic windows. This guide compares the necessary validation assays against those used for established serotonergic agents, providing the causal logic behind each experimental choice.

The Comparative Landscape: Benchmarking Against a Classic Psychedelic

To objectively assess the efficacy of 4-azatryptamine, its effects must be compared against a well-understood reference compound.

  • Psilocybin: The prodrug of psilocin, a potent 5-HT₂A receptor agonist. It serves as the gold-standard comparator due to its extensive characterization in both preclinical mouse models and human clinical trials.[8][9] Its primary behavioral marker in rodents is the induction of the Head-Twitch Response (HTR).[5]

  • Vehicle Control: A non-active control (e.g., saline or the compound's solvent) is mandatory to ensure that observed effects are due to the compound itself and not the injection procedure or vehicle.

The primary goal is to determine if 4-azatryptamine induces 5-HT₂A receptor-mediated behaviors and to quantify its potency and efficacy relative to psilocybin.

Core Efficacy Assay: The Head-Twitch Response (HTR)

Rationale: The Head-Twitch Response (HTR) is a rapid, side-to-side rotational head movement in rodents that serves as the most reliable and widely used behavioral proxy for 5-HT₂A receptor activation in vivo.[10][11] Serotonergic psychedelics like psilocybin and LSD consistently induce HTR, while non-hallucinogenic 5-HT₂A agonists do not.[5] This makes the HTR assay an indispensable tool for confirming the primary mechanism of action for novel tryptamines.[12][13] The frequency of head twitches provides a quantitative measure of 5-HT₂A receptor engagement in the brain.[10]

Experimental Workflow: HTR Assay

HTR_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis acclimate Animal Acclimatization (7 days) habituate Habituation to Arena (30 min/day, 2 days) acclimate->habituate Ensure baseline stability dosing Compound Administration (IP Injection) habituate->dosing Minimize novelty stress observe Behavioral Observation (Place in Arena) dosing->observe Immediate transfer post-dosing record Video Recording & HTR Scoring (60 minutes) observe->record Automated or manual scoring quantify Quantify HTR Events record->quantify Count twitch frequency stats Statistical Analysis (ANOVA) quantify->stats Compare treatment groups

Caption: Workflow for the Head-Twitch Response (HTR) assay.

Detailed Protocol: Head-Twitch Response (HTR)
  • Animals: Male C57BL/6J mice (8-10 weeks old) are commonly used for this assay. They should be group-housed and acclimated to the facility for at least one week prior to testing.

  • Habituation: To reduce stress-induced artifacts, mice should be habituated to the testing chambers (e.g., standard transparent cylindrical enclosures) for 30 minutes for two consecutive days before the experiment.

  • Drug Preparation: Prepare 4-azatryptamine and psilocybin in a sterile vehicle (e.g., 0.9% saline). A range of doses for each compound should be selected to generate a dose-response curve.

  • Administration: Administer the assigned treatment (Vehicle, 4-Azatryptamine, or Psilocybin) via intraperitoneal (IP) injection.

  • Observation and Scoring: Immediately after injection, place the mouse into the observation arena. Record the behavior for 30-60 minutes. Head twitches are counted by a trained observer blind to the treatment conditions or by using automated video tracking software.[12]

  • Data Analysis: The total number of head twitches per observation period is recorded for each animal. The data are then analyzed using a one-way ANOVA followed by post-hoc tests to compare between treatment groups.

Illustrative Data & Interpretation

The expected outcome is a dose-dependent increase in the frequency of head twitches for both 4-azatryptamine and psilocybin, with the vehicle group showing minimal to no activity.

Treatment GroupDose (mg/kg, IP)Mean HTR Count (± SEM)Statistical Significance (vs. Vehicle)
Vehicle-1.5 ± 0.5-
4-Azatryptamine0.58.2 ± 1.1p < 0.05
1.025.6 ± 3.4p < 0.001
2.045.1 ± 4.9p < 0.0001
Psilocybin0.512.5 ± 1.8p < 0.01
1.038.9 ± 4.2p < 0.0001
2.055.3 ± 5.1p < 0.0001

Interpretation: This illustrative data would suggest that 4-azatryptamine is an effective 5-HT₂A receptor agonist in vivo. By comparing the dose-response curves, one can determine the relative potency of 4-azatryptamine compared to psilocybin.

Secondary Assay: Open Field Test (OFT) for Locomotor Activity

Rationale: While HTR confirms the specific mechanism of action, the Open Field Test (OFT) provides crucial information about the compound's broader effects on behavior, specifically on locomotor activity and anxiety-like behavior. Some tryptamine derivatives can produce stimulant effects, leading to hyperlocomotion, or anxiogenic effects, causing reduced exploration.[1][3] A multi-lab study found that psilocybin acutely increased anxiety-like behaviors in mice.[9][14] Assessing these parameters is vital for a comprehensive behavioral profile.

Detailed Protocol: Open Field Test (OFT)
  • Apparatus: A square arena (e.g., 40x40x40 cm) with automated photobeam tracking or video analysis software to monitor movement. The arena is typically divided into a central zone and a peripheral zone.

  • Procedure: Thirty minutes after compound administration (IP), each mouse is placed in the center of the open field arena and allowed to explore freely for 15-30 minutes.

  • Parameters Measured:

    • Total Distance Traveled: A measure of overall locomotor activity.

    • Time Spent in Center: An index of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing Frequency: A measure of exploratory behavior.

  • Data Analysis: Data for each parameter are compared across treatment groups using a one-way ANOVA.

Illustrative Data & Interpretation
Treatment GroupDose (mg/kg, IP)Total Distance (m ± SEM)Time in Center (s ± SEM)
Vehicle-35.2 ± 3.145.5 ± 4.3
4-Azatryptamine1.033.8 ± 2.925.1 ± 3.8
Psilocybin1.028.5 ± 3.522.7 ± 3.5**
p < 0.05, **p < 0.01 vs. Vehicle

Interpretation: This hypothetical data suggests that at a behaviorally active dose (as determined by HTR), 4-azatryptamine does not significantly alter overall locomotion but may induce anxiogenic-like effects, similar to psilocybin. This helps differentiate its profile from compounds that are primarily stimulants.

Mechanistic Validation: Signaling and Target Engagement

Rationale: Behavioral assays provide phenotypic readouts. To confirm that these behaviors originate from the intended molecular target, post-mortem tissue analysis is essential. This step provides authoritative grounding by linking the behavioral effects directly to the neurochemical pathway.

Hypothesized Signaling Pathway

Activation of the 5-HT₂A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a downstream signaling cascade involving phospholipase C (PLC) activation, leading to the production of inositol phosphates (IP) and diacylglycerol (DAG). This ultimately results in increased intracellular calcium and protein kinase C (PKC) activation.[6]

Signaling_Pathway cluster_membrane cluster_cytosol Compound 4-Azatryptamine or Psilocin Receptor 5-HT2A Receptor Compound->Receptor Agonist Binding G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Induces PKC PKC Activation DAG->PKC Activates Behavior Head-Twitch Response Ca->Behavior Leads to PKC->Behavior Leads to

Caption: Hypothesized 5-HT₂A receptor signaling pathway.

Protocol: Ex Vivo c-Fos Immunohistochemistry
  • Tissue Collection: 90-120 minutes after compound administration, deeply anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

  • Brain Extraction: Extract brains and post-fix in PFA overnight, then transfer to a sucrose solution for cryoprotection.

  • Sectioning: Section the brain, particularly the prefrontal cortex (a region with high 5-HT₂A receptor density), using a cryostat.[15]

  • Staining: Perform standard immunohistochemistry using an antibody against c-Fos, an immediate early gene whose expression is a marker of recent neuronal activity.

  • Imaging & Analysis: Image the stained sections using a microscope and quantify the number of c-Fos positive cells in the region of interest. An increase in c-Fos expression in treated animals compared to controls would confirm that the compound induced neuronal activation in key brain circuits.

Conclusion: Synthesizing a Profile of Efficacy

The in vivo validation of 4-azatryptamine requires a multi-faceted approach. By systematically comparing its effects to a benchmark compound like psilocybin across validated behavioral paradigms, researchers can build a comprehensive efficacy profile. The primary HTR assay confirms the 5-HT₂A agonist mechanism, the OFT provides crucial data on side-effect profiles like sedation or hyperactivity, and ex vivo analysis validates target engagement at a cellular level. This rigorous, self-validating workflow ensures that the resulting data is robust, reproducible, and provides a solid foundation for further drug development.

References

  • This reference is not cited in the text.
  • DEA Diversion Control Division. (n.d.). ALPHA-METHYLTRYPTAMINE. U.S. Department of Justice. Available at: [Link]

  • Wikipedia. (2023). Head-twitch response. Available at: [Link]

  • Wikipedia. (2023). α-Methyltryptamine. Available at: [Link]

  • National Drug Intelligence Center. (n.d.). AMT Fast Facts. U.S. Department of Justice. Available at: [Link]

  • Kim, K., et al. (2023). Targeting the 5-HT2A Receptor for Developing Psychedelic Drugs and Beyond. Journal of Medicinal Chemistry. Available at: [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2014). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 231(13), 2735–2747. Available at: [Link]

  • Moliner, R., et al. (2023). Evaluation of behavioural and neurochemical effects of psilocybin in mice subjected to chronic unpredictable mild stress. Scientific Reports, 13(1), 8901. Available at: [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Envizion. (2023). What are the key players in the pharmaceutical industry targeting 5-HT2A? Available at: [Link]

  • Jaramillo, S., et al. (2023). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Chemical Neuroscience. Available at: [Link]

  • This reference is not cited in the text.
  • Cameron, L. P., et al. (2023). A multi-institutional investigation of psilocybin's effects on mouse behavior. bioRxiv. Available at: [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 47–84. Available at: [Link]

  • Hughes, V. (2023). Psychedelics research in rodents has a behavior problem. The Transmitter. Available at: [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Labcorp. (2023). Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. Available at: [Link]

  • This reference is not cited in the text.
  • Cordova-Sintjago, T., et al. (2013). Molecular Pharmacology and Ligand Docking Studies Reveal a Single Amino Acid Difference between Mouse and Human Serotonin 5-HT2A Receptors That Impacts Behavioral Translation of Novel 4-Phenyl-2-dimethylaminotetralin Ligands. Journal of Pharmacology and Experimental Therapeutics, 347(3), 675–686. Available at: [Link]

  • Nau, F. Jr., et al. (2013). Serotonin 5-HT2A Receptor Activation Blocks TNF-α Mediated Inflammation In Vivo. PLoS ONE, 8(10), e75426. Available at: [Link]

Sources

A Comparative Guide to Pyrrolopyridine Isomers as Cdc7 Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of various pyrrolopyridine isomers as inhibitors of Cell Division Cycle 7 (Cdc7) kinase, a key regulator of DNA replication and a promising target in oncology. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel cancer therapeutics.

Introduction: The Rationale for Targeting Cdc7 Kinase in Oncology

Cell Division Cycle 7 (Cdc7) kinase, a serine-threonine kinase, is a critical initiator of DNA replication.[1] In conjunction with its regulatory subunit, Dbf4, it forms the active Dbf4-dependent kinase (DDK) complex.[2][3] The primary function of DDK is to phosphorylate the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase.[2][3] This phosphorylation event is a prerequisite for the initiation of DNA synthesis during the S phase of the cell cycle.[4]

Cancer cells, characterized by their rapid and uncontrolled proliferation, are highly dependent on efficient DNA replication.[5] Many tumors exhibit elevated levels of Cdc7, which can be associated with increased proliferative capacity and the ability to bypass DNA damage checkpoints.[1] The inhibition of Cdc7 has been shown to selectively induce apoptosis in cancer cells, while normal, non-transformed cells tend to undergo a reversible cell cycle arrest, providing a potential therapeutic window.[1][4] This selective cytotoxicity in cancer cells is often attributed to their defective checkpoint responses, which makes them more vulnerable to perturbations in DNA replication.[1] Consequently, the development of small molecule inhibitors of Cdc7 has become an attractive strategy in cancer drug discovery.

The pyrrolopyridine scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in the design of kinase inhibitors. Its ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases makes it an excellent starting point for the development of potent and selective inhibitors.[6] This guide will delve into a comparative study of different pyrrolopyridine isomers that have been investigated as Cdc7 kinase inhibitors.

The Cdc7 Signaling Pathway in DNA Replication Initiation

The initiation of DNA replication is a tightly regulated process to ensure genomic integrity. The Cdc7 kinase plays a pivotal role in this pathway, as illustrated below.

Cdc7_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase ORC ORC Cdc6_Cdt1 Cdc6/Cdt1 ORC->Cdc6_Cdt1 recruits MCM MCM2-7 Complex Cdc6_Cdt1->MCM loads onto DNA preRC Pre-Replicative Complex (pre-RC) MCM->preRC forms CDK S-CDKs preRC->CDK DDK Cdc7/Dbf4 (DDK) preRC->DDK pMCM Phosphorylated MCM CDK->pMCM phosphorylates DDK->pMCM phosphorylates GINS_Cdc45 GINS/Cdc45 pMCM->GINS_Cdc45 recruits CMG CMG Helicase pMCM->CMG GINS_Cdc45->CMG assembles Replication DNA Replication CMG->Replication initiates Inhibitor Pyrrolopyridine Inhibitors Inhibitor->DDK inhibits

Caption: The Cdc7 signaling pathway in DNA replication initiation.

Comparative Analysis of Pyrrolopyridine Isomers as Cdc7 Inhibitors

The inhibitory potency of pyrrolopyridine derivatives against Cdc7 kinase is significantly influenced by the specific isomeric form of the core scaffold and the nature of the substituents. Here, we compare the available data for different pyrrolopyridine isomers.

Pyrrolo[3,2-c]pyridinone Derivatives

The pyrrolo[3,2-c]pyridin-4-one scaffold was the starting point for the discovery of the first potent, small-molecule inhibitors of Cdc7 kinase. Extensive structure-activity relationship (SAR) studies have been conducted on this series.

A key breakthrough was the identification of 2-heteroaryl-pyrrolopyridinones. The SAR exploration revealed that:

  • The lactam carbonyl and the pyridine nitrogen are crucial for interaction with the kinase hinge region.

  • Substitution at the 2-position of the pyrrolopyridinone core with a heteroaromatic ring, particularly an aminopyrimidine, leads to a significant increase in potency.

  • Modifications at the N7 position of the scaffold can be used to fine-tune physicochemical properties and in vivo efficacy.

One of the most potent compounds to emerge from this series is (S)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoro-ethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one (a derivative of the compound referred to as 89S), which exhibits a Ki value of 0.5 nM against Cdc7.[2] This compound demonstrated excellent cellular potency and in vivo tumor growth inhibition in xenograft models.[2]

1H-Pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has also been extensively explored for the development of kinase inhibitors.[6] For Cdc7, this scaffold has yielded potent inhibitors with a distinct SAR profile compared to the pyrrolopyridinones.

Key findings for this series include:

  • The pyrrolo[2,3-b]pyridine core acts as a hinge-binder.

  • Substituents at the C3 and C5 positions are critical for achieving high potency and selectivity.

Other Pyrrolopyridine Isomers

While the pyrrolo[3,2-c]pyridinone and 1H-pyrrolo[2,3-b]pyridine scaffolds have been the most fruitful in the development of Cdc7 inhibitors, other isomers have also been investigated in the broader context of kinase inhibition, although specific and comparative data for Cdc7 are limited in the public domain.

  • Pyrrolo[3,2-b]pyridine: This scaffold is also a known kinase inhibitor core, but detailed SAR studies specifically targeting Cdc7 are not as prevalent as for the other isomers.

The lack of extensive public data on these other isomers as Cdc7 inhibitors represents a potential opportunity for further exploration and discovery of novel chemical matter with unique inhibitory profiles.

Comparative Inhibitory Activity

The following table summarizes the available inhibitory data for representative compounds from the most well-characterized pyrrolopyridine isomer series against Cdc7 kinase.

Isomer ScaffoldCompound ExampleCdc7 IC50 / KiReference
Pyrrolo[3,2-c]pyridin-4-one(S)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoro-ethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one derivativeKi = 0.5 nM[2]
1H-Pyrrolo[2,3-b]pyridineRepresentative compounds from published seriesIC50 in the low nM range[6]
Pyrrolo[3,4-c]pyridineData not publicly available-
Pyrrolo[3,2-b]pyridineData not publicly available-
Pyrrolo[2,3-c]pyridineData not publicly available-

Experimental Protocols for Evaluating Cdc7 Inhibitors

The robust evaluation of Cdc7 inhibitors requires a combination of biochemical and cell-based assays. The following are detailed, self-validating protocols for key experiments.

In Vitro Cdc7 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of Cdc7.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of test compound E Add buffer, substrate, and test compound to wells A->E B Prepare kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT) B->E C Prepare substrate solution (e.g., MCM2 peptide) C->E D Prepare ATP solution (spiked with [γ-32P]ATP) F Add Cdc7/Dbf4 enzyme to initiate reaction D->F E->F G Incubate at 30°C F->G H Stop reaction (e.g., with phosphoric acid) G->H I Transfer to phosphocellulose paper and wash to remove free ATP H->I J Measure incorporated radioactivity (scintillation counting) I->J K Calculate % inhibition and IC50 J->K

Caption: Workflow for an in vitro Cdc7 kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).

    • Substrate (e.g., a synthetic peptide derived from MCM2).

    • Test compound at various concentrations (final DMSO concentration should be ≤1%).

  • Enzyme Addition: Add purified recombinant Cdc7/Dbf4 kinase to each well to initiate the reaction. Include a "no enzyme" control for background and a "no inhibitor" control for 100% activity.

  • ATP Addition: Add a solution of ATP mixed with [γ-³²P]ATP to each well. The final ATP concentration should be close to the Km value for Cdc7 to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Signal Detection: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: MCM2 Phosphorylation

This assay assesses the target engagement of the inhibitor in a cellular context by measuring the phosphorylation of the endogenous Cdc7 substrate, MCM2.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, HCT116) and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated MCM2 (e.g., anti-pMCM2 Ser53).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for pMCM2 and a loading control (e.g., total MCM2 or β-actin). Normalize the pMCM2 signal to the loading control and express the results as a percentage of the vehicle-treated control.

Cellular Assay: Cell Viability/Proliferation

This assay determines the effect of the inhibitor on the growth and survival of cancer cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

    • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance at a specific wavelength.

    • CellTiter-Glo® Assay: This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The pyrrolopyridine scaffold has proven to be a highly versatile and effective starting point for the development of potent Cdc7 kinase inhibitors. The pyrrolo[3,2-c]pyridinone and 1H-pyrrolo[2,3-b]pyridine isomers have yielded compounds with nanomolar to sub-nanomolar potency, demonstrating excellent promise as potential anticancer agents.

The comparative analysis highlights the critical role of the isomeric form of the pyrrolopyridine core in determining inhibitory activity. The subtle changes in the placement of the nitrogen atom within the bicyclic ring system can significantly impact the binding mode and affinity of the inhibitor for the Cdc7 active site.

While significant progress has been made, several avenues for future research remain. A systematic investigation of the other pyrrolopyridine isomers as Cdc7 inhibitors is warranted to fully explore the chemical space and potentially identify novel scaffolds with improved potency, selectivity, or pharmacokinetic properties. Furthermore, the development of inhibitors that target allosteric sites on Cdc7 could offer an alternative strategy to overcome potential resistance mechanisms associated with ATP-competitive inhibitors.

The continued exploration of pyrrolopyridine-based Cdc7 inhibitors, guided by a deep understanding of their structure-activity relationships and target engagement in cellular systems, holds great promise for the development of new and effective cancer therapies.

References

  • Montagnoli, A., et al. (2008). Cdc7 kinase inhibitors: pyrrolopyridinones as potential antitumor agents. 1. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 51(3), 487–501. [Link]

  • Menichincheri, M., et al. (2009). First Cdc7 kinase inhibitors: pyrrolopyridinones as potent and orally active antitumor agents. 2. Lead discovery. Journal of Medicinal Chemistry, 52(2), 293–307. [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390. [Link]

  • Menichincheri, M., et al. (2009). First Cdc7 kinase inhibitors: pyrrolopyridinones as potent and orally active antitumor agents. 2. Lead discovery. Journal of Medicinal Chemistry, 52(2), 293–307. [Link]

  • Sasi, N. K., & Park, J. E. (2015). Drug design with Cdc7 kinase: a potential novel cancer therapy target. Journal of Cancer Prevention, 20(1), 1–8. [Link]

  • Wojtyra, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]

  • Abdel-Aziem, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Molecules (Basel, Switzerland), 23(8), 1989. [Link]

  • Vanotti, E., et al. (2008). Cdc7 kinase inhibitors: pyrrolopyridinones as potential antitumor agents. 1. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 51(3), 487–501. [Link]

  • Besset, A., et al. (2014). The azaindole framework in the design of kinase inhibitors. Molecules (Basel, Switzerland), 19(12), 19936–19965. [Link]

  • Tsvetkov, L., et al. (2021). Abstract 1277: Discovery of novel CDC7 inhibitors that disrupt cell cycle dynamics and show anti-proliferative effects in cancer cells. Cancer Research, 81(13_Supplement), 1277. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ CDC7 Kinase Assay Kit. [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]

  • Hughes, S. E., & El-Deiry, W. S. (2022). Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway. Biomedicines, 10(8), 2012. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Sheu, Y. J., & Stillman, B. (2006). Essential role of phosphorylation of MCM2 by Cdc7/Dbf4 in the initiation of DNA replication in mammalian cells. Molecular and Cellular Biology, 26(16), 6394–6403. [Link]

  • Gonzalez-Paredes, A., et al. (2024). Druggable cavities and allosteric modulators of the cell division cycle 7 (CDC7) kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300767. [Link]

Sources

A Comparative Benchmark Analysis: Evaluating 4-Azatryptamine Against Clinically Established PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound 4-azatryptamine against established poly(ADP-ribose) polymerase (PARP) inhibitors. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the requisite experimental workflows, data interpretation, and the scientific rationale underpinning such a comparative study. We will navigate the mechanisms of PARP inhibition, detail the necessary in vitro and cellular assays, and present a template for data analysis, grounding our discussion in established scientific principles and methodologies.

The Central Role of PARP in Genomic Integrity and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical sentinels of genome stability.[1][2] They recognize DNA single-strand breaks (SSBs), binding to the damaged site and catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR).[3] This PARylation process acts as a scaffold, recruiting other DNA repair proteins to resolve the damage.[2][3]

PARP inhibitors (PARPi) function through a dual mechanism.[4] Firstly, they competitively bind to the NAD+ binding site of PARP, preventing the PARylation reaction (catalytic inhibition).[2] Secondly, and perhaps more critically for their anti-tumor activity, they "trap" the PARP enzyme on the DNA at the site of the break.[4][5] This trapped PARP-DNA complex is a significant roadblock for DNA replication forks, leading to their collapse and the generation of more cytotoxic double-strand breaks (DSBs).[5]

In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway.[6] However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this repair pathway is defective. The accumulation of DSBs in these HR-deficient cells cannot be resolved, leading to cell death. This concept, known as synthetic lethality, is the cornerstone of PARPi therapy, allowing for targeted killing of cancer cells while sparing normal, HR-proficient cells.[4][6] Several PARP inhibitors, including Olaparib, Rucaparib, Talazoparib, and Niraparib, have received FDA approval and are now integral in treating cancers with these specific genetic vulnerabilities.[7][8][9][10]

Synthetic_Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient - e.g., BRCA mutant) ssb0 Single-Strand Break (SSB) parpi0 PARP Inhibitor dsb0 Replication Fork Collapse (Double-Strand Break) parpi0->dsb0 PARP Trapping repair0 Homologous Recombination (HR) Repair dsb0->repair0 Efficient Repair survival0 Cell Survival repair0->survival0 ssb1 Single-Strand Break (SSB) parpi1 PARP Inhibitor dsb1 Replication Fork Collapse (Double-Strand Break) parpi1->dsb1 PARP Trapping norepair1 Defective HR Repair dsb1->norepair1 Repair Failure death1 Cell Death (Apoptosis) norepair1->death1 In_Vitro_Workflow start Start: Purified PARP1/2 Enzyme reagents Add Substrates: - Histones - Damaged DNA - NAD+ start->reagents inhibitor Add Test Compound: - 4-Azatryptamine - Control PARPi (Serial Dilutions) reagents->inhibitor incubate Incubate at 37°C inhibitor->incubate develop Add Developing Reagent (Detects remaining NAD+) incubate->develop read Read Fluorescence (Plate Reader) develop->read calculate Calculate % Inhibition and Determine IC50 read->calculate

Figure 2: General Workflow for an In Vitro PARP Enzymatic Assay.
Phase 2: Cell-Based Mechanistic Validation

This phase assesses the compound's effect in a more biologically relevant context using cancer cell lines.

  • Cytotoxicity Screening: The compound's ability to kill cancer cells is evaluated. It is critical to use paired cell lines: one with a defect in the HR pathway (e.g., BRCA1/2 mutant) and a corresponding line that is HR-proficient. A potent and selective PARPi should show significantly greater cytotoxicity in the HR-deficient line. Cell viability is typically measured after several days of treatment using assays like CellTiter-Glo. [11]* Target Engagement & PARylation Inhibition: To confirm the compound acts on PARP in cells, Western blotting can be used to measure the levels of PAR. Treatment with an effective PARPi should lead to a dose-dependent reduction in cellular PAR levels.

  • Homologous Recombination (HR) Status: The RAD51 foci formation assay is a functional measure of HR capacity. [12]Following DNA damage (e.g., by irradiation), HR-proficient cells will form distinct nuclear foci of the RAD51 protein. Treatment with a PARPi can impair this process, and this assay helps confirm the functional consequence of HR deficiency in the chosen cell models. [11][12]

Cell_Assay_Workflow start Start: Seed BRCA-mutant and BRCA-proficient cells in 96-well plates dose Dose cells with serial dilutions of test compounds (4-Azatryptamine, Controls) start->dose incubate Incubate for 5-14 days dose->incubate reagent Add CellTiter-Glo Reagent (Measures ATP/Viability) incubate->reagent read Read Luminescence (Plate Reader) reagent->read analyze Generate Dose-Response Curves and Calculate IC50 for each cell line read->analyze

Figure 3: Workflow for a Cell-Based Cytotoxicity Assay.
Phase 3: Preclinical Efficacy and Toxicity

Promising candidates from in vitro and cellular assays would advance to in vivo testing.

  • In Vivo Efficacy: Human cancer cell lines (e.g., BRCA-mutant ovarian or breast cancer) are implanted into immunodeficient mice to create xenograft models. [13][14]Once tumors are established, mice are treated with the test compound, and tumor growth is monitored over time. This provides crucial data on whether the compound's activity translates to anti-tumor efficacy in a living organism.

  • Toxicity Profiling: A key differentiator among PARP inhibitors is their toxicity profile. Hematological toxicities (anemia, neutropenia, thrombocytopenia) are common class-wide adverse events. [15]In vitro bone marrow colony-forming assays can provide an early indication of potential hematotoxicity. [16]In vivo studies will also monitor for signs of toxicity, such as weight loss, and include analysis of blood counts and organ health.

Data Summary and Comparative Analysis

Objective comparison requires summarizing quantitative data in a clear, tabular format. The following tables represent a template for presenting the hypothetical results of benchmarking 4-azatryptamine.

Table 1: In Vitro Biochemical Potency

Compound PARP1 IC50 (nM) PARP2 IC50 (nM) PARP Trapping EC50 (nM)
4-Azatryptamine [Insert Value] [Insert Value] [Insert Value]
Olaparib 5 1 20
Rucaparib 1.4 6.6 15
Talazoparib 0.57 0.29 1.2
Niraparib 3.8 2.1 5

| IC50/EC50 values for established inhibitors are representative and sourced from public data.

Table 2: Cellular Cytotoxicity in Paired Cell Lines

Compound Cell Line: CAPAN-1 (BRCA2 mutant) IC50 (nM) Cell Line: BxPC-3 (BRCA WT) IC50 (nM) Selectivity Index (WT/mutant)
4-Azatryptamine [Insert Value] [Insert Value] [Calculate Value]
Olaparib 10 >10,000 >1000
Rucaparib 8 >10,000 >1250
Talazoparib 0.8 5,000 6250
Niraparib 4 8,000 2000

| Cellular IC50 values are representative and depend heavily on the specific cell lines and assay conditions used.

Table 3: In Vivo Anti-Tumor Efficacy

Treatment Group Tumor Growth Inhibition (%) Notes
Vehicle Control 0 -
4-Azatryptamine [Insert Value] [Dose, schedule]
Olaparib 65 50 mg/kg, daily
Talazoparib 85 0.33 mg/kg, daily

| Efficacy data is model-dependent (e.g., BRCA-mutant xenograft model).

Detailed Experimental Protocols

Protocol 1: PARP1 Enzymatic Inhibition Assay (Fluorometric)

This protocol is a self-validating system as it includes positive (established inhibitor) and negative (vehicle) controls to ensure assay performance.

  • Reagent Preparation: Prepare Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA). Prepare serial dilutions of 4-azatryptamine and control inhibitors (e.g., Olaparib) in Assay Buffer.

  • Reaction Setup: In a 96-well black plate, add 25 µL of Assay Buffer containing activated DNA and histones.

  • Add Inhibitors: Add 5 µL of diluted test compounds or vehicle control (DMSO) to appropriate wells.

  • Add Enzyme: Add 10 µL of diluted recombinant human PARP1 enzyme (e.g., 2.5 ng/well) to all wells except the "No Enzyme" control.

  • Initiate Reaction: Add 10 µL of NAD+ solution (final concentration ~50 µM) to all wells. Mix gently.

  • Incubation: Incubate the plate at 30°C for 60 minutes, protected from light.

  • Develop Signal: Stop the reaction by adding 50 µL of a developer reagent mix that contains an enzyme that cycles the remaining NAD+, producing a fluorescent product.

  • Read Plate: Incubate for 15-30 minutes at 30°C, then read the fluorescence on a plate reader (e.g., Ex/Em = 540/590 nm).

  • Data Analysis: Calculate percent inhibition relative to the vehicle control and fit the data using non-linear regression to determine the IC50 value.

Protocol 2: Cellular Viability Assay (Luminescent)

This protocol is self-validating through the comparison between HR-deficient and HR-proficient cell lines, where a differential response is expected for a true PARPi.

  • Cell Seeding: Seed BRCA-mutant (e.g., CAPAN-1) and BRCA-proficient (e.g., BxPC-3) cells into 96-well white, clear-bottom plates at a predetermined optimal density (e.g., 1,000-3,000 cells/well). Allow cells to adhere overnight.

  • Compound Dosing: Prepare 10-point, 3-fold serial dilutions of 4-azatryptamine and control inhibitors in cell culture medium.

  • Treatment: Remove the old medium from the cell plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Culture the cells for 5 to 14 days, depending on the cell line's doubling time. [11]5. Assay Viability: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.

  • Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curves. Use a non-linear regression model to calculate IC50 values for each compound in each cell line.

Discussion and Future Outlook

The comprehensive benchmarking process outlined here provides a robust pathway for evaluating a novel compound like 4-azatryptamine as a potential PARP inhibitor. The initial biochemical data (Table 1) will establish its potency and trapping efficiency relative to clinical standards. A high trapping potency, as seen with Talazoparib, often translates to greater cellular cytotoxicity. [4] The cellular assay data (Table 2) is the critical test of the synthetic lethality hypothesis. A high selectivity index, indicating significantly more potent killing of BRCA-mutant cells, is the hallmark of a promising PARPi candidate. Should 4-azatryptamine demonstrate potent and selective activity, further studies would be warranted. These would include broader selectivity screening, detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, and evaluation in additional in vivo models, including patient-derived xenografts (PDXs). [12] Ultimately, the goal is to identify next-generation inhibitors that may offer an improved therapeutic window, overcome mechanisms of resistance, or show efficacy in new patient populations. [17]The systematic approach described in this guide provides the foundational data necessary to make informed decisions about the future development of 4-azatryptamine or any other novel investigational agent in this class.

References

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]

  • MDPI. (n.d.). An Inducible BRCA1 Expression System with In Vivo Applicability Uncovers Activity of the Combination of ATR and PARP Inhibitors to Overcome Therapy Resistance. [Link]

  • National Institutes of Health (NIH). (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. [Link]

  • Frontiers. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

  • PubMed. (2020). PARP Inhibitors as Therapeutics: Beyond Modulation of PARylation. [Link]

  • National Institutes of Health (NIH). (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

  • Healthline. (2023). PARP Inhibitors in Prostate Cancer: Olaparib and Rucaparib. [Link]

  • PubMed. (n.d.). Testing PARP Inhibitors Using a Murine Xenograft Model. [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]

  • National Institutes of Health (NIH). (n.d.). Rucaparib and Niraparib in Advanced Ovarian Cancer. [Link]

  • National Institutes of Health (NIH). (n.d.). Aza-tryptamine substrates in monoterpene indole alkaloid biosynthesis. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. [Link]

  • Mayo Clinic. (2023). Beyond hormone therapy: Treatment options for advanced prostate cancer. [Link]

  • Annual Reviews. (2024). Mechanism of Action of PARP Inhibitors. [Link]

  • AACR Journals. (2024). Preclinical Characterization of AZD9574, a Blood-Brain Barrier Penetrant Inhibitor of PARP1. [Link]

  • MD Anderson Cancer Center. (2024). What are PARP inhibitors?[Link]

  • MDPI. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. [Link]

  • Oxford Academic. (2022). Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. [Link]

  • Susan G. Komen. (n.d.). PARP Inhibitors. [Link]

  • National Institutes of Health (NIH). (2023). Toxicities of PARP inhibitors in genitourinary cancers. [Link]

  • AACR Journals. (n.d.). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride. As a heterocyclic amine with potential biological activity, this compound requires meticulous management to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols grounded in established safety principles.

The core logic of this protocol is risk mitigation. The procedures outlined below are not merely a list of steps but a self-validating system designed to contain the chemical, prevent accidental exposure, and ensure its final disposition is handled in compliance with regulations and with minimal environmental impact.

Core Principle: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar compounds and supplier information allow for a robust hazard assessment.

The molecule's structure, featuring a pyrrolopyridine core and an ethanamine side chain, suggests potential for biological activity and specific chemical hazards. The dihydrochloride salt form indicates it is likely a solid that is soluble in water.

Known and Inferred Hazards:

Based on available data for this and related compounds, the primary hazards are categorized as follows:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Furthermore, related heterocyclic compounds have been noted for potential reproductive toxicity.[4] Therefore, it is prudent to handle this chemical with the assumption that it may carry similar risks until proven otherwise. The pyridine substructure also suggests incompatibility with strong oxidizing agents.[5]

Hazard Summary Table
Hazard ClassificationGHS Hazard CodeSignal WordGHS Pictogram
Acute toxicity, oralH302WarningGHS07
Skin corrosion/irritationH315WarningGHS07
Serious eye damage/irritationH319WarningGHS07
Specific target organ toxicity, single exposureH335WarningGHS07

This table is a synthesis of data from suppliers and SDS of structurally related compounds.[1][2][3]

Pre-Disposal Operations: Engineering and Personal Protective Controls

Before any waste is generated, the proper controls must be in place. The causality is simple: preventing exposure is vastly superior to reacting to it.

  • Engineering Controls: Always handle the solid compound and prepare solutions within a certified laboratory chemical fume hood to prevent inhalation of dust or aerosols.[1][5] Ensure an emergency eyewash station and safety shower are readily accessible.[1][5]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.

    • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[1]

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[1]

    • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.[1]

    • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

Step-by-Step Disposal Protocol

Disposal of this compound must follow hazardous waste protocols. It should never be disposed of down the drain or in regular trash.[6][7] The primary goal is to collect, contain, and clearly identify the waste for a licensed hazardous waste disposal service.

Step 1: Waste Segregation and Collection

The moment waste is generated, it must be treated as regulated hazardous waste.[8]

  • Designate a Satellite Accumulation Area (SAA): Establish a specific location in the lab, at or near the point of generation, for waste accumulation. This can be a designated area within a fume hood or a secondary containment tray on a benchtop.[9]

  • Use a Dedicated Waste Container: Select a container that is compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is appropriate.[5][10] The original product container can be an excellent choice once empty.[10]

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or contaminated solid 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride, along with any contaminated items like weighing paper or disposable spatulas, in the designated solid waste container.

    • Liquid Waste: Collect aqueous and organic solutions containing the compound in a dedicated liquid waste container.

    • Incompatibility Rule: Do not mix this waste with incompatible materials, particularly strong oxidizing agents, strong acids (especially nitric acid), or strong bases.[5] Mixing can cause violent reactions or the release of toxic fumes.

Step 2: Container Labeling

Proper labeling is a critical safety and regulatory requirement. The container must be labeled as soon as the first drop of waste is added.[5][9]

  • Attach a Hazardous Waste Tag: Use the official hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.

  • Complete All Fields:

    • Write the words "Hazardous Waste ".[9]

    • List the full chemical name: "2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride ". Do not use abbreviations or chemical formulas.[9]

    • For mixtures, list all components and their approximate percentages.[9]

    • Clearly check off the associated hazards: Toxic , Irritant .[9]

    • Record the date the container was first used.

Step 3: Storage and Disposal Request
  • Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste.[10] Store it in the designated SAA, away from heat or ignition sources.

  • Monitor Fill Level: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.

  • Request Pickup: Once the container is full or you are finished with the process, complete a chemical collection request form as required by your institution's EH&S department.[5] The waste will then be collected by trained personnel for final disposal, which is typically high-temperature incineration at a licensed facility.

Disposal Workflow Diagram

G A Waste Generation (Solid or Liquid) B Is a designated & labeled waste container available? A->B C Obtain and label a new, compatible waste container. B->C No D Add waste to container in Satellite Accumulation Area (SAA). B->D Yes C->D E Is the container full or the experiment complete? D->E F Continue to add waste as needed. Keep container sealed. E->F No G Ensure label is complete. Seal container securely. E->G Yes F->D H Submit Chemical Collection Request to EH&S Department. G->H I EH&S collects for final disposal (Incineration). H->I

Caption: Decision workflow for chemical waste disposal.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct action to minimize harm.

Accidental Spill
  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Containment (for minor spills): If you are trained and it is safe to do so, contain the spill.

    • Solid Spill: Gently sweep up the material to avoid creating dust and place it in the hazardous waste container.

    • Liquid Spill: Absorb the spill with an inert absorbent material like vermiculite or sand.[2][6] Do not use combustible materials like paper towels. Scoop the absorbed material into the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your supervisor and EH&S department.

Accidental Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[1][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen or perform CPR if necessary. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

By adhering to this comprehensive guide, laboratory professionals can effectively manage and dispose of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride, upholding the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. (n.d.). University of Washington. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering. Retrieved from [Link]

  • 2-{1h-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved from [Link]

  • Pyridine - Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2018). PubMed Central. Retrieved from [Link]

  • Substance Information - ECHA. (n.d.). European Chemicals Agency. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of pharmaceutical development and scientific discovery, the meticulous handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the safe use of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride, a heterocyclic amine salt. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally related molecules, including pyridine and other amine salts, to establish a robust framework for personal protection and waste management. Our primary objective is to empower laboratory professionals with the knowledge to mitigate risks and foster a culture of safety.

Understanding the Hazard Profile

Based on data from analogous compounds, 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride should be handled as a hazardous substance. The anticipated hazards, classified under the Globally Harmonized System (GHS), are summarized below. These classifications are the cornerstone of our personal protective equipment (PPE) recommendations.

Hazard StatementGHS CodeDescription of Hazard
Harmful if swallowedH302Ingestion of the substance may lead to adverse health effects.
Causes skin irritationH315Direct contact with the skin can cause irritation, redness, or inflammation.[1]
Causes serious eye irritationH319Contact with the eyes can result in significant irritation and potential damage.[1]
May cause respiratory irritationH335Inhalation of dust or aerosols may irritate the respiratory tract.[1]

These hazards necessitate a comprehensive approach to PPE to prevent exposure through all potential routes: inhalation, ingestion, skin contact, and eye contact.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride. The following table outlines the minimum required PPE and the rationale for each.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[2]To protect the eyes from dust particles and accidental splashes, addressing the H319 hazard.
Hand Protection Butyl rubber or neoprene gloves. Nitrile gloves may be used for short-duration tasks but should be changed immediately upon contamination.To prevent skin contact and irritation (H315). Butyl rubber and neoprene offer superior resistance to a broad range of chemicals, including amines.
Body Protection A fully buttoned, long-sleeved laboratory coat. Chemical-resistant apron for larger quantities.To protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or when aerosolization is likely.[3]To mitigate the risk of respiratory tract irritation (H335) from inhaling fine particles.

It is imperative to always work within a properly functioning certified laboratory chemical fume hood when handling the solid form of this compound to minimize inhalation exposure.[4]

Experimental Workflow: Donning and Doffing PPE

The following diagram and steps outline the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if required) f3->f4

Caption: Sequential process for donning and doffing PPE.

Step-by-Step Donning Procedure:

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respirator: If required, perform a fit check and don your respirator.

  • Eye and Face Protection: Put on your chemical splash goggles. If a face shield is needed, place it over the goggles.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Step-by-Step Doffing Procedure:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Eye and Face Protection: Remove goggles and face shield from the back to the front.

  • Lab Coat: Unbutton and remove your lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Respirator: If worn, remove your respirator last.

  • Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[5]

Operational and Disposal Plans

Safe handling extends beyond personal protection to include proper storage and disposal of the chemical and any contaminated materials.

Storage

Store 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][6] The container should be kept tightly sealed to prevent the absorption of moisture and labeled clearly with the chemical name and all relevant hazard warnings.[6]

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the full PPE described above, cover the spill with an inert absorbent material, such as vermiculite or sand.[7] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up spills of oxidizing materials.

Waste Disposal

All waste containing 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride must be treated as hazardous chemical waste.[8]

Waste Segregation and Collection:

Waste_Disposal cluster_waste Waste Segregation Solid Solid Waste (e.g., contaminated weigh paper, spatulas) Container Labeled, Sealed Hazardous Waste Container Solid->Container Liquid Liquid Waste (e.g., solutions containing the compound) Liquid->Container PPE Contaminated PPE (e.g., gloves, disposable lab coats) PPE->Container

Caption: Segregation of waste for proper disposal.

  • Solid Waste: Collect any residual solid compound, contaminated weigh boats, and disposable labware into a dedicated, clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[8]

  • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[8]

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag.[8]

Disposal Protocol: Never dispose of this chemical down the drain or in regular trash.[9] All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.[8]

By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work while upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1235865-75-4, Methyl 4-fluoro-2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoate.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.132 - General requirements. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • U.S. Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Pyridine. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Pyridine.
  • United Nations Economic Commission for Europe (UNECE). (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride
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Reactant of Route 2
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride

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